Invopressin

Catalog No.
S12859856
CAS No.
1488411-60-4
M.F
C110H161N31O27S2
M. Wt
2413.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Invopressin

CAS Number

1488411-60-4

Product Name

Invopressin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-[[(2S)-6-acetamido-1-[[(5S)-5-amino-6-[[(3S)-3-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutyl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-1-amino-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

Molecular Formula

C110H161N31O27S2

Molecular Weight

2413.8 g/mol

InChI

InChI=1S/C110H161N31O27S2/c1-6-60(2)91-107(165)133-74(39-42-85(114)144)99(157)137-80(56-87(116)146)103(161)138-81(59-170-169-58-69(112)94(152)134-78(104(162)139-91)52-64-25-12-8-13-26-64)109(167)141-50-22-33-83(141)106(164)132-75(96(154)125-57-88(117)147)44-48-123-93(151)68(111)29-16-18-46-122-95(153)71(30-17-19-45-121-62(4)142)127-89(148)43-40-70(92(118)150)129-97(155)72(31-20-47-124-110(119)120)131-105(163)82-32-21-49-140(82)108(166)61(3)126-100(158)79(55-86(115)145)136-98(156)73(38-41-84(113)143)130-102(160)77(51-63-23-10-7-11-24-63)135-101(159)76(53-66-34-36-67(168-5)37-35-66)128-90(149)54-65-27-14-9-15-28-65/h7-15,23-28,34-37,60-61,68-83,91H,6,16-22,29-33,38-59,111-112H2,1-5H3,(H2,113,143)(H2,114,144)(H2,115,145)(H2,116,146)(H2,117,147)(H2,118,150)(H,121,142)(H,122,153)(H,123,151)(H,125,154)(H,126,158)(H,127,148)(H,128,149)(H,129,155)(H,130,160)(H,131,163)(H,132,164)(H,133,165)(H,134,152)(H,135,159)(H,136,156)(H,137,157)(H,138,161)(H,139,162)(H4,119,120,124)/t60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,91-/m0/s1

InChI Key

GWRWHCLGMDWCIR-FQEGLUSVSA-N

SMILES

Array

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCNC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C)NC(=O)CCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCNC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Receptor Subtypes and Signaling Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin exerts its diverse effects by binding to at least three distinct receptor subtypes, each with unique signaling pathways and tissue distributions.

Receptor Primary Signaling Pathway Key Tissue Locations Primary Physiological Effects
V1a (V1) Gq/11 → Phospholipase C (PLC) → IP₃ & DAG → ↑ Intracellular Ca²⁺ [1] [2] Vascular smooth muscle, liver, brain, platelets [3] [2] [4] Vasoconstriction, platelet aggregation, glycogenolysis [3] [2] [4]
V2 Gs → Adenylyl Cyclase (AC) → ↑ cAMP → Protein Kinase A (PKA) [5] [2] Renal collecting duct cells [3] [6] [2] Insertion of aquaporin-2 (AQP2) water channels; antidiuresis [6] [2]
V1b (V3) Gq/11 → PLC → IP₃ & DAG → ↑ Intracellular Ca²⁺ [3] Anterior pituitary, pancreas, brain [3] [2] Corticotropin (ACTH) release, insulin secretion, stress/anxiety modulation [3] [2] [4]

G cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVP Vasopressin (AVP) V1a V1a Receptor AVP->V1a V2 V2 Receptor AVP->V2 Gq Gq Protein V1a->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC Effect1 Vasoconstriction Platelet Aggregation CaRelease->Effect1 PKC->Effect1 Gs Gs Protein V2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Phosphorylation & Trafficking PKA->AQP2 Effect2 Water Reabsorption (Antidiuresis) AQP2->Effect2

Vasopressin signaling through V1a and V2 receptors.

Structural Activity and Analogue Design

The biological activity of vasopressin is highly dependent on its amino acid structure. Research into modifying this structure has led to clinically useful analogues.

Analog Name Key Structural Modifications Receptor Selectivity Primary Clinical Application Half-life (vs. AVP)
Arginine Vasopressin (AVP) Native human sequence [2] V1a = V2 = V1b [3] Vasodilatory shock [2] 10-20 min (Reference) [3]
Desmopressin (DDAVP) Deamination of 1-Cys, D-Arg at position 8 [3] V2 > V1a [3] Diabetes insipidus, bleeding disorders [3] 90-190 min (Longer) [3]
Terlipressin Glycyl-glycyl-glycyl-lysine vasopressin (prodrug) [3] V1 > V2 [3] Portal hypertension, variceal bleeding [3] 240-360 min (Longer) [3]
Selepressin Phe-2-Ile-3-Hgn-4-Orn-8 vasopressin [3] V1 > V2 [3] Investigational (septic shock) [3] 10-30 min (Similar) [3]

A 1989 study demonstrated that the entire tripeptide tail (Pro-Arg-Gly-NH2) of vasopressin antagonist analogues could be replaced by simple alkyldiamine or (aminoalkyl)guanidine groups while retaining V2 receptor antagonist activity [7]. The research indicated an optimal distance between the basic functional group and the hexapeptide ring is critical for receptor affinity, with activity decreasing if the group is too close or extends too far [7].

Key Experimental Models and Protocols

Understanding vasopressin's mechanism relies on specific experimental models. Key methodologies from the search results include:

  • Cell-Based Signaling Studies: To investigate constitutive signaling of V2 receptor mutants (e.g., R137L/ C), researchers can stably transfect mouse cortical collecting duct MCD4 cells with plasmids encoding human AQP2 and the mutant V2R-Rluc (Renilla luciferase) fusion protein [5]. Signaling pathways are dissected using inhibitors and activators like Rho kinase (ROCK) inhibitor (e.g., Y-27632) and PKA modulators, followed by analysis via Western blotting for phosphorylated AQP2 (e.g., pS256, pT269) and ROCK activity assays (e.g., anti-phospho-MYPT1) [5].

  • Functional Transport Assays: The classic "toad urinary bladder" model is used to study the hydro-osmotic effect (water transport) of vasopressin and its analogs [8]. The protocol involves mounting the bladder as a membrane between fluid-filled chambers. Test compounds (agonists, antagonists, forskolin, 8Br-cAMP) are added to the serosal side, and transepithelial water flux is measured in response to an osmotic gradient [8]. This model allows for generating dose-response curves and determining the potency of analogs and antagonists.

Implications for Drug Development and Research

The complex mechanism of vasopressin action presents multiple avenues for therapeutic intervention.

  • Receptor-Selective Agonists/Antagonists: The development of selective agents is a major focus. Selepressin, a V1a-selective agonist, was investigated for septic shock to exploit vasoconstriction while potentially avoiding the hyponatremia risk associated with V2-mediated water retention, though a clinical trial was stopped for futility [3]. Conversely, Tolvaptan, a V2 receptor antagonist, is used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD) [5] [9].

  • The Concept of "Decatecholaminization": In septic shock, high doses of catecholamines like norepinephrine are associated with adverse effects [1]. Adding vasopressin as a second-line vasopressor reduces the norepinephrine dose required, a strategy known as "decatecholaminization," which may mitigate catecholamine-induced cardiotoxicity and immunosuppression [1].

  • Beyond Fluid Balance: Emerging research highlights vasopressin's role in glucose and lipid metabolism [9]. Elevated copeptin (a stable marker of AVP release) is linked to diabetes, metabolic syndrome, and insulin resistance [9]. This suggests V1a and V1b receptors as potential novel targets for managing metabolic diseases.

References

Vasopressin: Core Structure and Physiology

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin, or arginine vasopressin (AVP), is a nonapeptide (nine-amino acid peptide) hormone synthesized in the hypothalamus and released from the posterior pituitary gland [1] [2]. Its primary roles are maintaining osmotic balance, regulating blood pressure, and controlling kidney water reabsorption [2].

The table below summarizes its fundamental characteristics:

Attribute Description
Systematic Name Arginine Vasopressin (AVP), Antidiuretic Hormone (ADH) [1] [2]
Peptide Length Nonapeptide (9 amino acids) [1] [2]
Molecular Formula C46H65N15O12S2 [1]
Molar Mass 1084.24 g·mol−1 [1]
Source Synthesized in the supraoptic and paraventricular nuclei of the hypothalamus; stored and released from the posterior pituitary [1] [2] [3]

| Primary Physiological Functions | • Water Retention: Increases water reabsorption in the renal collecting ducts. • Vasoconstriction: Causes contraction of vascular smooth muscle. • ACTH Release: Stimulates adrenocorticotropic hormone release from the pituitary [1] [2] [4]. | | Half-Life | 10–20 minutes [1] |

Receptor Subtypes and Signaling Pathways

Vasopressin exerts its diverse effects by binding to three tissue-specific G protein-coupled receptors (GPCRs): V1A, V2, and V1B (also known as V3) [4]. The table below details the location, signaling, and function of each receptor.

Receptor Subtype G-Protein / Signaling Pathway Primary Tissue Locations Key Physiological & Clinical Effects
V1A (V1) [4] Gq / Phospholipase C (PLC) → IP3 → Increased intracellular Ca2+ [4] [3] [5] Vascular smooth muscle, platelets, hepatocytes [4] Vasoconstriction, platelet aggregation, glycogenolysis [4] [3]
V1B (V3) [4] Gq / Phospholipase C (PLC) → IP3 → Increased intracellular Ca2+ [4] [3] Anterior pituitary, pancreas, brain [4] Release of ACTH (and endorphins, prolactin); insulin secretion [4] [3]
V2 [4] Gs / Adenylate Cyclase (AC) → Increased cyclic AMP (cAMP) [4] Basolateral membrane of renal collecting duct cells [4] Antidiuresis: Insertion of aquaporin-2 (AQP2) water channels into the apical membrane, leading to water reabsorption [1] [2] [4]

The following diagram illustrates the major signaling pathways for the V1A and V2 receptors, which are central to vasopressin's vascular and renal effects.

G cluster_V1A V1A Receptor Pathway cluster_V2 V2 Receptor Pathway AVP Vasopressin (AVP) V1A V1A Receptor AVP->V1A V2 V2 Receptor AVP->V2 Gq Gq Protein V1A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG CaSR Ca²⁺ Release from Sarcoplasmic Reticulum IP3->CaSR PKC Protein Kinase C (PKC) DAG->PKC Constriction Vasoconstriction CaSR->Constriction PKC->Constriction Gs Gs Protein V2->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Trafficking & Synthesis PKA->AQP2 Reabsorption Water Reabsorption AQP2->Reabsorption

Vasopressin signaling through V1A and V2 receptors. V1A activation increases vascular tone; V2 activation mediates renal water conservation.

Clinical Application in Septic Shock

A significant area of modern vasopressin research involves its use as a second-line vasopressor in septic shock. Current guidelines suggest adding it to norepinephrine in refractory cases [3]. Recent evidence points toward benefits with earlier initiation.

A 2025 meta-analysis of 3,993 patients found that initiating vasopressin within 6 hours of septic shock onset was associated with improved outcomes compared to later initiation [6]. The data are summarized below:

Outcome Measure Effect of Early Vasopressin Initiation (<6 hours) Relative Risk (RR) or Mean Difference (MD) [95% CI] P-value
Short-term Mortality (Primary Outcome) Lower RR 0.84 [0.71–0.99] p = 0.033 [6]
Hospital Mortality Lower RR 0.83 [0.76–0.92] p = 0.0003 [6]
ICU Mortality Lower RR 0.86 [0.78–0.95] p = 0.003 [6]
Requirement for RRT Reduced RR 0.78 [0.61–0.99] p = 0.043 [6]
Hospital Length of Stay Reduced MD -1.83 [-3.41 to -0.25] days p = 0.02 [6]
New-Onset Arrhythmias No significant difference Not Significant NScitation:3]

The physiological rationale includes catecholamine-sparing, potentially reducing adverse effects of high-dose norepinephrine like arrhythmias and immunosuppression, a concept known as decatecholaminization [3]. Septic shock is also associated with a relative vasopressin deficiency, where levels are inappropriately low for the degree of hypotension, making replacement therapy logical [6] [3].

Experimental Insights and Research Gaps

  • Concentration-Dependent Signaling: Research indicates vasopressin induces vasoconstriction via different pathways depending on concentration. At very low (picomolar) physiological concentrations, constriction in rat mesenteric arteries depends on protein kinase C (PKC) and L-type voltage-sensitive Ca²⁺ channels. At higher (nanomolar) concentrations, it utilizes the canonical PLC pathway independent of these channels [5].
  • Research Gaps: Despite clinical use, evidence for vasopressin's impact on patient-centered outcomes like mortality remains inconclusive [3]. Future research needs to define the optimal patient subgroups, timing, dosing, and interactions with corticosteroids [6] [3].

A Note on Experimental Protocols

The search results discuss the importance of detailed experimental protocols for reproducibility in biomedical science [7] [8]. However, they focus on the framework for representing protocols semantically rather than providing specific, step-by-step laboratory methods for studying vasopressin.

  • Nature Protocols
  • Cold Spring Harbor Protocols
  • PubMed, using search terms like "vasopressin receptor assay protocol" or "septic shock vasopressin model"

References

Comprehensive Technical Guide: Vasopressin Receptor Binding Mechanisms and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Vasopressin receptor binding represents a critical pharmacological pathway with significant implications for water balance disorders, cardiovascular function, and endocrine regulation. This technical whitepaper provides researchers and drug development professionals with a comprehensive analysis of vasopressin receptor interactions, focusing on the structural mechanisms, binding affinities, and functional consequences of ligand-receptor engagement. We present synthesized experimental data across receptor subtypes (V1, V2), detailed methodologies for receptor binding assays, and visualization of signaling pathways to facilitate advanced research in this domain. The integration of quantitative binding data with structural insights into antagonist recognition provides a foundation for rational drug design targeting vasopressin receptors, particularly for conditions such as hyponatremia, hepatorenal syndrome, and polycystic kidney disease. All tabulated data and experimental protocols are derived from current peer-reviewed research to ensure technical accuracy and reproducibility.

Introduction to Vasopressin Receptors and Their Ligands

Receptor Classification and Physiological Roles

Vasopressin receptors belong to the class A G-protein-coupled receptor (GPCR) family and are activated by the neurohypophyseal peptide hormone arginine vasopressin (AVP). These receptors are categorized into three main subtypes: V1a, V1b (also known as V3), and V2, each with distinct tissue distribution, signaling pathways, and physiological functions. The V1a receptor is predominantly expressed in vascular smooth muscle cells and mediates vasoconstriction through the Gq/11-phospholipase C pathway, leading to intracellular calcium mobilization. The V1b receptor is primarily located in the anterior pituitary and regulates ACTH release. The V2 receptor, mainly expressed in the renal collecting duct principal cells, couples to Gαs to stimulate adenylyl cyclase activity and cAMP production, ultimately regulating water reabsorption through aquaporin-2 (AQP2) water channels [1].

The critical role of vasopressin receptors in maintaining body water homeostasis makes them prominent therapeutic targets. Dysregulated V2 receptor function is implicated in multiple water balance disorders, including nephrogenic diabetes insipidus (NDI) characterized by polyuria and polydipsia, and the syndrome of inappropriate antidiuresis (SIAD) leading to hyponatremia [1]. Understanding the molecular mechanisms of ligand binding to these receptors is therefore essential for developing targeted therapeutics with improved efficacy and safety profiles.

Endogenous and Synthetic Ligands

The primary endogenous ligand for vasopressin receptors is arginine vasopressin (AVP), a nine-amino-acid peptide hormone synthesized in the hypothalamus and released from the posterior pituitary. AVP exhibits varying affinities across receptor subtypes and has a short plasma half-life of approximately 24 minutes in humans due to rapid degradation by vasopressinase and renal excretion [1]. Terlipressin, a synthetic vasopressin analogue used clinically for the treatment of hepatorenal syndrome and esophageal varices bleeding, functions as a prodrug that is enzymatically converted to its active metabolite, [Lys8]-vasopressin (LVP) [2]. Several selective antagonists have been developed, including tolvaptan (V2-selective) and conivaptan (V1a/V2 dual antagonist), which are approved for the treatment of hyponatremia but present safety concerns that limit their long-term use [3].

Quantitative Receptor Binding Data

Comparative Binding Affinities and Functional Activity

Table 1: Binding affinities of vasopressin receptor ligands at human V1 and V2 receptors

Ligand V1 Receptor Binding (Kd or IC50) V2 Receptor Binding (Kd or IC50) V1:V2 Selectivity Ratio
AVP High (Reference agonist) High (Reference agonist) ~1:1
LVP ~6x lower than AVP ~36x lower than AVP ~6:1 (V1 selective)
Terlipressin Significantly lower than AVP Much lower than AVP ~6:1 (V1 selective)
Tolvaptan Negligible binding High (Kd = nM range) >100:1 (V2 selective)
Conivaptan Moderate to high Moderate to high ~1:1 (Dual antagonist)

Data derived from competitive binding assays using cell membrane homogenates of Chinese hamster ovary cells expressing human V1 and V2 receptors, with binding measured by [3H]AVP displacement [2] [3].

Table 2: Functional activity characteristics of vasopressin receptor ligands

Ligand V1 Receptor Activity V2 Receptor Activity Primary Clinical Applications
AVP Full agonist Full agonist Diabetes insipidus, vasodilatory shock
LVP Full agonist Full agonist -
Terlipressin Partial agonist (direct); Full agonist (via LVP metabolite) Full agonist Hepatorenal syndrome, esophageal varices
Tolvaptan No significant activity Competitive antagonist Hyponatremia, ADPKD
Conivaptan Competitive antagonist Competitive antagonist Hyponatremia

Functional activity measured by intracellular calcium mobilization (V1) and cyclic adenosine monophosphate accumulation (V2) in cell-based assays [2].

The binding data reveal important structure-activity relationships among vasopressin receptor ligands. Terlipressin demonstrates approximately sixfold higher affinity for V1 receptors compared to V2 receptors, contributing to its V1-selective vasoconstrictive effects in clinical applications [2]. The non-peptide antagonists tolvaptan and conivaptan exhibit distinct binding modes despite targeting the same orthosteric pocket, with tolvaptan displaying deep insertion into the binding pocket while conivaptan adopts a shallower position [3]. These differences in binding orientation translate to varying pharmacological profiles and therapeutic applications.

Experimental Protocols for Receptor Binding Studies

Competitive Binding Assay Methodology

Receptor binding assays are essential tools for quantifying ligand-receptor interactions and determining binding affinities (Kd) and inhibitory constants (IC50). The following protocol outlines a standardized approach for competitive binding assays at vasopressin receptors, adapted from methodologies described in the search results [2] [4]:

  • Membrane Preparation: Prepare cell membrane homogenates from Chinese hamster ovary (CHO) cells stably expressing human V1 or V2 receptors. Wash cells with ice-cold phosphate-buffered saline (PBS), harvest by scraping, and homogenize in hypotonic buffer (e.g., 10 mM HEPES, pH 7.4) using a Dounce homogenizer or sonication. Centrifuge at 40,000 × g for 20 minutes at 4°C, resuspend the pellet in binding assay buffer, and aliquot for storage at -80°C. Determine protein concentration using a Bradford or BCA assay.

  • Binding Reaction: In a 96-well plate, combine membrane preparation (10-20 μg protein), [3H]AVP (1 nM final concentration as tracer ligand), and increasing concentrations of unlabeled test compounds (for competitive binding) or buffer alone (for total binding). Include wells with excess unlabeled AVP (1 μM) to determine nonspecific binding. Incubate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.

  • Separation and Detection: Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce nonspecific binding). Wash filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity. Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. For competitive binding assays, plot percentage of specific binding versus log concentration of competitor and fit data using a four-parameter logistic equation to determine IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

This membrane-based binding assay format offers advantages including reduced assay variability through pooled cell membrane preparations and elimination of complications from cellular uptake mechanisms that can occur in whole-cell assays [4]. However, it should be noted that traditional binding assays cannot differentiate between agonists and antagonists, necessitating complementary functional assays for complete pharmacological characterization.

Functional Characterization of Receptor Activity

Table 3: Key functional assays for characterizing vasopressin receptor activity

Assay Type Measured Parameter V1 Receptor Readout V2 Receptor Readout
Calcium mobilization Intracellular Ca2+ flux Fluorometric detection (e.g., Fura-2) Not primary pathway
cAMP accumulation intracellular cAMP levels Not primary pathway ELISA, FRET, or luminescence
β-arrestin recruitment Receptor internalization BRET or FRET assays BRET or FRET assays
AQP2 trafficking Membrane water permeability Not applicable Immunofluorescence, surface biotinylation

Functional assays are necessary to distinguish agonist from antagonist activity and to determine efficacy profiles (full, partial, or inverse agonism) of vasopressin receptor ligands. For V2 receptors, the primary signaling pathway involves cAMP production through Gαs activation, which can be quantified using cAMP-responsive luciferase reporters, enzyme immunoassays, or homogeneous time-resolved fluorescence (HTRF) assays [1]. In contrast, V1 receptor signaling primarily involves calcium mobilization through Gq/11 activation, typically measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in fluorometric imaging plate reader (FLIPR) systems [2].

Recent advances in structural biology have enabled more detailed characterization of vasopressin receptor interactions. Cryo-electron microscopy structures of V2 receptor bound to antagonists such as tolvaptan and conivaptan have revealed critical residue interactions and binding poses that determine antagonist specificity and efficacy [3]. These structural insights facilitate structure-based drug design approaches for developing novel vasopressin receptor modulators with improved therapeutic profiles.

Vasopressin Receptor Signaling Pathways

The signaling pathways activated upon ligand binding to vasopressin receptors involve complex intracellular cascades that regulate diverse physiological processes. The following Graphviz diagram illustrates the primary signaling mechanisms for V1 and V2 receptors:

G Vasopressin Receptor Signaling Pathways nodeV1 V1 Receptor Gq Gq Protein nodeV1->Gq nodeV2 V2 Receptor Gs Gs Protein nodeV2->Gs AVP AVP AVP->nodeV1 AVP->nodeV2 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaMobilization Ca2+ Mobilization IP3->CaMobilization Vasoconstriction Vasoconstriction CaMobilization->Vasoconstriction PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 PKA->AQP2 WaterPerm Increased Water Reabsorption AQP2->WaterPerm

Vasopressin receptor signaling pathways showing V1-mediated calcium mobilization and V2-mediated cAMP production

The V2 receptor signaling pathway exemplifies a highly specialized mechanism for regulating water homeostasis. Upon AVP binding, V2 receptor activation stimulates adenylyl cyclase 6 through Gαs, increasing intracellular cAMP levels and activating protein kinase A (PKA) [1]. PKA then phosphorylates the water channel protein aquaporin-2 (AQP2) at multiple serine residues in its C-terminal tail, particularly Ser256 and Ser269, which promotes AQP2 translocation to the apical membrane of renal collecting duct principal cells and increases water permeability [1]. This pathway is regulated through both short-term mechanisms (AQP2 trafficking) and long-term mechanisms (increased AQP2 protein abundance via enhanced translation and stability) [1].

While the primary V2 receptor signaling occurs through the Gαs-cAMP-PKA pathway, evidence suggests additional signaling components including calcium mobilization that appears to result from PKA-mediated phosphorylation of inositol trisphosphate (IP3) receptors rather than direct Gq/11 coupling [1]. The V2 receptor can also signal through β-arrestin pathways, though the physiological significance of this pathway in collecting duct cells remains uncertain [1]. Understanding these signaling mechanisms is essential for developing targeted therapies for water balance disorders.

Therapeutic Applications and Drug Development

Vasopressin receptor ligands have significant clinical applications across multiple therapeutic areas. V2 receptor antagonists (vaptans) are used to treat hyponatremia in conditions such as SIAD, heart failure, and cirrhosis by promoting water excretion (aquaresis) without significant solute loss [3]. Terlipressin, with its V1-preferential activity, is employed in hepatorenal syndrome and variceal bleeding due to its potent splanchnic vasoconstriction effects [2]. Recent structural insights into antagonist binding modes provide opportunities for developing improved therapeutics with better efficacy and safety profiles.

The cryo-EM structures of V2 receptor bound to tolvaptan and conivaptan reveal distinct binding poses and interaction networks that explain their pharmacological differences [3]. Tolvaptan inserts deeply into the orthosteric binding pocket, with its benzazepine group forming hydrophobic interactions with residues M120³³³, M123³³⁶, Y205⁵³⁸, and F287⁶⁵¹, while also establishing hydrogen bonds with Q174⁴⁶⁰ and K116³²⁹ [3]. In contrast, conivaptan occupies a shallower position with extended interactions toward ECL1. These structural insights enable rational drug design approaches to optimize receptor selectivity and minimize adverse effects such as the hepatotoxicity associated with tolvaptan.

Future directions in vasopressin receptor drug development include exploring allosteric modulators, biased agonists that selectively activate beneficial signaling pathways while avoiding adverse effects, and gene therapy approaches for congenital disorders such as nephrogenic diabetes insipidus. The continued integration of structural biology, molecular dynamics simulations, and systems biology approaches will further advance our understanding of vasopressin receptor function and facilitate the development of next-generation therapeutics.

Conclusion

This technical guide has synthesized current knowledge on vasopressin receptor binding mechanisms, experimental methodologies, and therapeutic applications. The integrated presentation of quantitative binding data, standardized protocols, and signaling pathway visualizations provides researchers with a comprehensive resource for advancing studies in this field. The recent elucidation of high-resolution structures of antagonist-bound V2 receptors represents a significant advancement that enables structure-based drug design approaches. Further research is needed to fully characterize the structural determinants of subtype selectivity, biased signaling, and allosteric modulation of vasopressin receptors to develop improved therapeutics with optimized clinical profiles.

References

The Vasopressin V1b Receptor (AVPR1B) at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of the V1b receptor, a primary target for drugs modulating the stress response and glucagon secretion.

Feature Description
Full Name Arginine vasopressin receptor 1B (V1b receptor) [1]
IUPHAR Classification Family: GPCR (Class A/1); Vasopressin receptor subtype [2]
Gene Name AVPR1B [1]
Primary Signaling Pathways Primarily Gq/11-coupled, leading to phospholipase C activation, IP3-mediated calcium release, and DAG-PKC signaling [3] [4].
High-Expression Tissues/Cells Anterior pituitary corticotrophs, pancreatic alpha-cells, various brain regions [1] [4].

| Key Physiological Roles | • Stress Response: Potentiates CRH-induced ACTH release from the pituitary [4]. • Glucose Metabolism: Mediates hypoglycemia-induced glucagon secretion from pancreatic alpha-cells [1]. |

Quantitative Signaling Profiles of V1b Receptor Ligands

Since "Invopressin" was not found, the table below compares the signaling efficacy (Log(Bias Factor)) of several known peptide ligands at the closely related V2 receptor, demonstrating how minor structural changes can create signaling bias. This illustrates the methodological approach used in modern GPCR pharmacology [3].

Ligand Sequence/Modification Log(Bias Factor) Gs vs. G13 Log(Bias Factor) Gs vs. Gz
Arginine-Vasopressin (AVP) Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ 0.00 (Reference) 0.00 (Reference)
Vasotocin Cys-Tyr-Ile-Gln-Asn-Cisp-Pro-Arg-Gly-NH₂ -0.28 -0.24
Desmopressin deamino-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ -0.42 0.22
Oxytocin Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ -1.26 -0.59
Key Takeaway Substitutions in position 3 (Phe→Ile) and 8 (Arg→Leu/D-Arg) significantly alter signaling bias across pathways.

Experimental Protocols for Profiling Vasopressin Receptor Ligands

For a researcher looking to characterize a compound like "this compound," the following core methodologies are essential.

Measuring G Protein Activation
  • Objective: To quantify a ligand's ability to activate different G protein subtypes (e.g., Gs, Gq, Gi) via the target receptor.
  • Core Methodology: The BRET-based G protein dissociation assay is a key modern technique [3].
  • Detailed Workflow:
    • Cell Culture: Use HEK293 cells as a standard model system.
    • Transfection: Co-transfect cells with plasmids encoding:
      • The vasopressin receptor of interest (e.g., V1bR).
      • A BRET donor (e.g., Renilla luciferase, Rluc8) fused to the Gα subunit.
      • A BRET acceptor (e.g., GFP10) fused to the Gy subunit.
    • Stimulation & Measurement: Stimulate the cells with a range of ligand concentrations. Add a luciferase substrate and measure the BRET signal between the Gα and Gy subunits. Ligand-induced G protein activation causes subunit dissociation and a decrease in the BRET ratio.
    • Data Analysis: Fit the concentration-response curves to calculate parameters like EC₅₀ (potency) and Emax (efficacy). The Michaelis-Menten (M-M) model can be applied to derive an intrinsic efficacy parameter (kcat) that is useful for quantifying ligand bias [3].
Functional Assay for Glucagon Secretion
  • Objective: To determine the functional consequence of V1bR activation in a physiologically relevant system.
  • Core Methodology: Glucagon secretion assay from pancreatic islets [1].
  • Detailed Workflow:
    • Islet Preparation: Isolate mouse or human pancreatic islets.
    • Incubation: Handpick islets and pre-incubate them in a solution containing low glucose (e.g., 1 mM) to establish a baseline.
    • Treatment: Divide islets into treatment groups exposed to:
      • Vehicle control.
      • The candidate ligand (e.g., "this compound").
      • A positive control (e.g., AVP).
      • A V1bR antagonist (e.g., SSR149415) to confirm receptor specificity.
    • Sample Collection & Analysis: Collect the supernatant after incubation. Measure secreted glucagon using a radioimmunoassay (RIA) or ELISA.
    • Data Analysis: Compare glucagon levels across treatment groups to assess the ligand's potency and efficacy in stimulating secretion.

Vasopressin V1b Receptor Signaling Pathway

This diagram maps the core signaling pathway of the V1b receptor, from ligand binding to physiological effects, integrating the mechanisms discussed.

cluster_alpha_cell In Pancreatic Alpha-Cell cluster_pituitary In Pituitary Corticotroph AVP Arginine-Vasopressin (AVP) V1bR V1b Receptor (GPCR) AVP->V1bR Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates CaRelease Ca²⁺ Release IP3->CaRelease PhysiologicalEffects Physiological Effects CaRelease->PhysiologicalEffects PKC->PhysiologicalEffects Glucagon Glucagon Release PhysiologicalEffects->Glucagon Stimulates Secretion ACTH ACTH Release PhysiologicalEffects->ACTH Potentiates Secretion

V1b receptor signaling via Gq protein triggers glucagon and ACTH release, relevant for diabetes and stress therapy.

Research and Development Context

  • The Promise of Biased Agonism: A major goal in targeting vasopressin receptors is developing "biased ligands" that activate only beneficial pathways while avoiding those linked to side effects [3]. For example, a V1bR ligand that modulates glucagon for diabetes without raising blood pressure would be highly desirable.
  • The Role in Disease: Research indicates that the AVP-V1bR pathway is crucial for counter-regulatory glucagon release during hypoglycemia and that this mechanism is diminished in Type 1 Diabetes [1]. This makes the V1b receptor a compelling therapeutic target.

References

Invopressin: Core Chemical & Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available information on Invopressin, a vasopressin receptor ligand.

Property Description
Biological Activity Vasopressin V1A receptor partial agonist [1]
EC50 (Potency) 1.0 nM [1]
CAS Number 1488411-60-4 [1]
Molecular Formula C₁₁₀H₁₆₁N₃₁O₂₇S₂ [1]
Molecular Weight 2413.78 g/mol [1]
Storage Conditions Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]
Primary Research Use For research use only; not for human consumption [1]

Vasopressin Receptor Signaling Pathways

While specific data on this compound's pathway is limited, it targets the V1A receptor [1]. Vasopressin receptors are G-protein coupled receptors (GPCRs) with distinct signaling cascades [2] [3]. The diagram below illustrates the core pathways of the V1A and V2 receptors, which provide context for this compound's action.

G cluster_1 V1A Receptor Pathway (Gq-coupled) cluster_2 V2 Receptor Pathway (Gs-coupled) AVP1 Vasopressin (VP) V1A V1A Receptor AVP1->V1A Gq Gq Protein V1A->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG cleaves to IP3 IP₃ PIP2->IP3 cleaves to PKC Protein Kinase C (PKC) DAG->PKC Ca2_Store Ca²⁺ Release (ER) IP3->Ca2_Store Ca2_Store->PKC Response1 Cellular Responses (Vasoconstriction) PKC->Response1 AVP2 Vasopressin (VP) V2 V2 Receptor AVP2->V2 Gs Gs Protein V2->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 AQP2 Water Channels PKA->AQP2 phosphorylates Response2 Water Reabsorption (Antidiuresis) AQP2->Response2

Vasopressin receptor signaling: V1A activates calcium-dependent pathways; V2 regulates water balance via cAMP [2] [4] [5].

As a V1A receptor partial agonist, this compound would primarily signal through the Gq/11 protein pathway (left), leading to calcium mobilization and protein kinase C (PKC) activation [2] [3] [5]. This is distinct from the V2 receptor pathway (right) which is responsible for water reabsorption in the kidneys [2] [6].

Research Context and Further Directions

The available data is insufficient to provide the detailed experimental protocols you requested. Based on general research practices for receptor ligands, your investigation could focus on:

  • Mechanism of Action: Confirming its partial agonist profile (e.g., lower efficacy than a full agonist) and determining its binding affinity (Kd) for the V1A receptor.
  • Functional Assays: Utilizing calcium flux assays or IP3 accumulation assays in cells expressing the recombinant V1A receptor to quantify its functional activity [2] [5].
  • Therapeutic Exploration: Given the role of V1A receptors in vasoconstriction, blood pressure regulation, and social behaviors [2] [3], research may explore its potential in related conditions.

To proceed, I suggest you:

  • Contact Suppliers Directly: Reach out to specialized biotech vendors like AbMole (the supplier in the search results) for detailed product information, including possible technical notes or application data [1].
  • Consult Scientific Literature: Perform a deep search on platforms like PubMed and Google Scholar using the CAS number (1488411-60-4) and "this compound" as keywords to locate primary research articles.

References

Vasopressin Synthesis, Receptors, and Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin, or arginine vasopressin (AVP), is a nonapeptide hormone synthesized primarily in the supraoptic (SON) and paraventricular (PVN) nuclei of the hypothalamus [1] [2]. It is produced as a preprohormone that is cleaved into the mature hormone, neurophysin II, and copeptin during axonal transport to the posterior pituitary, from where it is released into the systemic circulation [1] [2] [3].

The physiological effects of vasopressin are mediated through three main G-protein-coupled receptor (GPCR) subtypes, each with distinct signaling pathways and tissue distributions [1] [2] [4].

Receptor Primary Location G-Protein Key Signaling Pathway Primary Physiological Effects
V1a Vascular smooth muscle, liver, brain, platelets [1] [2] [4] Gq/11 [2] [4] ↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca²⁺ [1] [4] Vasoconstriction, platelet aggregation, glycogenolysis, central effects (behavior, stress) [1] [4]
V1b (V3) Anterior pituitary, pancreas, brain (limbic regions) [2] [4] Gq/11 [4] ↑ Phospholipase C (PLC) → ↑ IP3 & DAG → ↑ Intracellular Ca²⁺ [4] Stimulates ACTH release (HPA axis), insulin secretion [3] [4]
V2 Renal collecting duct cells [1] [4] Gs [1] [4] ↑ Adenylate cyclase → ↑ cAMP → ↑ PKA → Translocation of aquaporin-2 (AQP2) [1] [4] Water reabsorption (antidiuresis), release of von Willebrand factor [1] [4]

The diagram below illustrates the intracellular signaling pathways triggered by vasopressin receptor activation.

G AVP Vasopressin (AVP) V1a V1a / V1b Receptor AVP->V1a Binds to V2 V2 Receptor AVP->V2 Binds to PLC Phospholipase C (PLC) V1a->PLC Activates Gq AC Adenylate Cyclase V2->AC Activates Gs IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Cellular Responses (Vasoconstriction, etc.) Ca->Contraction Promotes PKC->Contraction Activates PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Trafficking PKA->AQP2

Vasopressin signaling pathways via V1 and V2 receptors.

Beyond its classic roles, vasopressin, via V1a receptor activation, can also transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the expression of growth-related immediate-early genes like c-Fos and Egr-1 in vascular smooth muscle cells. This occurs through two distinct pathways: one involving metalloproteinase-mediated shedding of HB-EGF, and another via c-Src activation [5].

Quantitative Data in Clinical and Preclinical Research

Vasopressin in Septic Shock: Mortality and Dosing

A 2025 retrospective study of 1,409 patients with septic shock investigated how the timing and context of vasopressin initiation affect in-hospital mortality [6]. The table below summarizes key associations.

Variable at Vasopressin Initiation Association with In-Hospital Mortality Adjusted Odds Ratio (95% CI)
Norepinephrine-equivalent Dose Odds of mortality increased when initiated at higher doses. 1.90 (1.49-2.41) at 28 µg/min vs. 9 µg/min [6]
Lactate Concentration Odds of mortality increased per mmol/L increase. 1.16 (1.11-1.21) per mmol/L [6]
Time from Shock Onset Odds of mortality increased for every hour of delay. 1.03 (1.01-1.04) per hour [6]
Pharmacokinetics of Vasopressin Administration Routes

A 2024 pharmacodynamic and pharmacokinetic study in a neonatal piglet model compared various routes of vasopressin administration [7]. The results are summarized below.

Route of Administration Dose Ranges Studied Key Pharmacokinetic/Pharmacodynamic Findings Clinical Implications
Intravenous (IV) 0.4 IU/kg Gold standard; 100% bioavailability, immediate effect [7]. Most effective route.
Intraosseous (IO) 0.2, 0.4, 0.8 IU/kg PK parameters not significantly different from IV; significant hemodynamic changes observed [7]. A viable and effective alternative when IV access is unavailable.
Endotracheal (ETT) 4, 8, 16 IU/kg Significantly lower C~max~ and absorption; no significant hemodynamic changes [7]. Appears unsuitable for vasopressin administration.
Intranasal (IN) 8, 16, 32 IU/kg Significantly lower C~max~ and absorption; no significant hemodynamic changes [7]. Appears unsuitable for vasopressin administration.

Key Experimental Models and Protocols

Investigating V1a Receptor Signaling and Gene Expression

This protocol is adapted from studies on the V1a receptor's role in upregulating immediate-early genes in vascular smooth muscle cells (e.g., A-10 cell line) [5].

  • Cell Culture & Transfection: Maintain rat vascular smooth muscle A-10 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. For inhibition studies, pre-treat cells with specific inhibitors (e.g., EGFR inhibitor AG1478, c-Src inhibitor PP1, or PKC inhibitor GF109203X) or transfect with dominant-negative mutants (e.g., HERCD533 for EGFR) or siRNA (e.g., for β-arrestin 2) using a standard transfection reagent [5].
  • Stimulation & Inhibition: Serum-starve the cells and then stimulate with a specific V1a receptor agonist (e.g., AVP). To confirm V1a-specific effects, pre-incubate cells with a V1a antagonist prior to AVP stimulation [5].
  • Output Analysis:
    • Western Blotting: Analyze cell lysates for expression of proteins like c-Fos, Egr-1, cyclin D1, and phospho-retinoblastoma protein [5].
    • RT-PCR: Isulate total RNA and perform RT-PCR to track the transient mRNA expression of c-Fos and Egr-1 over time [5].
Pharmacodynamic & Pharmacokinetic Profiling in Preclinical Models

This methodology is based on a neonatal piglet model study designed to evaluate vasopressin's effects and pharmacokinetics across different administration routes [7].

  • Animal Model & Instrumentation: Use anesthetized, intubated, and instrumented neonatal piglets. Catheterize the femoral artery and vein for continuous blood pressure monitoring, blood sampling, and IV drug/fluid administration. Insert an intraosseous (IO) needle into the tibia. Use a Transonic flow probe on the carotid artery to measure blood flow and a Millar catheter for continuous measurement of cardiac function parameters [7].
  • Experimental Protocol: Randomize animals to receive vasopressin via different routes (IV, IO, ETT, IN) at various doses. Administer the drug followed by a saline flush [7].
  • Data Collection:
    • Hemodynamics: Continuously record heart rate (HR), mean arterial pressure (MAP), carotid blood flow, stroke volume, and ejection fraction [7].
    • Pharmacokinetics: Collect arterial blood samples at baseline and at predefined intervals post-administration (e.g., 1, 2, 3, 4, 5, 10 min). Measure plasma vasopressin concentrations to determine C~max~, half-life, and bioavailability [7].

Research Directions & Clinical Perspectives

  • Septic Shock and Decatecholaminization: The concept of using vasopressin to reduce high-dose norepinephrine exposure is a key research focus [6] [3]. Evidence suggests that earlier initiation of vasopressin at lower norepinephrine-equivalent doses is associated with improved survival [6].
  • Neuropsychiatric Disorders and Social Behavior: Vasopressin is strongly implicated in modulating social behaviors, stress adaptation, and aggression [8] [2]. V1a and V1b receptor antagonists are being investigated for potential therapeutic applications in conditions like anxiety, depression, and autism spectrum disorders [2].
  • Drug Addiction: There is growing interest in the role of vasopressin and oxytocin in modulating the rewarding effects of drugs of abuse, potentially offering new avenues for managing substance use disorder [8].

References

Current Research and Diagnostic Advances in AVP Deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Distinguishing between Arginine Vasopressin Deficiency (AVP-D, formerly central diabetes insipidus) and Primary Polydipsia (PP) remains a key diagnostic challenge. Recent studies have focused on developing more accurate and simpler diagnostic methods.

The table below summarizes a novel diagnostic score from a 2025 international multicenter study for differentiating AVP-D from PP [1].

Parameter Points Assigned
Basal Plasma Sodium × Plasma Osmlality / 100 (Actual value)
Plasma Copeptin > 4.9 pmol/L -50
Nycturia (≥ 3 times per night) +30
Nycturia (2 times per night) +20
Sudden onset of polyuria/polydipsia +20
Nocturnal fluid intake > 1 L +30
Anterior pituitary dysfunction +50
History of pituitary surgery +50
Interpretation (Total Score) Diagnosis
> 441 points AVP-D (86% overall accuracy)
> 461 points AVP-D (93% specificity)
< 415 points Primary Polydipsia (93% specificity)

Clinical Utility: This score offers a stepwise approach that could shorten diagnostic timelines and reduce dependence on more complex dynamic tests like the hypertonic saline infusion [1].

Another 2025 study investigated improving the accuracy of the Arginine Stimulation Test (AST), a cheaper and better-tolerated alternative to the hypertonic saline test. Key findings included [2]:

  • Serum Sodium at AST end: A value ≥ 141 mmol/L was a powerful predictor of AVP-D (87.5% sensitivity, 100% specificity, 94.7% accuracy).
  • Multivariable Approach: Diagnostic accuracy reached 100% when borderline sodium levels (140-142 mmol/L) were combined with an additional parameter, such as copeptin peak ≤ 4.1 pmol/L or urine osmolality ≤ 428 mOsm/kg.

AVP Signaling Pathway & Experimental Insights

Arginine Vasopressin (AVP) exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily V1a, V1b, and V2, triggering diverse intracellular signaling cascades [3] [4].

The diagram below outlines the core V1a receptor signaling pathway that can lead to the expression of growth-related genes.

G cluster_1 Distinct EGFR Transactivation Pathways cluster_2 Key Dependencies AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Gq Gq Protein V1aR->Gq PLCb Phospholipase C β (PLCβ) Gq->PLCb PIP2 PIP₂ PLCb->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Src c-Src Activation PKC->Src MMP Metalloproteinase (MMP) PKC->MMP cFos c-Fos Expression PKC->cFos Ca_Release->cFos EGFR EGFR Transactivation Src->EGFR HB_EGF HB-EGF Shedding MMP->HB_EGF HB_EGF->EGFR Ras Ras EGFR->Ras MEK MEK Ras->MEK MAPK MAPK/ERK MEK->MAPK Egr1 Egr-1 Expression MAPK->Egr1 barr2 β-arrestin 2 barr2->Egr1 barr2->cFos CellGrowth Cell Growth & Proliferation Egr1->CellGrowth cFos->CellGrowth

AVP V1a receptor signaling activates gene expression via two distinct EGFR transactivation pathways [3].

Experimental Evidence from Cell Studies:

  • Model System: The pathway mechanism was delineated in rat vascular smooth muscle cell line A-10, which endogenously expresses V1 and EGF receptors [3].
  • Key Findings:
    • V1a Receptor Specificity: AVP-induced gene expression was blocked by a V1a antagonist, confirming the receptor subtype involved [3].
    • Dual Transactivation Pathways: c-Fos and Egr-1 expression are up-regulated via two distinct EGF receptor (EGFR)-dependent pathways [3]:
      • c-Fos pathway: Dependent on metalloproteinase (MMP)-catalyzed shedding of HB-EGF.
      • Egr-1 pathway: Dependent on c-Src activation and proceeds via the Ras/MEK/MAPK cascade.
    • Critical Dependencies: AVP-triggered expression of both genes required the release of intracellular calcium, activation of PKC, and the scaffolding protein β-arrestin 2 [3].

Research Directions and Therapeutic Context

  • Septic Shock Management: A 2025 target trial emulation study on septic shock patients suggests a potential benefit from early initiation of adjunctive vasopressin therapy, especially at lower norepinephrine-equivalent doses than currently recommended [5].
  • Revised Nomenclature: Be aware that the term "Arginine Vasopressin Deficiency (AVP-D)" has officially replaced "Central Diabetes Insipidus" to better reflect the pathophysiology and avoid confusion with diabetes mellitus [6].

References

Invopressin: Core Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental information available for the research compound Invopressin.

Property Description
Drug Type Synthetic peptide [1]
CAS Registry Number 1488411-60-4 [2] [3]
Molecular Formula C₁₁₀H₁₆₁N₃₁O₂₇S₂ [2] [3]
Molecular Weight 2413.78 g/mol [2] [3]
Primary Target Vasopressin V1A receptor (AVPR1A) [1] [2]
Mechanism of Action Vasopressin V1a receptor modulators; Partial agonist (EC₅₀: 1.0 nM) [1] [2] [3]
Research Applications Cirrhosis (including bacterial peritonitis, HRS2, and refractory ascites), Acute Kidney Injury, Ascites, Fibrosis, Hepatorenal Syndrome, End Stage Liver Disease [1] [3]
Highest Development Phase Phase 2 (as of May 2025) [1]
Regulatory Status Orphan Drug designation in the United States [1]

Mechanism of Action and Signaling Context

As a V1A receptor partial agonist, this compound binds to and partially activates the AVPR1A receptor. To understand its cellular effects, it is helpful to view the canonical signaling pathway of this receptor, which this compound is expected to modulate.

G Ligand This compound (Partial Agonist) Receptor V1A Receptor (AVPR1A) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Activates CaSR Ca²⁺ Release from Sarcoplasmic Reticulum IP3->CaSR VSMC Vascular Smooth Muscle Cell CaSR->VSMC Increases Cytosolic Ca²⁺ PKC->VSMC Affects Effect Vasoconstriction VSMC->Effect

Figure 1: Proposed V1A receptor signaling pathway modulated by this compound. As a partial agonist, it would elicit a submaximal response in this cascade compared to a full agonist like native vasopressin [4] [5] [6].

Clinical Development Landscape

This compound is under active clinical investigation. The table below outlines the conditions for which it has reached Phase 2 trials.

Indication Highest Phase Location Update Date
Acute Kidney Injury Phase 2 United States & Canada 28 Apr 2022
Ascites Phase 2 United States & Canada 28 Apr 2022
Fibrosis Phase 2 United States & Canada 28 Apr 2022
Hepatorenal Syndrome Phase 2 United States & Canada 28 Apr 2022
End Stage Liver Disease Phase 1 - -

Safety Profile: An early clinical result (November 2022) indicated that the most frequent adverse events were abdominal pain, abnormal gastrointestinal sounds, and diarrhea. No cases of mesenteric ischemia were reported, and adverse events were generally mild or moderate in severity [1].

Research Context & Further Directions

  • Distinction from Native Vasopressin: The body's native vasopressin acts on multiple receptor subtypes (V1A, V1B, V2) to regulate diverse functions including vascular tone, water reabsorption in the kidneys, and hormone release from the pituitary [4] [5]. This compound's design as a V1A-selective partial agonist suggests a therapeutic intent to modulate specific pathways, such as splanchnic vasoconstriction in cirrhosis, while potentially avoiding the pitfalls of excessive activation by a full agonist [6].
  • Guide to Finding Experimental Data: While detailed, step-by-step protocols for this compound are not public, you can find methodological insights in research on vasopressin and its receptors:
    • In vitro assays for V1A receptor activity (e.g., calcium flux, IP3 accumulation) are described in studies using vascular smooth muscle cells [6].
    • In vivo models for conditions like hepatorenal syndrome and cirrhosis, which are relevant to this compound's indications, are documented in hepatology and pharmacology literature.

References

Comprehensive Analysis of Vasopressin Research Gaps: A Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vasopressin Research Landscape

Vasopressin (arginine vasopressin, AVP) represents a critical regulatory peptide in human physiology with far-reaching implications for fluid balance, cardiovascular function, and cellular growth processes. Despite decades of research, significant knowledge gaps persist across the basic science, clinical application, and therapeutic development spectrum. The vasopressin system encompasses multiple receptor subtypes (V1a, V1b, V2), complex intracellular signaling pathways, and diverse physiological effects that remain incompletely understood. Recent market analyses project the global vasopressin market to grow from USD 2.4 billion in 2025 to approximately USD 8 billion by 2035, reflecting a compound annual growth rate of 14.4% [1]. This substantial market expansion underscores the therapeutic potential of vasopressin modulation while highlighting the urgent need for targeted research to address critical knowledge deficiencies.

The complexity of vasopressin biology spans from molecular recognition mechanisms to systemic physiological effects, creating a multifaceted research landscape. Recent structural biology breakthroughs, including cryo-EM structures of V2 receptor-antagonist complexes, have revealed new opportunities for rational drug design [2]. Simultaneously, clinical evidence gaps identified during guideline development processes highlight areas where practice relies on low-certainty evidence rather than robust scientific consensus [3]. This technical guide synthesizes current research gaps across the vasopressin field, providing researchers and drug development professionals with a comprehensive framework for prioritizing investigative efforts and resources toward the most pressing scientific questions with the greatest potential impact on therapeutic innovation.

Clinical Evidence Gaps

Hypertension Management and Therapeutic Applications

Clinical management of vasopressin-related disorders suffers from significant evidence deficiencies across multiple therapeutic areas. A systematic guideline development process identified nine major research gaps in hypertension management alone, highlighting the limited high-certainty evidence supporting many current practices [3]. These gaps encompass both diagnostic and therapeutic approaches, including non-pharmacological interventions, treatment thresholds for specific patient populations, optimal monitoring strategies, and the comparative effectiveness of treatment regimens. The evidence limitations are particularly pronounced for special populations, including patients with comorbid chronic kidney disease, diabetes, cardiovascular conditions, and elderly patients, where extrapolation from general population studies may not adequately capture unique physiological considerations or risk-benefit profiles.

The therapeutic application of vasopressin antagonists faces specific evidence gaps regarding long-term efficacy and safety profiles. While vasopressin antagonists like tolvaptan and conivaptan have demonstrated therapeutic value for conditions such as hyponatremia, their prolonged use is typically contraindicated due to safety concerns, including potential hepatotoxicity [2]. The absence of long-term comparative data between monotherapy and combination therapy regimens represents a significant limitation in optimizing treatment strategies for chronic conditions. Furthermore, research is needed to establish the cost-effectiveness and budget implications of different treatment approaches across various healthcare systems, particularly as healthcare organizations face increasing pressure to demonstrate value-based care outcomes [3].

Table 1: Clinical Evidence Gaps in Vasopressin-Related Hypertension Management

Evidence Gap Category Specific Research Needs Patient Populations/Contexts
Non-pharmacological Treatment Effect of exercise, nutrition, alcohol, smoking, stress on hypertension General and at-risk populations
Treatment Thresholds & Goals Thresholds for initiating pharmacological treatment CKD, diabetes, cardiovascular disease, elderly
Monitoring & Follow-up Optimal visit intervals before/after reaching treatment goals Various healthcare settings and resource levels
Laboratory Testing Necessary tests and frequency to balance cost and outcomes Resource-limited settings
Treatment Regimens Long-term data comparing monotherapy vs. combination therapy Chronic management across different age groups
Adherence Interventions Timing, frequency, and intensity of adherence-improving strategies Patients with documented adherence challenges
Telehealth Applications Long-term outcomes and generalizability of telemonitoring Diverse socioeconomic and educational backgrounds
Sepsis and Critical Care Applications

Sepsis management represents one of the most significant clinical applications for vasopressin therapy, with the sepsis treatment segment projected to capture 65.5% of the vasopressin market by 2035 [1]. Despite this clinical importance, substantial evidence gaps persist regarding optimal dosing strategies, timing of initiation, and patient selection criteria. Recent clinical trials, including the Vasopressin for Septic Shock Pragmatic Trial (2024-2027) and the HYdrocortisone and VAsopressin in Post-RESuscitation Syndrome (HYVAPRESS) study, aim to address some of these questions by comparing different management strategies and combination therapies [1]. Early research suggests that early adjunctive vasopressin initiation for septic shock patients may reduce 30-day ICU mortality by 0.8% [1], but more robust evidence is needed to establish standardized protocols.

The critical care applications of vasopressin extend beyond sepsis to include post-resuscitation syndrome, intraoperative management, and other forms of vasodilatory shock. Ongoing trials like the VAsopressin vs. NOradrenaline in the Management of Patients at Risk of Kidney Failure Undergoing Cardiac Surgery (2023-2026) directly compare vasopressin with alternative vasopressors on clinically relevant endpoints including acute renal failure and mortality [1]. These studies highlight the importance of patient-centered outcomes beyond mere physiological parameters, addressing significant gaps in our understanding of how vasopressin therapy influences long-term functional recovery and organ function preservation in critical illness. The field would benefit from larger, more diverse trials that include patients with varying comorbidities and from different healthcare settings to ensure generalizability of findings.

Mechanistic Understanding Gaps

Signaling Pathways and Receptor Crosstalk

The intracellular signaling mechanisms of vasopressin receptors involve complex networks that remain incompletely characterized, particularly regarding receptor crosstalk and context-dependent signaling biases. While the canonical G-protein coupled receptor pathways are reasonably well-established, emerging research reveals unexpected complexity in how vasopressin receptors communicate with other signaling systems. For instance, studies in rat vascular smooth muscle A-10 cells have demonstrated that V1a receptor activation triggers expression of growth-related immediate-early genes (c-Fos and Egr-1) through transactivation of EGFR (epidermal growth factor receptor) [4]. This transactivation occurs through two distinct mechanisms: metalloproteinase-catalyzed shedding of HB-EGF (heparin-binding EGF-like growth factor) for c-Fos expression, and c-Src activation for Egr-1 expression [4]. These findings reveal unexpected complexity in vasopressin signaling and suggest significant gaps in our understanding of how vasopressin receptors integrate with growth factor signaling networks.

The signaling specificity between different vasopressin receptor subtypes and their downstream effects represents another major knowledge gap. While the V2 receptor primarily couples to Gαs to stimulate cAMP production, and V1 receptors typically couple to Gαq/11 to activate phospholipase C, growing evidence suggests these receptors can activate additional signaling pathways under certain conditions [5] [2]. The precise mechanisms governing this signaling plasticity and its physiological implications remain poorly understood. Furthermore, the role of β-arrestin recruitment in mediating both receptor desensitization and initiating distinct signaling cascades requires further elaboration across different vasopressin receptor subtypes and cellular contexts. Understanding these nuanced signaling mechanisms could reveal opportunities for developing biased ligands that selectively activate therapeutic while avoiding detrimental signaling pathways.

G AVP AVP V1aR V1aR AVP->V1aR Binds V2R V2R AVP->V2R Binds Gq Gq V1aR->Gq Activates MMP MMP V1aR->MMP Activates cSrc cSrc V1aR->cSrc Activates Gs Gs V2R->Gs Activates EGFR EGFR GeneExp GeneExp EGFR->GeneExp Transactivates PLCβ PLCβ Gq->PLCβ Stimulates AC AC Gs->AC Stimulates IP3 IP3 PLCβ->IP3 DAG DAG PLCβ->DAG cAMP cAMP AC->cAMP Produces Ca Ca IP3->Ca Releases PKC PKC DAG->PKC Activates PKC->GeneExp Induces PKA PKA AQP2 AQP2 PKA->AQP2 Phosphorylates Ca->GeneExp Modulates cAMP->PKA Activates HBEGF HBEGF MMP->HBEGF Releases cSrc->EGFR Phosphorylates HBEGF->EGFR Activates WaterReabs WaterReabs AQP2->WaterReabs Promotes

Figure 1: Vasopressin Signaling Pathways and Cross-Talk Mechanisms. Illustration of major V1a and V2 receptor signaling pathways, including G-protein dependent mechanisms and EGFR transactivation processes. Dashed lines indicate pathways with significant research gaps.

Receptor Pharmacology and Structural Mechanisms

Structural characterization of vasopressin receptors has advanced significantly with recent cryo-EM structures of the V2 receptor bound to antagonists tolvaptan and conivaptan [2]. These structures reveal distinct binding poses: tolvaptan inserts deeply within the orthosteric binding pocket, while conivaptan occupies a shallower position with different interaction networks [2]. Despite these advances, critical gaps remain in understanding how structural features translate to functional outcomes. The precise molecular mechanisms governing receptor inactivation following antagonist binding differ from classical GPCR inactivation modes, suggesting unique aspects of V2 receptor pharmacology that require further investigation [2]. Additionally, the structural basis for receptor selectivity between vasopressin receptor subtypes remains incompletely characterized, limiting the rational design of subtype-selective ligands with improved therapeutic profiles.

The pharmacological characterization of vasopressin receptor antagonists reveals additional mechanistic gaps. While key residues involved in antagonist binding have been identified through mutagenesis studies (e.g., Y2055.38 and F2876.51 for tolvaptan binding) [2], the dynamic processes of ligand-receptor association and dissociation remain poorly understood. Molecular dynamics simulations suggest stable binding modes for clinically approved antagonists, but the relationship between binding kinetics and therapeutic efficacy represents an important area for future research [2]. Furthermore, the mechanisms underlying adverse effects associated with current vasopressin antagonists, including hepatotoxicity risks with tolvaptan, remain incompletely characterized, limiting the development of safer alternatives [2]. Elucidating these structure-function relationships could accelerate the development of next-generation vasopressin receptor modulators with improved efficacy and safety profiles.

Therapeutic Development Gaps

Drug Design and Structural Biology

Structure-based drug design for vasopressin receptors faces significant challenges despite recent structural biology advances. The cryo-EM structures of V2 receptor bound to tolvaptan and conivaptan provide valuable templates for rational drug design but also highlight the complexity of antagonist recognition mechanisms [2]. These structures reveal that tolvaptan recognition involves deep insertion within the orthosteric pocket, with critical interactions with residues M1203.33, M1233.36, Y2055.38, F2876.51, and F2886.52, while conivaptan binding occupies a shallower position with distinct interaction networks [2]. The structural basis for conivaptan's dual V2R/V1aR antagonism versus tolvaptan's V2R selectivity remains incompletely understood, representing a significant gap in our ability to design receptor-subtype-selective compounds with precision.

The translational gap between structural information and clinical therapeutics remains substantial for vasopressin receptor modulators. While structural studies identify potential interaction points, converting this information into optimized therapeutic candidates requires addressing multiple challenges, including oral bioavailability, metabolic stability, and tissue distribution. Current vasopressin antagonists face limitations in these areas, particularly for chronic administration. Additionally, the structural mechanisms underlying functional selectivity (biased signaling) at vasopressin receptors remain largely unexplored, despite the potential for developing ligands that selectively activate beneficial while avoiding detrimental signaling pathways. Research efforts focused on understanding the molecular determinants of signaling bias could unlock new therapeutic opportunities for vasopressin receptor modulation across various disease contexts.

Table 2: Vasopressin Antagonist Development Pipeline and Therapeutic Gaps

Therapeutic Area Current Status Development Gaps Key Players
Hyponatremia Two approved antagonists (tolvaptan, conivaptan) Hepatotoxicity risks, limited chronic use data, need for safer alternatives Otsuka, Cumberland Pharmaceuticals [6]
Heart Failure Limited approved indications Optimal dosing, patient selection, combination strategies Research institutions (Mayo Clinic, Hopital du Sacre-Coeur de Montreal) [6]
ADPKD Tolvaptan approved but with limitations Liver safety concerns, need for better risk stratification Otsuka [2]
Sepsis & Critical Care Used as vasopressor in shock Timing, dosing, combination therapy evidence Multiple pharmaceutical companies [1]
Diabetes Insipidus Desmopressin as standard Limited antagonist applications, novel formulations needed Ferring, Sanofi, Pfizer [7]
Clinical Translation and Commercialization

Clinical development pathways for vasopressin-targeted therapies face multiple obstacles, including high development costs, lengthy approval processes, and regulatory challenges [8]. The stringent health technology assessment requirements in key markets demand extensive real-world evidence and comparative effectiveness data, creating significant barriers for new vasopressin-targeted therapies [1]. Additionally, restrictive pricing controls and reimbursement policies in many jurisdictions create economic challenges for justifying the development costs of innovative vasopressin modulators, particularly for conditions with relatively small patient populations [1] [8]. These economic realities disproportionately affect development programs for rare disease indications where vasopressin modulation might offer significant benefits.

The commercialization landscape for vasopressin-related therapeutics reveals additional development gaps. While the overall vasopressin market is projected to experience robust growth, reaching approximately $8 billion by 2035 [1], this growth is unevenly distributed across therapeutic areas and product types. The synthetic vasopressin segment is anticipated to maintain a dominant position with 98% market share by 2035, reflecting advantages in stability, safety, and production efficiency [1]. However, innovation in formulation technologies and drug delivery systems represents a significant opportunity area, with emerging approaches including IV infusion pumps and subcutaneous pens potentially improving treatment affordability and efficacy [1]. The limited development of non-peptide vasopressin receptor modulators with improved oral bioavailability and duration of action represents another significant gap in the current therapeutic landscape.

Experimental Methodologies

Molecular and Cellular Research Protocols

Molecular dynamics simulations have emerged as powerful tools for understanding vasopressin receptor function and ligand interactions, but methodological gaps limit their predictive power. Current simulations of V2 receptor-antagonist complexes typically span microseconds, which may be insufficient to capture relevant conformational changes and binding/unbinding events [2]. Enhanced sampling techniques and longer simulation timescales could provide more comprehensive understanding of dynamic receptor behavior. Additionally, improved force field parameters for membrane protein systems would increase the accuracy of simulations, particularly for predicting the binding affinities of novel compounds. Standardized protocols for simulating vasopressin receptor-ligand interactions would facilitate more meaningful comparisons across studies and research groups, accelerating the application of computational insights to drug discovery efforts.

Cell-based assay systems for evaluating vasopressin receptor function require continued development to better recapitulate native physiological contexts. Commonly used heterologous expression systems often lack important regulatory components present in native cells, potentially limiting their predictive value for in vivo efficacy [4]. The development of more physiologically relevant assay systems, including primary cell cultures, patient-derived cells, and advanced co-culture models could bridge this gap. Furthermore, standardized protocols for assessing vasopressin receptor signaling bias would facilitate the identification of improved therapeutic candidates with selective signaling profiles. Implementation of high-content screening approaches that simultaneously monitor multiple signaling endpoints could provide more comprehensive characterization of compound effects while improving screening efficiency.

G Start Start StructBio Structural Biology Methods Start->StructBio CellAssays Cellular Assay Systems Start->CellAssays PreclinModels Preclinical Models Start->PreclinModels ClinicalResearch Clinical Research Start->ClinicalResearch CryoEM Cryo-EM Structure Determination StructBio->CryoEM MDSim Molecular Dynamics Simulations StructBio->MDSim Mutagenesis Site-Directed Mutagenesis StructBio->Mutagenesis SigAssays Signaling Pathway Assays CellAssays->SigAssays BiasAssays Signaling Bias Characterization CellAssays->BiasAssays GeneExpAssay Gene Expression Analysis CellAssays->GeneExpAssay Transgenic Transgenic Animal Models PreclinModels->Transgenic DiseaseModels Disease-Specific Models PreclinModels->DiseaseModels PDModels Pharmacodynamic Models PreclinModels->PDModels TrialDesign Novel Trial Designs ClinicalResearch->TrialDesign Biomarkers Biomarker Validation ClinicalResearch->Biomarkers RWE Real-World Evidence Generation ClinicalResearch->RWE

Figure 2: Experimental Methodology Framework for Vasopressin Research. Comprehensive approach spanning structural biology, cellular assays, preclinical models, and clinical research to address critical knowledge gaps.

Clinical Research Approaches

Clinical trial methodologies for vasopressin-targeted therapies need innovation to more efficiently address key research questions. Traditional randomized controlled trial designs face practical and economic challenges, particularly for conditions with relatively small patient populations. Novel adaptive trial designs that allow for modification based on accumulating data could accelerate therapeutic development while maximizing information gain. Additionally, master protocol approaches that evaluate multiple therapies or multiple patient subgroups within a single trial structure could improve efficiency in the vasopressin field [3]. Development of validated biomarker endpoints that can predict long-term clinical benefits would facilitate earlier decision-making in clinical development programs, particularly for conditions where traditional clinical endpoints require extended follow-up periods.

Evidence generation strategies must evolve to address the research gaps identified in clinical practice guidelines. The systematic approach used in the Iranian hypertension guideline update, which identified research gaps through structured PICO (Population, Intervention, Comparison, Outcome) questions, provides a model for methodically identifying evidence needs [3]. Implementation of registry-based randomized trials that leverage real-world data infrastructure could efficiently address certain evidence gaps while enhancing generalizability of findings. Furthermore, pragmatic clinical trials embedded within healthcare systems could provide evidence more directly relevant to routine practice conditions, addressing important questions about implementation and effectiveness in diverse care settings [3]. These methodological innovations could accelerate evidence generation for vasopressin-related therapies while improving the practical applicability of research findings.

Research Prioritization and Conclusions

Strategic Research Priorities

Based on comprehensive analysis of the vasopressin research landscape, several high-priority areas emerge as warranting focused investigative attention and resource allocation. First, structural biology efforts should prioritize determining structures of vasopressin receptor complexes with diverse ligand chemotypes and different receptor subtypes to enable comparative analyses and reveal structural determinants of subtype selectivity. Second, signaling mechanism studies should focus on elucidating the structural basis of signaling bias and functional selectivity at vasopressin receptors, potentially unlocking new therapeutic opportunities. Third, drug development efforts should prioritize addressing the safety limitations of current vasopressin antagonists, particularly the hepatotoxicity associated with tolvaptan, through targeted medicinal chemistry informed by structural insights.

From a clinical perspective, research should prioritize generating high-certainty evidence for practice guidelines, particularly regarding treatment thresholds and strategies for special populations identified as evidence gaps in recent guideline development processes [3]. Additionally, therapeutic optimization studies comparing monotherapy versus combination therapy approaches and evaluating different treatment sequencing strategies represent high-value research directions with direct clinical relevance. Finally, implementation science research examining strategies to improve adherence to vasopressin-related therapies and evaluating telehealth approaches for monitoring and dose adjustment could significantly enhance real-world effectiveness of existing treatments while informing optimal care delivery models.

Funding Considerations and Resource Allocation

Research investment in the vasopressin field should align with the strategic priorities outlined above, with particular attention to areas that bridge basic science discoveries and clinical applications. Public and private funding organizations should consider establishing targeted programs to address the specific research gaps identified in this analysis, with emphasis on translational research that moves mechanistic insights toward therapeutic applications. The substantial market growth projected for vasopressin-related therapies [1] suggests significant potential return on investment for targeted research efforts, particularly those addressing current limitations in safety profiles and therapeutic selectivity.

References

Comprehensive Technical Review: Vasopressin Research Advances and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), represents a critical regulatory peptide in human physiology with far-reaching implications for fluid balance, cardiovascular function, and endocrine signaling. Recent years have witnessed significant advances in our understanding of vasopressin pathophysiology, receptor biology, and diagnostic methodologies. The nomenclature evolution from diabetes insipidus to arginine vasopressin deficiency (AVP-D) and arginine vasopressin resistance (AVP-R) reflects an important paradigm shift that more accurately describes the underlying pathophysiology while reducing clinical confusion with diabetes mellitus. This change was driven by surveys showing that 85% of patients preferred a name change due to frequent misunderstandings by healthcare professionals, which in some cases led to adverse outcomes from inappropriate management [1].

The vasopressin system encompasses a complex network of receptors, signaling pathways, and regulatory mechanisms that maintain body water homeostasis through precise control of renal water reabsorption. Disruptions in this system can lead to profound clinical manifestations ranging from the polyuria-polydipsia syndrome to life-threatening electrolyte imbalances. Current research directions focus on refining diagnostic approaches, elucidating novel signaling mechanisms, and developing targeted therapeutics for conditions involving vasopressin pathway dysregulation. This comprehensive review synthesizes recent advances across the spectrum of vasopressin research, with particular emphasis on diagnostic innovations, receptor signaling complexity, and emerging therapeutic strategies relevant to researchers and drug development professionals [1] [2].

Diagnostic Approaches and Methodological Advances

Modern Diagnostic Classification and Challenges

The accurate differentiation between various forms of polyuria-polydipsia syndrome remains a significant clinical challenge with important therapeutic implications. The current diagnostic framework recognizes three primary conditions: arginine vasopressin deficiency (AVP-D, formerly central diabetes insipidus), arginine vasopressin resistance (AVP-R, formerly nephrogenic diabetes insipidus), and primary polydipsia (PP). Each condition presents with hypotonic polyuria but requires distinct management approaches. Traditional diagnostic methods, particularly the water deprivation test (WDT), have limitations in specificity and patient tolerability. The WDT involves supervised water restriction with periodic measurements of weight, blood pressure, urine output, urine osmolality (UOsm), plasma osmolality (POsm), and serum sodium (Na). Interpretation relies on UOsm at test termination and response to desmopressin administration: UOsm >800 mOsm/kg indicates PP, while values <300 mOsm/kg suggest complete diabetes insipidus. Intermediate values (300-800 mOsm/kg) require additional assessment of the UOsm response to desmopressin [3] [1].

Recent research has focused on improving diagnostic accuracy through alternative stimulation tests and multimodal assessment. The hypertonic saline test with copeptin measurement has emerged as a highly accurate approach, with a recent multicenter trial confirming its superiority over other methods. Copeptin, a stable surrogate marker for AVP, demonstrates superior analytical properties compared to direct AVP measurement. However, the hypertonic saline test requires stringent safety measures, rapid sodium monitoring, and medical supervision due to potential adverse effects including seizures. Consequently, the arginine stimulation test (AST) has been investigated as a potentially safer alternative that is cheaper, better tolerated, and easier to perform. While AST demonstrates slightly lower diagnostic accuracy than hypertonic saline testing, it offers practical advantages for clinical implementation [3].

Enhanced Diagnostic Protocols and Performance

The research proposed a multistep diagnostic approach that substantially improved diagnostic performance. This algorithm begins with assessment of Na at AST end, reserving additional testing only for dubious cases (140-142 mmol/L). In these intermediate cases, the protocol recommends evaluating either copeptin peak (≤4.1 pmol/L), urinary osmolarity (≤428 mOsm/kg), or posterior pituitary hyperintense signal on MRI. This comprehensive approach achieved 100% diagnostic accuracy in the study cohort. Furthermore, logistic regression models combining Na-end with any of these additional variables enabled complete discrimination between AVP-D and PP. These findings highlight the value of a multivariable approach to AST interpretation, potentially reducing reliance on more complex hypertonic saline testing while maintaining diagnostic precision [3].

Table 1: Performance Metrics of Diagnostic Parameters for AVP-D Detection

Diagnostic Parameter Threshold Value Sensitivity (%) Specificity (%) Overall Accuracy (%) AUC
Na at AST end ≥141 mmol/L 87.5 100 94.7 0.989
Copeptin peak ≤4.1 pmol/L 62.5 81.8 73.7 0.766
Urinary osmolarity ≤428 mOsm/kg 75.0 90.9 84.2 0.852
Combined model* - 100 100 100 1.000

*Combination of Na at AST end with any additional parameter (copeptin peak, UOsm, or posterior pituitary signal)

Vasopressin Receptor Signaling and Molecular Mechanisms

Classical V2 Receptor Signaling and AQP2 Regulation

The vasopressin V2 receptor (V2R) represents a class A G protein-coupled receptor (GPCR) that is essential for regulating body water homeostasis through control of renal water reabsorption. The canonical V2R signaling pathway involves vasopressin binding to V2R in the basolateral membrane of collecting duct principal cells, leading to activation of Gαs proteins and subsequent stimulation of adenylate cyclase. This results in increased intracellular cyclic AMP (cAMP) production, which activates protein kinase A (PKA) and ultimately promotes phosphorylation of aquaporin-2 (AQP2) water channels. Phosphorylated AQP2 traffics to the apical plasma membrane where it facilitates water reabsorption from urine, thereby concentrating urine and conserving body water [2].

The critical role of this pathway is highlighted by the consequences of its disruption. Loss-of-function mutations in the AVPR2 gene encoding V2R cause approximately 90% of congenital nephrogenic diabetes insipidus (NDI) cases, an X-linked recessive condition affecting about 1 in 250,000 males. These mutations result in renal unresponsiveness to vasopressin despite normal or elevated hormone levels, leading to defective urine concentrating ability, polyuria, polydipsia, and risk of dehydration and electrolyte imbalances. Conversely, gain-of-function mutations in V2R can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD), characterized by impaired renal water excretion and hyponatremia despite undetectable vasopressin levels [4] [2].

Alternative Signaling Pathways and Novel Mechanisms

Recent research has revealed surprising complexity in vasopressin receptor signaling, including alternative pathways that can modulate AQP2 trafficking and activity. Studies of NSIAD-associated V2R mutations have provided particularly valuable insights. While some gain-of-function mutations (F229V, I130N, L312S) cause constitutive cAMP generation, others (R137L, R137C) activate alternative signaling cascades. The R137L mutation, located in the highly conserved DRY/H motif of the second intracellular loop, signals through a novel PKA-independent pathway that increases AQP2 membrane targeting. This alternative mechanism involves activation of the Gα12/13-Rho-ROCK pathway, leading to increased phosphorylation of AQP2 at threonine 269 (T269) independently of the classical serine 256 (S256) phosphorylation site [4].

The ROCK-induced phosphorylation at T269 represents a significant alternative mechanism for AQP2 regulation. Inhibition of ROCK activity in cells expressing V2R-R137L reduced both T269 phosphorylation and the constitutively elevated osmotic water permeability to control levels. This finding demonstrates that gain-of-function mutations can signal through distinct intracellular pathways despite occurring in the same receptor. Further complexity arises from the involvement of calcium signaling in AQP2 regulation. The exchange protein directly activated by cAMP (Epac), particularly Epac2 in collecting ducts, mediates cAMP-induced calcium oscillation through release of calcium from endoplasmic reticulum stores and subsequent store-operated calcium entry. This calcium signaling coordinates with PKA to modulate AQP2 activity, though the relative contribution may vary across experimental systems and specific physiological contexts [4] [2].

G cluster_vasopressin Vasopressin Stimulus cluster_V2R V2 Receptor Activation cluster_classical Classical Pathway cluster_alternative Alternative Pathway (R137L Mutant) AVP Arginine Vasopressin (AVP) V2R V2 Receptor (V2R) AVP->V2R Gs Gαs Protein V2R->Gs G12_13 Gα12/13 Protein V2R->G12_13 R137L Mutation AC Adenylate Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2_S256 AQP2 Phosphorylation (Ser256) PKA->AQP2_S256 AQP2_traffic AQP2 Trafficking to Apical Membrane AQP2_S256->AQP2_traffic Water_reabs Water Reabsorption AQP2_traffic->Water_reabs Rho Rho Activation G12_13->Rho ROCK ROCK Activation Rho->ROCK AQP2_T269 AQP2 Phosphorylation (Thr269) ROCK->AQP2_T269 AQP2_T269->AQP2_traffic

Figure 1: Vasopressin V2 Receptor Signaling Pathways - Classical and Alternative Mechanisms

Therapeutic Development and Clinical Applications

Pharmacological Interventions and Receptor-Targeted Therapies

Vasopressin receptor antagonists represent an important class of therapeutics for conditions characterized by impaired water excretion. Tolvaptan and conivaptan are clinically approved V2R antagonists used in the treatment of hyponatremia. Recent structural biology advances have shed light on their mechanism of action through cryo-electron microscopy structures of V2R bound to these antagonists. These structures reveal distinct binding poses: tolvaptan inserts deeply within the binding pocket, while conivaptan occupies a shallower position. This structural information provides critical insights for rational drug design of novel V2R-targeted therapies. Of particular interest is the identification of a TM7 helical conformation-dependent antagonism mechanism that differs from classical GPCR inactivation modes, suggesting new approaches to developing more selective and effective antagonists [5].

The therapeutic response to V2R antagonists varies significantly depending on the specific mutation in NSIAD. Notably, tolvaptan and satavaptan effectively reduce constitutive cAMP elevation in F229V, I130N, and L312S V2R mutants but show minimal efficacy against R137L/C mutations. This differential response correlates with clinical observations, as a patient carrying the R137L mutation failed to respond to V2R antagonist administration. This highlights the importance of personalized therapeutic approaches based on specific molecular defects and suggests that mutations causing NSIAD activate diverse intracellular pathways with distinct pharmacological profiles. Beyond V2R antagonists, drugs targeting other vasopressin receptors are under development, with several V1b receptor-targeted therapeutics in Phase II and III clinical trials for conditions including major depressive disorder and hepatorenal syndrome [5] [6] [4].

Bypass Strategies and Novel Therapeutic Approaches

For congenital NDI caused by V2R mutations, current research focuses on bypass strategies that activate AQP2 independently of defective V2R signaling. These approaches target downstream elements in the water reabsorption pathway and can be categorized into several mechanistic classes. GPCR agonists that activate alternative Gs-coupled receptors in collecting duct cells can increase intracellular cAMP and stimulate AQP2 trafficking. Similarly, phosphodiesterase (PDE) inhibitors reduce cAMP degradation, thereby potentiating the effects of basal adenylate cyclase activity. Research has identified several PDE isoforms in renal collecting ducts, with selective inhibitors showing promise in experimental models of NDI [2].

The calcium signaling pathway represents another promising target for NDI therapy. The Wnt5a/calcium/calmodulin/calcineurin signaling pathway can induce AQP2 phosphorylation, trafficking, and expression independently of V2R activation. Wnt5a treatment increases osmotic water transport in isolated perfused cortical collecting ducts and improves urine concentration in V2R-inhibited mouse models. Similarly, arachidonic acid, a direct activator of calcineurin, produces vasopressin-like effects on AQP2 in collecting duct cells. These findings suggest that calcineurin activators may represent a viable therapeutic strategy for congenital NDI. Additionally, peptide-based drug development platforms have advanced considerably, with improvements in structural modification, delivery systems, and screening technologies enabling more effective targeting of vasopressin-related pathways [7] [2].

Table 2: Vasopressin Receptor-Targeted Therapeutics in Development

Receptor Target Therapeutic Agent Mechanism of Action Development Stage Primary Indications
V2R Tolvaptan Competitive antagonist Approved Hyponatremia
V2R Conivaptan Competitive antagonist Approved Hyponatremia
V1aR Multiple candidates Antagonism/Agonism Preclinical Cardiovascular disorders
V1bR Multiple candidates Antagonism Phase II-III Major depressive disorder, Hepatorenal syndrome
V2R (mutant) Chemical chaperones Protein folding correction Preclinical Congenital NDI

Experimental Models and Research Methodologies

Cellular Models and Signaling Studies

In vitro model systems have been essential for elucidating vasopressin signaling mechanisms and testing therapeutic interventions. The mouse cortical collecting duct MCD4 cell line stably transfected with human AQP2 has been particularly valuable for studying AQP2 trafficking and phosphorylation. These cells can be further engineered to express wild-type or mutant V2R receptors, enabling detailed investigation of specific signaling pathways. For example, studies expressing NSIAD-associated V2R mutants (R137L, R137C, F229V) in MCD4 cells revealed distinct phosphorylation patterns and signaling mechanisms. The rat vascular smooth muscle A-10 cell line has also contributed to understanding V1a receptor signaling, particularly mechanisms involving EGFR transactivation and immediate-early gene expression [8] [4].

Advanced molecular techniques facilitate dissection of complex signaling pathways. Western blot analysis with phospho-specific antibodies enables detection of AQP2 phosphorylation at specific residues (S256, S261, T269), providing insights into regulatory mechanisms. Rho-associated kinase (ROCK) activity assays measuring MYPT1 phosphorylation at T696 help quantify alternative signaling pathway activation. Gene silencing approaches using siRNA for specific pathway components (e.g., β-arrestin 2) establish functional requirements, while receptor fusion constructs with luciferase enable sophisticated bioluminescence resonance energy transfer (BRET) studies of receptor trafficking and interactions. These methodologies collectively provide a comprehensive toolkit for investigating vasopressin signaling complexity [8] [4].

Clinical Protocols and Therapeutic Testing

The Vasopressin Loading for Refractory Septic Shock (VALOR) study provides an example of rigorous clinical methodology for evaluating vasopressin therapeutics. This prospective observational study examined vasopressin loading (1 U bolus followed by continuous infusion at 1 U/h) in patients with septic shock requiring ≥0.2 μg/kg/min noradrenaline. The protocol included detailed hemodynamic monitoring using arterial pressure wave analysis (ProAQT system) and comprehensive endocrine testing (vasopressin, ACTH, cortisol levels). Patients were classified as responders or non-responders based on mean arterial pressure (MAP) changes after loading, with the lower tertile of ΔMAP serving as the cutoff. This systematic approach demonstrated that vasopressin loading safely predicts responses to continuous infusion and helps guide catecholamine management in septic shock [9].

Conclusion and Future Perspectives

The vasopressin research landscape has evolved dramatically, transitioning from phenomenological descriptions to molecular mechanistic understanding and increasingly targeted therapeutic interventions. The nomenclature shift from diabetes insipidus to AVP-D and AVP-R reflects this maturation, emphasizing underlying pathophysiology rather than symptomatic presentation. Ongoing advances in structural biology, particularly cryo-EM studies of vasopressin receptors, continue to provide critical insights for rational drug design. The discovery of alternative signaling pathways activated by specific V2R mutations reveals unexpected complexity and offers new therapeutic targets for conditions like NSIAD and congenital NDI [5] [1] [4].

Future research directions will likely focus on personalized approaches to vasopressin-related disorders, leveraging genetic information to guide diagnostic and therapeutic strategies. The development of biased ligands that selectively activate beneficial signaling pathways while avoiding adverse effects represents another promising frontier. Additionally, advances in peptide-based therapeutics and targeted delivery systems may overcome current limitations in bioavailability and tissue specificity. As our understanding of vasopressin signaling complexity deepens, so too will opportunities for innovative interventions across the spectrum of water balance disorders, from congenital NDI to SIADH and septic shock. These advances will ultimately enable more precise, effective, and personalized management of conditions involving vasopressin pathway dysregulation [7] [4] [2].

Appendix: Experimental Protocols

Arginine Stimulation Test Protocol
  • Patient Preparation: Patients should be appropriately hydrated before testing. Water intake may be permitted during the test if needed for patient comfort, though standardized conditions are recommended.
  • Stimulus Administration: After 2 hours of thirsting, administer 0.5 g/kg of arginine 21% (maximum dose 40 g) intravenously diluted in 500 cc of isotonic saline (0.9%) over 30 minutes.
  • Sample Collection: Collect blood samples for copeptin measurement prior to arginine infusion and at 30, 45, 60, 90, and 120 minutes after infusion initiation. At baseline and 120 minutes, additionally assess serum sodium, plasma osmolarity, and urinary osmolarity.
  • Interpretation Criteria: Diagnostic thresholds include Na at AST end ≥141 mmol/L, copeptin peak ≤4.1 pmol/L, and urinary osmolarity ≤428 mOsm/kg for AVP-D diagnosis. Use a multistep approach with initial sodium assessment followed by additional parameters in intermediate cases (140-142 mmol/L) [3].
Vasopressin Receptor Signaling Experiments
  • Cell Culture: Maintain MCD4 cells stably transfected with human AQP2 in DMEM/F-12 medium supplemented with 5% FBS, antibiotics, dexamethasone, G418 (for AQP2 selection), and puromycin (for V2R selection).
  • V2R Mutant Expression: Engineer MCD4 cells to express wild-type or mutant V2R receptors using pantropic retroviral expression system. Prepare recombinant retroviruses by transfecting GP2-293 packaging cells with pQCXIP vectors encoding V2R-Rluc fusion proteins.
  • Phosphorylation Analysis: Serum-starve cells before stimulation with vasopressin (typically 10-100 nM) or other test compounds. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Analyze AQP2 phosphorylation using phospho-specific antibodies (S256, S261, T269) via Western blot.
  • ROCK Pathway Inhibition: Treat cells with selective ROCK inhibitor (e.g., Y-27632, 10 μM) for 2 hours prior to vasopressin stimulation to assess alternative signaling pathway contribution [4].

References

Comprehensive Theoretical Framework of Vasopressin: Molecular Mechanisms to Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Historical Context and Biological Significance

Vasopressin, also known as arginine vasopressin (AVP) or antidiuretic hormone (ADH), represents a critical evolutionary adaptation that enabled terrestrial life by regulating water homeostasis and blood pressure. This nonapeptide hormone exhibits remarkable conservation across species while demonstrating diverse physiological functions ranging from osmotic balance to complex social behaviors. The discovery of vasopressin's biological activity dates to 1913 when Farini and von den Velden independently demonstrated that posterior pituitary extracts could control water loss in diabetes insipidus [1]. The peptide was subsequently isolated and chemically synthesized in the 1950s, enabling detailed structure-function studies and therapeutic applications [2] [1].

The molecular complexity of vasopressin signaling continues to reveal new dimensions of its physiological and pathophysiological significance. Contemporary research has elucidated its roles in various disease states including polycystic kidney disease, chronic heart failure, and neuropsychiatric conditions, leading to pharmacological advances that target specific vasopressin pathways [1]. This comprehensive review integrates fundamental biological knowledge with emerging research trends to establish a robust theoretical framework for vasopressin, with particular emphasis on molecular mechanisms, physiological integration, and therapeutic applications relevant to drug development professionals.

Molecular Structure and Biosynthesis

Genetic and Structural Foundations

Vasopressin is synthesized as a 164-amino acid pre-pro-hormone precursor in the hypothalamic magnocellular neurons, primarily within the supraoptic and paraventricular nuclei [3] [1]. The pre-pro-AVP molecule consists of an N-terminal signal peptide, the vasopressin nonapeptide sequence, neurophysin II, and copeptin [1]. The biosynthetic processing involves several critical steps:

  • Cleavage of the signal peptide in the endoplasmic reticulum
  • Proteolytic processing in the Golgi apparatus to generate the mature nonapeptide
  • Post-translational modifications including disulfide bridge formation between Cys1 and Cys6, and C-terminal amidation [1]

The mature vasopressin molecule has the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with the disulfide bridge creating a cyclic structure essential for receptor binding and biological activity [1]. The structural determinants of receptor specificity have been extensively studied through structure-activity relationship (SAR) analyses, revealing that positions 2, 3, and 8 are critical for receptor selectivity and functional potency [4].

Regulatory Mechanisms

Vasopressin gene expression is tightly controlled through transcriptional and post-transcriptional mechanisms. The AVP promoter contains cAMP response elements (CREs) that respond to phosphorylated CRE-binding protein, along with binding sites for AP1 and AP2 transcription factors, while being repressed by the glucocorticoid receptor [1]. Interestingly, post-transcriptional regulation through polyadenylation plays a crucial role in modulating AVP expression; during osmotic stress such as salt deprivation, the poly(A) tail length of AVP mRNA increases, enhancing translation efficiency [1]. Additionally, in mammalian neurons, the poly(A) binding protein interacts with the "dendritic localization sequence" to stabilize AVP mRNA and promote its translation [1].

Table: Vasopressin Receptor Subtypes and Characteristics

Receptor Subtype Gene Symbol Signaling Pathway Primary Tissue Distribution Physiological Functions
V1a AVPR1A Gq/11 → PLCβ → IP₃/DAG → Ca²⁺ release Vascular smooth muscle, liver, platelets, brain Vasoconstriction, glycogenolysis, platelet aggregation, social behavior
V1b (V3) AVPR1B Gq/11 → PLCβ → IP₃/DAG → Ca²⁺ release Anterior pituitary, brain ACTH release, stress response, anxiety, social memory
V2 AVPR2 Gs → adenylate cyclase → cAMP → PKA Renal collecting duct, vascular endothelium Water reabsorption via AQP2 trafficking, von Willebrand factor release

Receptor Subtypes and Signaling Mechanisms

Vasopressin Receptor Classification

Vasopressin exerts its diverse physiological effects through three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2 receptors [5]. These receptors demonstrate unique tissue distributions and utilize different intracellular signaling mechanisms. The V1a receptor is widely expressed in vascular smooth muscle cells, hepatocytes, platelets, and specific brain regions [5]. The V1b receptor is predominantly found in the anterior pituitary and certain brain areas, particularly the hippocampal CA2 pyramidal neurons [5]. The V2 receptor is primarily located in the kidney's collecting duct but is also expressed in vascular endothelium and other tissues [5].

According to the BGee gene expression database, there are significant differences in receptor distribution across tissues, with V1aR mRNA detected in 168 human tissues, V1bR in 59, and V2R in 129, demonstrating both widespread and selective expression patterns [1]. This differential receptor distribution underlies the diverse physiological effects of vasopressin and presents opportunities for therapeutic targeting with tissue-specific agents.

Intracellular Signaling Pathways

The signaling specificity of vasopressin receptors is achieved through distinct G protein coupling and downstream effectors:

  • V1 Receptor Signaling: V1a and V1b receptors couple to Gq/11 proteins, activating phospholipase C-β (PLCβ) which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3] [1]. IP₃ binds to receptors on the endoplasmic reticulum, triggering calcium release from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentration leads to calmodulin-dependent activation of myosin light-chain kinase, ultimately causing vascular smooth muscle contraction [3].

  • V2 Receptor Signaling: The V2 receptor uniquely couples to Gs proteins, stimulating adenylate cyclase to increase intracellular cAMP levels [3] [1]. cAMP activates protein kinase A (PKA), which phosphorylates numerous targets, including the aquaporin-2 (AQP2) water channels. This signaling cascade triggers the translocation of AQP2-containing vesicles to the apical membrane of collecting duct principal cells, dramatically increasing water permeability and enabling water reabsorption [3]. Interestingly, recent research has revealed that the V2R continues to activate Gs after being internalized by β-arrestin rather than being desensitized, forming "mega-complexes" consisting of a single V2R, β-arrestin, and heterotrimeric Gs that sustain signaling [5].

G cluster_V1 V1 Receptor Pathway (V1a/V1b) cluster_V2 V2 Receptor Pathway AVP Vasopressin (AVP) V1R V1 Receptor AVP->V1R V2R V2 Receptor AVP->V2R Gq Gq Protein V1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release IP3->CaRelease PKC PKC Activation DAG->PKC Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 AQP2 Phosphorylation PKA->AQP2 Water Water Reabsorption AQP2->Water

Vasopressin receptor signaling pathways showing V1 and V2 mechanisms.

Novel Signaling Mechanisms and Cross-Talk

Recent research has revealed unexpected complexity in vasopressin signaling, including concentration-dependent pathway activation and receptor cross-talk. Studies in rat mesenteric arteries have demonstrated that picomolar concentrations of AVP (10-100 pM) induce vasoconstriction through a PKC-dependent pathway requiring L-type voltage-sensitive Ca²⁺ channels, whereas nanomolar concentrations activate the classical PLC pathway independent of these channels [6]. This dual-pathway model explains how vasopressin can exert physiological effects at circulating concentrations that are orders of magnitude lower than those required for maximal PLC activation.

Additionally, quantitative phosphoproteomic analyses have revealed that vasopressin signaling involves a broader network of kinases than previously appreciated. In collecting duct cells, vasopressin administration increases phosphorylation of basophilic motifs consistent with AGC kinase family activation while decreasing phosphorylation of proline-directed motifs, suggesting downregulation of mitogen-activated or cyclin-dependent kinases [7]. These findings indicate extensive signaling cross-talk and regulation beyond the canonical pathways.

Physiological Roles and Integration

Water Homeostasis and Renal Function

The antidiuretic action of vasopressin represents its most thoroughly characterized physiological function. Vasopressin maintains body fluid balance by regulating water reabsorption in the renal collecting ducts. When plasma osmolality increases by as little as 2 mOsm/L, hypothalamic osmoreceptors trigger AVP release from the posterior pituitary [3]. The circulating hormone binds to V2 receptors on the basolateral membrane of collecting duct principal cells, initiating the signaling cascade that results in AQP2 translocation to the apical membrane [3] [1]. This dramatically increases water permeability, allowing water reabsorption along the osmotic gradient and resulting in urine concentration.

The regulation of AQP2 occurs through both short-term and long-term mechanisms. Acute exposure to vasopressin triggers the rapid translocation of pre-synthesized AQP2 vesicles to the apical membrane, while prolonged stimulation increases AQP2 transcription and synthesis [3]. This dual regulation allows precise adaptation to both sudden and sustained changes in hydration status. When vasopressin levels decrease, AQP2 is internalized from the plasma membrane, rendering the collecting duct impermeable to water and allowing excess water excretion [3].

Cardiovascular Regulation and Vasoconstriction

Vasopressin plays a complex role in cardiovascular homeostasis, with effects that vary depending on concentration, receptor distribution, and physiological context. At concentrations observed during dehydration or hypovolemic shock, vasopressin induces vasoconstriction particularly in skin, muscle, and splanchnic vascular beds, which may help shunt blood to vital organs [6]. This vasoconstrictor effect is mediated primarily through V1a receptors on vascular smooth muscle cells [3].

Paradoxically, vasopressin can also cause vasodilation in certain vascular beds through binding to oxytocin receptors and activating endothelial nitric oxide synthase [2]. Additionally, vasopressin acting through both V1 and oxytocin receptors can stimulate cardiac release of atrial natriuretic peptide (ANP), which has a negative inotropic effect [2]. This functional complexity allows vasopressin to integrate multiple cardiovascular responses, with net effects determined by local receptor expression and physiological conditions.

Central Nervous System and Behavioral Effects

Beyond its peripheral actions, vasopressin functions as a neurotransmitter and neuromodulator with important roles in social behavior, stress response, and memory formation. Centrally released vasopressin influences diverse processes including:

  • Social recognition and bonding through actions in the lateral septum and other limbic regions [1]
  • Stress adaptation via V1b receptor-mediated potentiation of CRF-driven ACTH release [2] [1]
  • Anxiety and aggression modulation through distinct receptor populations in the amygdala and hypothalamus [1]

Clinical trials have investigated intranasal vasopressin administration for modulating social communication in healthy individuals and those with autism spectrum disorder, measuring effects on emotional responses to facial stimuli, heart rate, and electrodermal activity [8]. These behavioral effects appear to be influenced by polymorphic variation in the V1a receptor gene promoter, suggesting genetic contributions to individual differences in vasopressin-responsive social behaviors [8].

Clinical Applications and Therapeutic Targeting

Current Therapeutic Uses

Vasopressin and its analogs have established roles in several clinical contexts. The primary FDA-approved indication for exogenous vasopressin is to increase blood pressure in adults with vasodilatory shock who are refractory to fluids and catecholamine therapy [2]. In this setting, vasopressin helps restore vascular tone through multiple mechanisms, including direct V1 receptor-mediated vasoconstriction, restoration of catecholamine sensitivity, and inhibition of excessive nitric oxide production [2] [9].

Table: Clinical Applications of Vasopressin-Related Therapies

Therapeutic Agent Receptor Target Clinical Application Mechanism of Action
Vasopressin (VASOSTRICT) V1a, V2 Vasodilatory shock, diabetes insipidus Vasoconstriction, water reabsorption
Desmopressin (dDAVP) V2 (selective) Diabetes insipidus, enuresis, coagulation disorders Enhanced water reabsorption, von Willebrand factor release
Conivaptan V1a, V2 antagonist Hyponatremia, SIADH Blocks water reabsorption, promotes aquaresis
Tolvaptan V2 (selective) antagonist Hyponatremia, autosomal dominant PKD Blocks water reabsorption, slows cyst growth
V1a antagonists (investigational) V1a selective Congestive heart failure, vasospasm Reduces vasoconstriction, afterload

Additional clinical applications include the treatment of central diabetes insipidus using desmopressin (dDAVP), a V2-selective agonist, and the use of vasopressin for controlling variceal bleeding through splanchnic vasoconstriction [2]. The dose-dependent effects of vasopressin are clinically significant, with lower doses primarily producing antidiuresis through V2 receptor activation, while higher doses cause marked vasoconstriction through V1 receptor stimulation [2].

Vasopressin Receptor Antagonists (Vaptans)

The development of specific receptor antagonists has enabled targeted intervention in conditions characterized by excessive vasopressin activity. The "vaptan" class includes non-selective agents such as conivaptan (V1a/V2 antagonist) and selective V2 antagonists like tolvaptan, which are primarily used for treating euvolemic or hypervolemic hyponatremia in SIADH, congestive heart failure, and cirrhosis [5].

These agents promote electrolyte-free water excretion (aquaresis) by blocking V2 receptors in the collecting duct, thereby inhibiting AVP-mediated water reabsorption [5]. Tolvaptan has additionally received approval for slowing renal function decline in autosomal dominant polycystic kidney disease, representing an important application beyond fluid balance disorders [1].

Emerging Therapeutic Approaches

Recent clinical research has explored optimization of vasopressin therapy through refined dosing and timing strategies. A 2025 multicenter target trial emulation in septic shock patients demonstrated potential benefit from early vasopressin initiation (within 6 hours), particularly at lower norepinephrine-equivalent doses (<0.25 µg·kg⁻¹·min⁻¹) than currently recommended by guidelines [9]. This suggests that early adjunctive use rather than rescue therapy may improve outcomes in distributive shock.

Additionally, ongoing research aims to develop more selective analogs with improved therapeutic profiles. Structure-activity relationship studies have yielded highly potent V2 agonists with minimal vasopressor activity for treating diabetes insipidus and enuresis, as well as the first specific antagonists for oxytocin and V1a receptors that will enhance delineation of receptor-specific functions [4]. The discovery of novel hypotensive vasopressin peptides that act through a putative new receptor subtype may lead to an entirely new class of antihypertensive agents [4].

Experimental Models and Research Methodologies

In Vitro and Cellular Models

Vasopressin research employs diverse experimental systems ranging from molecular approaches to whole-animal models. Cultured cell lines provide valuable tools for elucidating signaling mechanisms, with the mpkCCD mouse collecting duct cell line serving as a particularly relevant model for studying V2 receptor function and AQP2 regulation [7]. These cells exhibit high levels of AQP2 expression and V2R-mediated trafficking similar to native collecting duct cells, enabling detailed investigation of vasopressin signaling networks [7].

For vascular studies, the A7r5 cell line derived from embryonic rat thoracic aorta has been instrumental in characterizing V1 receptor signaling mechanisms [6]. Research using this model revealed the existence of two concentration-dependent signaling pathways, with picomolar AVP concentrations activating a PKC- and voltage-sensitive calcium channel-dependent pathway, while nanomolar concentrations trigger the classical PLC pathway [6].

Advanced Methodological Approaches

Contemporary vasopressin research employs sophisticated omics technologies to comprehensively map signaling networks. Quantitative phosphoproteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has identified numerous vasopressin-regulated phosphorylation events in collecting duct cells, revealing involvement of multiple kinase pathways beyond the canonical PKA pathway [7]. This approach quantified 2,884 phosphopeptides in response to dDAVP stimulation, with 273 increased and 254 decreased in abundance, providing a system-level view of V2 receptor signaling [7].

Mathematical modeling approaches have also been developed to simulate the complex stimulus-secretion coupling of hypothalamic magnocellular neurons, helping to explain the highly non-linear relationship between neuronal input and vasopressin release [10]. These computational models integrate experimental data to provide insights into the regulation of vasopressin secretion under different physiological conditions.

G cluster_SILAC SILAC Phosphoproteomics cluster_MP Mesenteric Artery Physiology cluster_B Behavioral Studies Start Experimental Design SILAC1 Heavy Isotope Labeling Start->SILAC1 MP1 Artery Isolation Start->MP1 B1 Intranasal Administration Start->B1 SILAC2 dDAVP Treatment SILAC1->SILAC2 SILAC3 Cell Lysis & Protein Extraction SILAC2->SILAC3 SILAC4 Phosphopeptide Enrichment SILAC3->SILAC4 SILAC5 LC-MS/MS Analysis SILAC4->SILAC5 SILAC6 Quantitative Phosphoproteomics SILAC5->SILAC6 MP2 Pressurization (80 mmHg) MP1->MP2 MP3 AVP Concentration Response (10⁻¹⁴–10⁻⁶ M) MP2->MP3 MP4 Inhibitor Studies (Verapamil, Calphostin-C) MP3->MP4 MP5 Diameter Measurement MP4->MP5 B2 Facial EMG Recording B1->B2 B3 Skin Conductance & Heart Rate B2->B3 B4 Approachability Ratings B3->B4 B5 Genetic Correlation (AVPR1A) B4->B5

Experimental approaches in vasopressin research showing methodological diversity.

Functional Assessment in Integrated Systems

Isolated tissue preparations remain invaluable for studying vasopressin's physiological effects in a controlled context. The pressurized mesenteric artery model has been particularly useful for characterizing vasoconstrictor responses, allowing direct measurement of vessel diameter while controlling intravascular pressure [6]. This approach demonstrated that vasopressin induces constriction at concentrations as low as 1 pM, with half-maximal vasoconstriction at 30 pM, consistent with circulating AVP concentrations in humans [6].

For behavioral studies, human trials employing intranasal vasopressin administration combined with physiological monitoring (facial electromyography, skin conductance, heart rate) and subjective ratings have provided insights into central effects on emotional processing and social behavior [8]. These experimental paradigms typically utilize crossover designs with placebo control and incorporate genetic analyses to examine contributions of polymorphic variation in vasopressin receptor genes [8].

Conclusion and Future Directions

The theoretical framework of vasopressin encompasses multilevel biological organization, from atomic-resolution receptor-ligand interactions to integrated physiological systems and complex behaviors. Future research directions will likely focus on several key areas:

  • Structural biology of vasopressin receptors in active conformations to inform rational drug design
  • Receptor heterodimerization and its functional consequences for signaling specificity
  • Cell-type specific effects within complex tissues like the kidney and brain
  • Genetic modifiers of treatment response to enable personalized therapeutics
  • Novel formulations and delivery systems for optimized clinical use

References

Recent Structural Insights into the Vasopressin V2 Receptor (V2R)

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study published in Nature Communications has provided the first cryo-electron microscopy (cryo-EM) structures of the human V2 receptor bound to its antagonists, offering a new foundation for drug design [1].

  • Key Finding 1: Distinct Binding Poses of Antagonists: The structures reveal that two clinically approved V2R antagonists, tolvaptan and conivaptan, bind in distinct ways within the receptor's orthosteric pocket.
    • Tolvaptan adopts a deep insertion mode, with its terminal methylphenyl group positioned at the bottom of the binding pocket [1].
    • Conivaptan binds in a relatively shallow position, with its biphenyl group oriented toward the extracellular loop 1 (ECL1) [1].
  • Key Finding 2: Critical Residues for Antagonism: The study identified specific amino acid residues crucial for antagonist binding and activity through structural analysis and mutational studies.
  • Key Finding 3: A Novel Antagonism Mechanism: The research unveiled a unique inactivation mechanism for V2R that is dependent on the conformation of transmembrane helix 7 (TM7), which is distinct from classical inactivation modes observed in other GPCRs [1].

Quantitative Data Summary

The table below summarizes key quantitative findings on the functional analysis of V2R residues affecting tolvaptan activity, based on the 2025 study [1].

Residue (Position) Impact of Alanine Mutation on Tolvaptan Activity
Y205 (5.38) >200-fold decrease
F287 (6.51) >200-fold decrease
Q291 (6.55) Remarkable attenuation
K116 (3.29) Remarkable attenuation
Q174 (4.60) Remarkable attenuation
V88 (2.53), V93 (2.58), W284 (6.48), M311 (7.39) Negligible impact

Vasopressin Receptor Signaling Pathways

To understand the physiological context and therapeutic targeting, it's essential to see how the different vasopressin receptors signal. The diagram below illustrates the primary pathways.

G cluster_receptors Vasopressin Receptors cluster_pathways Signaling Pathways & Outcomes AVP Arginine Vasopressin (AVP) V1R V1 Receptor (V1A, V1B) AVP->V1R V2R V2 Receptor (V2R) AVP->V2R Gq Gq Protein V1R->Gq Gs Gs Protein V2R->Gs PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Calcium Release IP3->Ca_Release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction ACTH_Release ACTH Release PKC->ACTH_Release Ca_Release->Vasoconstriction Ca_Release->ACTH_Release AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Insertion & Synthesis PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption

Vasopressin receptor subtypes activate distinct signaling pathways to produce different physiological effects [2] [3] [4].

Clinical & Therapeutic Context

Understanding the disorders related to vasopressin signaling highlights the importance of this research.

  • Syndrome of Inappropriate Antidiuretic Hormone (SIADH): Characterized by excessive, unregulated vasopressin release, leading to water retention and hyponatremia. V2R antagonists are used to treat this condition [2].
  • Arginine Vasopressin Disorder: This new terminology replaces "diabetes insipidus" and has two forms [5]:
    • Arginine Vasopressin Deficiency (AVP-D): Formerly central diabetes insipidus, caused by insufficient AVP secretion.
    • Arginine Vasopressin Resistance (AVP-R): Formerly nephrogenic diabetes insipidus, caused by kidney resistance to AVP, often due to V2R mutations [3].
  • Approved V2R Antagonists ("Vaptans"): Tolvaptan and conivaptan are approved for hyponatremia. Tolvaptan is selective for V2R, while conivaptan is a dual V2R/V1aR antagonist [1]. Their use is limited by safety concerns like hepatotoxicity, driving the need for better drugs [1].

Methodological Insights from Recent Research

While the search results do not provide a full, step-by-step protocol, the 2025 paper outlines its key methodological approach, which you can adapt as a framework for your own experiments [1].

  • Protein Engineering and Expression:
    • Construct Design: A thermostabilized apocytochrome b562RIL (BRIL) was inserted into the intracellular loop 3 (ICL3) of the human V2R cDNA to facilitate structural studies.
    • Expression System: The engineered V2R was expressed in insect sf9 cells using the baculovirus system.
  • Sample Preparation and Cryo-EM:
    • Purification: The receptor was purified in the presence of either tolvaptan or conivaptan.
    • Complex Formation: The sample was incubated with an anti-BRIL Fab fragment to aid in image processing for cryo-EM.
    • Data Collection and Processing: Cryo-EM data was collected, and structures were determined at resolutions of 3.08 Å (tolvaptan-bound) and 2.94 Å (conivaptan-bound).
  • Functional Validation and Analysis:
    • Mutagenesis and Activity Assays: Alanine-scanning mutagenesis of binding pocket residues was performed, and the impact on antagonist activity was measured, likely via cAMP inhibition assays.
    • Molecular Dynamics (MD) Simulations: MD simulations were used to assess the stability of the binding poses and to calculate interaction energies, such as hydrogen bond occupancies.

Conclusion and Research Directions

The recent structural elucidation of antagonist-bound V2R is a significant step forward. It provides a physical template for the rational design of next-generation V2R antagonists with improved safety, efficacy, and selectivity [1]. This research deepens our understanding of GPCR biology and opens avenues for developing treatments for hyponatremia, autosomal dominant polycystic kidney disease (ADPKD), and potentially neuropsychiatric conditions involving social behavior deficits linked to other vasopressin receptors like AVPR1A [6].

References

Application Note 1: Investigating Vasopressin Signaling & AQP2 Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To analyze vasopressin-induced protein phosphorylation in renal collecting duct cells for understanding the regulation of aquaporin-2 (AQP2) and water reabsorption [1].

Background: Vasopressin controls renal water excretion by regulating the water channel AQP2. This occurs primarily through a V2 receptor-mediated cAMP/PKA signaling cascade that triggers phosphorylation changes in AQP2 and numerous other proteins, influencing AQP2 trafficking, transcription, and degradation [1] [2].

Table 1: Key Proteins in Vasopressin-Regulated Water Reabsorption

Component Role/Function
V2 Receptor (AVPR2) Primary vasopressin receptor in collecting duct; activates Gαs-adenylyl cyclase cascade [3] [2].
Adenylyl Cyclase 6 (ADCY6) Key enzyme for vasopressin-stimulated cAMP production [3].
Protein Kinase A (PKA) Central kinase activated by cAMP; phosphorylates AQP2 and other targets [1].
Aquaporin-2 (AQP2) Water channel; phosphorylation at Ser256, Ser264, Ser269 increases trafficking to plasma membrane [1].
RAB11A & MYO5B Proteins involved in vesicular trafficking of AQP2 [3].

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Culture & Stimulation:
    • Use cultured mouse collecting duct cells (mpkCCD) or native rat inner medullary collecting duct (IMCD) suspensions [1].
    • Treat cells with the V2 receptor-specific vasopressin analog desmopressin (dDAVP) at a concentration of 100 nM for 30 minutes. Include a vehicle-only control group.
  • Sample Preparation:
    • Lyse cells to extract proteins.
    • Digest proteins with trypsin.
    • Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) kits.
  • LC-MS/MS Analysis:
    • Analyze phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
    • Use high-resolution instruments for accurate identification and quantification.
  • Data Analysis:
    • Identify and quantify phosphorylation sites using proteomics software (e.g., MaxQuant).
    • Perform statistical analysis to identify phosphorylation sites significantly changed by dDAVP (e.g., p-value < 0.05, fold-change > 1.5).
    • Cross-reference sites that show consistent changes in both mouse and rat models to prioritize physiologically relevant targets [1].
    • Use bioinformatics tools to predict kinases (e.g., PKA, ERK1/2) and map phosphoproteins to biological processes like cytoskeletal rearrangement and vesicle trafficking.

Visualization of Signaling Pathway: The diagram below outlines the core signaling pathway for vasopressin-regulated water reabsorption.

G Vasopressin V2 Receptor Signaling in Water Reabsorption AVP AVP V2R V2R AVP->V2R Binding cAMP cAMP V2R->cAMP Gαs ↑ ADCY6 ↑ PKA PKA cAMP->PKA Activation AQP2_Vesicle AQP2 Storage Vesicle PKA->AQP2_Vesicle Phosphorylation of AQP2 & Others AQP2_Membrane Apical Membrane AQP2 AQP2_Vesicle->AQP2_Membrane Trafficking & Exocytosis Water_Reabs Water Reabsorption AQP2_Membrane->Water_Reabs Facilitates

Application Note 2: Early Adjunctive Vasopressin in Septic Shock

Objective: To evaluate the effect of early adjunctive vasopressin initiation on 30-day ICU mortality in patients with septic shock [4].

Background: In septic shock, high doses of norepinephrine are associated with adverse effects. The "decatecholaminization" concept involves adding non-catecholaminergic vasopressors like vasopressin to reduce norepinephrine load and potentially improve outcomes [5].

Table 2: Key Protocol Parameters for Septic Shock Study

Parameter Specification
Study Design Multicenter target trial emulation (observational) [4].
Patient Population Adult ICU patients (≥18 years) with septic shock diagnosed within 6h of ICU admission [4].
Intervention Early Vasopressin: Initiation of adjunctive vasopressin infusion within 6h of septic shock onset [4].
Control Usual Care: No adjunctive vasopressin use [4].
Primary Outcome 30-day ICU mortality [4].
Key Analysis Parametric g-formula to estimate causal effect, adjusted for time-varying covariates [4].

Experimental Protocol:

  • Patient Selection & Eligibility:
    • Inclusion Criteria: Adults with Sepsis-3 defined septic shock diagnosed within 6 hours of ICU admission.
    • Exclusion Criteria: Patients transferred from another ICU, those admitted for palliative care/organ donation, or those who started vasopressin within the first hour of ICU admission [4].
  • Intervention Group Protocol:
    • Initiate continuous intravenous infusion of vasopressin within 6 hours of meeting septic shock criteria.
    • The study suggests benefit may be strongest when vasopressin is started at lower norepinephrine-equivalent doses (NED), even below the 0.25 µg.kg⁻¹.min⁻¹ threshold mentioned in some guidelines [4].
    • Continue vasopressin infusion as per local ICU protocol, typically titrated to maintain target Mean Arterial Pressure (MAP).
  • Data Collection:
    • Record baseline demographics, APACHE III score, and Sequential Organ Failure Assessment (SOFA) score.
    • Document time of septic shock diagnosis and vasopressin initiation.
    • Record hemodynamic parameters (MAP, NED) serially for the first 72 hours.
    • Track primary outcome (ICU mortality at 30 days) and secondary outcomes (e.g., mechanical ventilation-free days, renal replacement therapy) [4].
  • Statistical Analysis:
    • Use the parametric g-formula for analysis to emulate a randomized trial and estimate the risk difference and relative risk for 30-day ICU mortality.
    • Perform subgroup analyses based on peak NED at 6 hours, APACHE score, and lactate level [4].

Visualization of Clinical Protocol: The following flowchart summarizes the key decision points in the clinical management protocol.

G Early Vasopressin Protocol in Septic Shock Start Patient with Septic Shock (Diagnosed within 6h of ICU admission) Exclude Exclusion Criteria Met? (Transfer, Palliative Care) Start->Exclude Randomize Eligible for Intervention Exclude->Randomize No End End Exclude->End Yes Intervene Intervention: Early Vasopressin (Start within 6h of shock) Randomize->Intervene Control Control: Usual Care (No adjunctive vasopressin) Randomize->Control Outcome Measure Primary Outcome: 30-Day ICU Mortality Intervene->Outcome Control->Outcome

Application Note 3: Diagnosing Arginine Vasopressin Deficiency (AVP-D)

Objective: To accurately differentiate Arginine Vasopressin Deficiency (AVP-D) from Primary Polydipsia (PP) using an Arginine Stimulation Test (AST) with a multivariable approach [6].

Background: Diagnosing AVP-D can be challenging. While hypertonic saline infusion with copeptin measurement is highly accurate, the Arginine Stimulation Test is safer, cheaper, and better tolerated. Diagnostic accuracy can be improved by combining serum sodium with other parameters [6].

Experimental Protocol: Arginine Stimulation Test (AST)

  • Patient Preparation:
    • Perform a 2-hour supervised thirsting period before the test begins.
    • Confirm that serum sodium is between 135-147 mmol/L (or 145 mmol/L post-pituitary surgery).
  • Arginine Infusion:
    • Administer L-arginine hydrochloride (21%) intravenously at a dose of 0.5 g/kg body weight (maximum 40 g), diluted in 500 mL of 0.9% saline.
    • Infuse over 30 minutes.
  • Sample Collection:
    • Blood Samples: Collect for copeptin, serum sodium (Na), and plasma osmolality (POsm) at baseline (pre-infusion) and at 120 minutes (end of test).
    • Additional Copeptin: Optional samples at 30, 45, 60, and 90 minutes post-infusion start can be taken for kinetic analysis.
    • Urine Sample: Collect for urine osmolality (UOsm) at the end of the test [6].
  • Diagnostic Interpretation (Multistep Approach):
    • Step 1: Check Sodium at 120 min. A value ≥ 141 mmol/L diagnoses AVP-D with high accuracy (sensitivity 87.5%, specificity 100%) [6].
    • Step 2: For ambiguous Na (140-142 mmol/L), use a second parameter:
      • Copeptin peak ≤ 4.1 pmol/L, or
      • UOsm ≤ 428 mOsm/kg, or
      • Absent posterior pituitary hyperintense signal on MRI.
    • This combined approach achieved 100% diagnostic accuracy in the cohort study [6].

References

Comprehensive Application Notes and Protocols for Vasopressin Assay Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vasopressin Biology and Measurement Challenges

Arginine vasopressin (AVP), also known as antidiuretic hormone, is a cyclic nonapeptide hormone with a molecular weight of approximately 1000 Da that plays an essential role in maintaining body water homeostasis, blood pressure regulation, and renal concentrating ability. AVP is synthesized primarily in the magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus and is transported to the posterior pituitary gland, from where it is released into the circulation. The hormone acts principally through three receptor subtypes: V1a receptors on vascular smooth muscle mediating vasoconstriction; V1b receptors in the anterior pituitary regulating adrenocorticotropin release; and V2 receptors in the renal collecting duct principal cells that mediate water reabsorption through regulation of the aquaporin-2 (AQP2) water channel. Measurement of AVP presents significant technical challenges due to its small size, low circulating concentrations (typically in the picomolar range), short half-life (10-35 minutes), and the presence of similar peptides that can cause antibody cross-reactivity. [1] [2]

The clinical significance of accurate AVP measurement is substantial, as dysregulation of the vasopressin system underpins several important disorders. Inadequate AVP secretion or action results in diabetes insipidus (DI), which can be central (CDI, due to AVP deficiency) or nephrogenic (NDI, due to renal resistance to AVP). Conversely, excessive AVP secretion causes the syndrome of inappropriate antidiuretic hormone (SIADH), leading to hyponatremia. Differentiation between these conditions relies on accurate assessment of AVP levels and response to physiological or pharmacological stimuli. For decades, the measurement of AVP has been technically challenging, with early bioassays giving way to immunoassays and, more recently, to highly specific mass spectrometry-based methods. Additionally, the measurement of copeptin, a stable C-terminal portion of the AVP precursor peptide, has emerged as a valuable surrogate marker that correlates well with AVP concentrations but offers greater analytical stability. [2] [3]

Comparative Analysis of Vasopressin and Copeptin Assay Techniques

Performance Characteristics of Vasopressin and Copeptin Assays

Table 1: Comparison of Vasopressin and Copeptin Assay Methodologies

Assay Characteristic Radioimmunoassay (RIA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Copeptin Immunoassay
Sample Volume 1-2 mL plasma 0.5-1 mL plasma 0.1-0.5 mL plasma
Lower Limit of Detection ~0.5 pg/mL ~0.1 pg/mL ~1.1 pmol/L
Measurement Range 0.5-50 pg/mL 0.1-100 pg/mL 1.1-1500 pmol/L
Specificity Issues Cross-reactivity with similar peptides High specificity based on mass/charge ratio Minimal cross-reactivity
Sample Preparation Extraction required to remove interfering factors Extraction and concentration Minimal sample preparation
Throughput Moderate (20-40 samples/day) Low to moderate (10-30 samples/day) High (100+ samples/day)
Turnaround Time 2-3 days 1-2 days < 4 hours
Major Advantages Established methodology, wide availability High specificity and sensitivity, multi-analyte capability Excellent stability, no extraction needed
Major Limitations Matrix interference, radioactivity use Expensive equipment, technical expertise Indirect measure of AVP synthesis

The evolution of AVP measurement technologies has seen a progression from biological assays that directly measured physiological effects to increasingly sophisticated analytical techniques. Early bioassays included the "pressor" assay measuring blood pressure response in rats and the "antidiuretic" assay measuring urine concentration in water-loaded rats. These methods, while physiologically relevant, were time-consuming, technically demanding, lacked specificity, and required large sample volumes. By the 1970s, radioimmunoassays (RIA) emerged as the new standard, offering improved sensitivity and throughput. However, early RIAs encountered problems with high molecular weight factors in raw plasma that interfered with antibody binding, leading to erroneously high readings. When extraction methods were implemented to remove these interfering substances, RIAs provided measurements consistent with bioassays and physiological knowledge. [1] [4]

Recent technological advances have introduced liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a highly specific alternative for AVP measurement. This technique simultaneously separates and quantifies AVP based on molecular weight, fragmentation patterns, and retention times, effectively mitigating interference from structurally similar peptides. LC-MS/MS demonstrates a broader dynamic range and higher sensitivity, particularly in the low-concentration range that typifies conditions like central diabetes insipidus. A 2025 comparative study found that while both RIA and LC-MS/MS could delineate diagnostic trends during hypertonic saline loading tests, LC-MS/MS proved more sensitive at low concentrations and less prone to interference, making it particularly valuable for borderline or early-stage CDI diagnosis. However, the study authors concluded that neither method serves as a universal gold standard in all clinical contexts. [2]

Clinical Diagnostic Performance of Vasopressin-Related Testing

Table 2: Diagnostic Test Characteristics for Diabetes Insipidus Subtyping

Test Method Stimulus Diagnostic Threshold Sensitivity Specificity Clinical Utility
Copeptin after Arginine Stimulation IV arginine infusion ≤3.0 pmol/L for AVP-D 87.5% 100% First-line test for AVP deficiency
Copeptin after Hypertonic Saline Hypertonic saline infusion ≤4.9 pmol/L for AVP-D >90% >90% Gold standard but requires close monitoring
Serum Sodium after Arginine Test IV arginine infusion ≥141 mmol/L for AVP-D 87.5% 100% Simple, cost-effective parameter
Water Deprivation Test Fluid restriction UOsm <300 mOsm/kg with >50% increase after desmopressin ~95% ~95% Traditional method, labor-intensive
AVP by RIA after Hypertonic Saline Hypertonic saline infusion Subnormal rise for Posm Variable Variable Limited by assay specificity
AVP by LC-MS/MS after Hypertonic Saline Hypertonic saline infusion Subnormal rise for Posm Improved specificity Improved specificity Emerging reference method

The diagnostic accuracy for differentiating AVP deficiency (AVP-D) from other conditions like primary polydipsia (PP) has been significantly enhanced through dynamic testing approaches. A 2025 study demonstrated that combining multiple parameters after arginine stimulation testing (AST) improved diagnostic accuracy, even without directly measuring copeptin. Specifically, serum sodium concentration at the end of AST was identified as an excellent predictor of AVP-D, with values ≥141 mmol/L showing 87.5% sensitivity and 100% specificity. The study further proposed a multistep diagnostic approach where initial sodium assessment is followed by additional parameters (copeptin peak ≤4.1 pmol/L, urinary osmolarity ≤428 mOsm/kg, or absent posterior pituitary hyperintense signal on MRI) in dubious cases (140-142 mmol/L), achieving 100% diagnostic accuracy in their cohort. [5]

While copeptin testing has generally shown high diagnostic accuracy (reportedly up to 97%), clinical limitations can occur. A 2025 case report highlighted a false-negative copeptin test in a 41-year-old male with severe AVP deficiency symptoms. Despite copeptin levels consistently above the diagnostic cutoff (22.6 pmol/L during hypertonic saline infusion), the patient showed clear clinical and biochemical response to desmopressin, with urine osmolarity increasing from 78 to 884 mOsm/kg. This case underscores that although copeptin is a valuable diagnostic tool, confirmatory testing such as water deprivation should be considered when clinical judgment and test results diverge, particularly in early or partial AVP deficiency. [3]

Detailed Experimental Protocols

Protocol 1: Radioimmunoassay for Plasma Vasopressin Measurement

Principle: AVP is extracted from plasma followed by quantification using a competitive binding assay between radiolabeled AVP and unlabeled AVP from samples for a limited number of specific antibody binding sites.

Materials and Reagents:

  • Polyclonal or monoclonal AVP antibodies (commercially available)
  • 125I-labeled AVP tracer
  • AVP standards (0.5, 1, 2, 5, 10, 20, 50 pg/mL)
  • Extraction solvents: acetone, petroleum ether
  • Assay buffer: phosphate-buffered saline (PBS) with 0.1% bovine serum albumin
  • Charcoal suspension for separation of free from bound fraction

Procedure:

  • Sample Collection: Collect blood into pre-chilled EDTA tubes, centrifuge immediately at 4°C (2000 × g for 15 minutes), and separate plasma. Store at -80°C until analysis.
  • Plasma Extraction:
    • Mix 1-2 mL plasma with 2 volumes of cold acetone, vortex for 1 minute.
    • Centrifuge at 3000 × g for 30 minutes at 4°C.
    • Transfer supernatant to a clean tube and add 3 volumes of petroleum ether.
    • Vortex vigorously for 2 minutes and centrifuge at 2000 × g for 15 minutes.
    • Discard the upper organic phase and evaporate the lower aqueous phase under nitrogen stream.
    • Reconstitute the dried extract with 0.5 mL assay buffer.
  • Immunoassay Procedure:
    • Add 100 μL of standards or reconstituted samples to assay tubes.
    • Add 100 μL of AVP antibody at appropriate dilution.
    • Add 100 μL of 125I-labeled AVP tracer (approximately 10,000 cpm).
    • Vortex and incubate at 4°C for 24-48 hours.
    • Add 500 μL of charcoal suspension to separate bound from free fractions.
    • Centrifuge at 2000 × g for 15 minutes at 4°C.
    • Count radioactivity in the supernatant (bound fraction) using a gamma counter.
  • Calculation:
    • Construct a standard curve by plotting %B/B0 versus log concentration of standards.
    • Determine sample concentrations from the standard curve.
    • Adjust for extraction efficiency and dilution factors.

Technical Notes: Extraction efficiency should be monitored by adding tracer to separate plasma samples; typical recovery is 70-90%. The assay detection limit is approximately 0.5 pg/mL with intra-assay and inter-assay CVs of <10% and <15%, respectively. Cross-reactivity with oxytocin and vasotocin should be determined; acceptable cross-reactivity is <1%. [2] [4]

Protocol 2: LC-MS/MS Method for Vasopressin Quantification

Principle: AVP is extracted from plasma followed by separation using reverse-phase liquid chromatography and detection via electrospray ionization tandem mass spectrometry.

Materials and Reagents:

  • Synthetic AVP standard and stable isotope-labeled AVP internal standard
  • Solid-phase extraction (SPE) cartridges (C18, 100 mg)
  • LC-MS/MS system with electrospray ionization source
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:
    • Add 500 μL plasma to a tube containing 25 μL of internal standard solution (1 ng/mL).
    • Acidify with 1 mL 0.1% trifluoroacetic acid (TFA), vortex for 30 seconds.
  • Solid-Phase Extraction:
    • Condition SPE cartridge with 1 mL methanol followed by 1 mL 0.1% TFA.
    • Load acidified plasma sample at slow flow rate (1 mL/minute).
    • Wash with 2 mL 5% methanol in 0.1% TFA.
    • Elute with 1 mL 80% methanol in 0.1% TFA into a clean tube.
    • Evaporate eluate to dryness under nitrogen at 40°C.
    • Reconstitute in 100 μL 5% acetonitrile in 0.1% formic acid.
  • LC-MS/MS Analysis:
    • Chromatography: Reverse-phase C18 column (2.1 × 50 mm, 1.8 μm); flow rate 0.3 mL/min; gradient: 5-40% B over 8 minutes; column temperature 40°C.
    • Mass Spectrometry: ESI positive mode; multiple reaction monitoring (MRM) transitions: AVP 542.8→328.2 (quantifier) and 542.8→120.1 (qualifier); internal standard 550.8→336.2.
    • Instrument Settings: Capillary voltage 3.5 kV; source temperature 150°C; desolvation temperature 350°C; cone and collision energies optimized for each transition.
  • Quantification:
    • Plot peak area ratio (analyte/internal standard) versus concentration for calibration standards (0.1-100 pg/mL).
    • Use linear regression with 1/x weighting to generate calibration curve.
    • Calculate sample concentrations using the regression equation.

Technical Notes: The lower limit of quantification is 0.1 pg/mL with precision <15% CV and accuracy within ±15%. Matrix effects should be evaluated by post-extraction addition; use of stable isotope-labeled internal standard corrects for variability in extraction efficiency and ionization suppression. [2]

Protocol 3: Hypertonic Saline Infusion Test with Copeptin Measurement

Principle: Hypertonic saline infusion increases plasma osmolality, stimulating AVP (and copeptin) release in individuals with intact neurohypophyseal function, while those with AVP deficiency show blunted response.

Materials and Reagents:

  • 3% sodium chloride solution for infusion
  • Equipment for intravenous infusion and blood sampling
  • Sodium and osmolarity measurement systems
  • Copeptin immunoassay kit

Procedure:

  • Patient Preparation:
    • Perform test in morning after overnight fast.
    • Patient should avoid smoking and caffeine before test.
    • Insert heparin-lock IV catheter for infusion and separate catheter for blood sampling.
  • Test Procedure:
    • Administer 3% NaCl intravenously at 0.05-0.1 mL/kg/min for 2 hours.
    • Monitor vital signs throughout the test.
    • Draw blood samples for sodium, plasma osmolality, and copeptin at baseline and every 30 minutes for 2 hours.
    • Stop infusion if sodium rises >155 mmol/L or patient experiences significant side effects.
  • Sample Analysis:
    • Measure sodium and plasma osmolality immediately.
    • Process copeptin samples: centrifuge within 30 minutes, store plasma at -80°C until analysis.
    • Analyze copeptin using commercial immunoassay according to manufacturer's instructions.
  • Interpretation:
    • Normal response: copeptin rises to >4.9 pmol/L with increasing osmolality.
    • AVP deficiency: copeptin remains low (<4.9 pmol/L) despite adequate osmotic stimulation.
    • Primary polydipsia: normal copeptin response to osmotic stimulation.

Technical Notes: The test requires close medical supervision due to risk of hypernatremia and volume overload. Some protocols use a fixed copeptin threshold of ≤4.9 pmol/L at 60 minutes post-infusion for diagnosing complete AVP deficiency, with intermediate values suggesting partial deficiency. [5] [2] [3]

Vasopressin Signaling Pathways

Renal V2 Receptor Signaling and AQP2 Trafficking Pathway

The renal water reabsorption process represents a critical physiological event in maintaining body water homeostasis, primarily regulated through V2 receptor signaling in collecting duct principal cells. The classical pathway begins with AVP binding to V2 receptors on the basolateral membrane, initiating a G-protein coupled receptor cascade that activates adenylyl cyclase, increasing intracellular cAMP levels. This leads to protein kinase A (PKA) activation and phosphorylation of aquaporin-2 (AQP2) water channels at serine 256, promoting their exocytosis and insertion into the apical membrane. The resulting water influx through AQP2 exits the cell via AQP3 and AQP4 channels on the basolateral side, allowing water reabsorption into the interstitium. This process is complemented by V2R-independent pathways, including the NO-cGMP signaling cascade where nitric oxide activates soluble guanylate cyclase, increasing cGMP and potentially contributing to AQP2 trafficking through cGMP-dependent protein kinase (PKG) activation. Additionally, intracellular calcium oscillations and the actin cytoskeleton play modulatory roles in AQP2 trafficking. Defects in this signaling pathway, particularly V2 receptor mutations or AQP2 gene abnormalities, can lead to nephrogenic diabetes insipidus characterized by profound water loss. [6]

G AVP AVP V2R V2 Receptor AVP->V2R Binding AC Adenylyl Cyclase V2R->AC G-protein Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation AQP2 AQP2 Storage Vesicles PKA->AQP2 Phosphorylation at S256 pAQP2 Phosphorylated AQP2 AQP2->pAQP2 ApicalMembrane Apical Membrane AQP2 Insertion pAQP2->ApicalMembrane Exocytosis Water Water Reabsorption ApicalMembrane->Water Facilitates NO NO Donors sGC Soluble Guanylate Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP Production PKG Protein Kinase G cGMP->PKG Activation PKG->ApicalMembrane Promotes

Diagram 1: Renal V2 Receptor Signaling Pathway in Collecting Duct Principal Cells. The classical V2R-cAMP-PKA pathway (yellow/orange) and complementary NO-cGMP-PKG pathway (green) both contribute to AQP2 trafficking and water reabsorption.

Vascular V1a Receptor Signaling Pathway

In vascular smooth muscle cells, AVP binds to V1a receptors initiating distinct signaling cascades that regulate vascular tone and mediate contractile responses. The acute effects begin with V1a receptor activation, which signals through Gq-proteins to stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering calcium release and rapidly increasing intracellular Ca2+ concentrations. The elevated Ca2+ activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which modulates various downstream targets including members of the mitogen-activated protein kinase (MAPK) family. These MAPK pathways (ERK, JNK, p38) play important roles in promoting VSMC hypertrophy and regulating muscle-specific gene expression such as smooth muscle alpha-actin. Additionally, increased intracellular Ca2+ activates phospholipase A2 (PLA2), leading to arachidonic acid release and eicosanoid production that may further modulate vascular responses. This pathway illustrates how AVP exerts both immediate effects on vascular tone and longer-term trophic effects on vascular smooth muscle. [7]

G AVP AVP V1aR V1a Receptor AVP->V1aR Binding Gq Gq-Protein V1aR->Gq Activation PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Produces DAG DAG PIP2->DAG Produces CaSR Ca²⁺ Release IP3->CaSR Triggers PKC Protein Kinase C DAG->PKC Activates MLCK Myosin Light Chain Kinase CaSR->MLCK Activates PLA2 Phospholipase A₂ CaSR->PLA2 Activates Contraction Muscle Contraction MLCK->Contraction Induces MAPK MAPK Pathways PKC->MAPK Modulates Hypertrophy Cell Hypertrophy & Gene Expression MAPK->Hypertrophy Promotes AA Arachidonic Acid PLA2->AA Releases

Diagram 2: Vascular V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells. This pathway mediates both acute contraction through calcium-mediated mechanisms and longer-term hypertrophic responses through MAPK signaling.

Troubleshooting and Technical Considerations

Common Assay Interference Issues and Resolution
  • Matrix Effects in Immunoassays: Plasma contains high molecular weight factors that can interfere with antibody binding in both RIA and ELISA formats, leading to erroneously high readings. Solution: Implement sample extraction procedures using acetone/petroleum ether or solid-phase extraction before immunoassay. Validate recovery using spiked samples and use extraction consistently across all measurements. [4]

  • Cross-reactivity Problems: Antibodies in immunoassays may cross-react with structurally similar peptides (e.g., oxytocin, vasotocin, or metabolite fragments). Solution: Characterize antibody cross-reactivity profiles during assay validation. For methods showing >1% cross-reactivity with related peptides, consider switching to more specific antibodies or alternative methods like LC-MS/MS. [2] [4]

  • Preanalytical Variability: AVP is susceptible to preanalytical degradation due to its short half-life and protease activity in blood. Solution: Use pre-chilled collection tubes, process samples immediately (centrifuge within 30 minutes at 4°C), and store plasma at -80°C. Avoid repeated freeze-thaw cycles. For copeptin, which is more stable, standard serum processing is generally sufficient. [2]

  • Low Concentration Challenges: AVP circulates at low pg/mL concentrations, near the detection limits of many assays. Solution: Pre-concentrate samples during extraction, increase sample volume, or switch to more sensitive methods like LC-MS/MS that can reliably detect concentrations as low as 0.1 pg/mL. [2]

Diagnostic Test Interpretation Challenges
  • Indeterminate Results: Some patients show intermediate responses to stimulation tests (e.g., copeptin values between 3-5 pmol/L after arginine stimulation). Solution: Use a multivariable approach incorporating serum sodium ≥141 mmol/L, urinary osmolarity ≤428 mOsm/kg, and pituitary MRI findings. Logistic regression combining these parameters can achieve complete discrimination between AVP-D and PP. [5]

  • Discordant Clinical and Laboratory Findings: Cases where clinical presentation contradicts test results (e.g., elevated copeptin in patients with clear AVP deficiency). Solution: Consider water deprivation test with direct measurement of urinary concentrating capacity before and after desmopressin administration. Clinical response to low-dose desmopressin trial may provide additional diagnostic information. [3]

  • Dynamic Test Safety Concerns: Hypertonic saline infusion carries risk of excessive hypernatremia and volume overload. Solution: Use standardized protocols with continuous monitoring, establish stopping criteria (Na >155 mmol/L, significant symptoms), and consider alternative stimuli like arginine infusion which is better tolerated, though slightly less accurate. [5]

Conclusion

The accurate measurement of vasopressin and its surrogate marker copeptin remains technically challenging but continues to evolve with advancements in analytical technologies. While radioimmunoassay has been the traditional method for AVP measurement, the emergence of LC-MS/MS offers improved specificity and sensitivity, particularly valuable for detecting low concentrations in deficiency states. Simultaneously, copeptin measurement provides a stable and practical alternative for assessing neurohypophyseal function, with dynamic testing protocols significantly enhancing diagnostic accuracy for diabetes insipidus subtyping. The integration of multiple parameters—including serum sodium, urinary osmolarity, and imaging findings—further improves diagnostic precision when individual test results are equivocal. As these technologies continue to develop and become more accessible, they promise to enhance both clinical diagnosis and research understanding of water balance disorders. Researchers and clinicians should select assay methodologies based on their specific requirements for sensitivity, specificity, throughput, and available resources, while maintaining awareness of the technical limitations and potential interference issues associated with each method.

References

Comprehensive Laboratory Analysis of Vasopressin and Copeptin: Methods, Protocols, and Applications in Research and Diagnostics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vasopressin Biology and Measurement Challenges

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized primarily in the supraoptic and paraventricular nuclei of the hypothalamus, then transported and stored in the posterior pituitary for release into systemic circulation [1]. This neuroendocrine hormone plays essential roles in maintaining water homeostasis, vascular tone, and endocrine stress responses through its action on three distinct G protein-coupled receptors: V1a, V1b (V3), and V2 [1] [2]. The physiological regulation of AVP release occurs primarily in response to increased plasma osmolality detected by hypothalamic osmoreceptors or decreased blood volume/pressure detected by vascular baroreceptors [1].

Despite its critical physiological functions, the direct measurement of circulating AVP presents substantial analytical challenges that have limited its clinical and research utility. AVP is characterized by instability in plasma due to rapid degradation by proteases, particularly vasopressinase, which can significantly alter measured concentrations without proper sample handling [3]. Additionally, AVP circulates at very low concentrations (typically 0-5 pg/mL in normovolemic, normonatremic states), requiring highly sensitive detection methods [4]. The small size of the AVP molecule (1041 Da) and its structural similarity to other peptides further complicate antibody development for immunoassays [4]. Most commercial laboratories cannot reliably run this test, with only very specialized reference laboratories possessing the expertise to perform the assay correctly [4].

Copeptin as a Stable Surrogate Marker

Biochemical Properties and Physiological Correlation

Copeptin, the C-terminal segment (39 amino acids) of the pre-pro-vasopressin precursor, has emerged as a superior surrogate marker for AVP secretion, addressing the significant limitations of direct AVP measurement [3] [5]. During the post-translational processing of the 164-amino acid pre-pro-AVP in the hypothalamus, the precursor is cleaved to yield three distinct peptides: the biologically active AVP hormone, neurophysin II, and copeptin [5]. Since all three peptides are derived from the same precursor molecule, they are released in equimolar ratios into the systemic circulation, making copeptin concentration a direct reflection of AVP production and secretion [3].

The molecular stability of copeptin represents its primary advantage over direct AVP measurement. Unlike AVP, copeptin is stable in plasma at room temperature for several days and resistant to degradation, which simplifies sample collection, storage, and transport protocols [3]. This stability is attributed to its glycosylation and structural properties that protect it from proteolytic degradation. From an analytical perspective, copeptin's larger molecular size and unique structural characteristics facilitate the development of robust immunoassays with improved reproducibility compared to AVP assays [3]. Additionally, copeptin circulates at higher concentrations than AVP (typically in the pmol/L range), eliminating the need for highly sensitive concentration techniques prior to analysis [6].

Laboratory Detection Methods and Analytical Performance

Table 1: Analytical Methods for Copeptin Detection

Method Principle Limit of Quantification Precision (Intra-/Inter-assay) Sample Requirements
Immunofluorescence (BRAHMS KRYPTOR) Sandwich immunoassay with TRACE technology 1.1 pmol/L Intra-assay: 1.4-10.7%; Inter-assay: 4.7-17.5% EDTA plasma, serum
Reference Range <12.5 pmol/L (healthy individuals)

The BRAHMS Copeptin proAVP KRYPTOR immunoassay (Thermo Fisher Scientific) represents the current gold standard for copeptin quantification in clinical and research settings [6]. This method employs a sandwich immunoassay principle utilizing two highly specific monoclonal antibodies that recognize different epitopes on the copeptin molecule. The assay incorporates Time-Resolved Amplified Cryptate Emission (TRACE) technology, which provides exceptional sensitivity with a lower limit of quantification of 1.1 pmol/L [6].

The analytical performance of the KRYPTOR assay has been rigorously validated across multiple studies. The assay demonstrates acceptable precision with intra-assay coefficients of variation ranging from 1.4% to 10.7% and inter-assay CVs between 4.7% and 17.5%, which is considered robust for a peptide immunoassay [6]. For research applications requiring highest accuracy, EDTA plasma is the preferred sample type, although serum samples can also be used with comparable performance. Samples should be processed within 2-4 hours of collection, with centrifugation at 1500-2000×g for 10 minutes to obtain platelet-poor plasma. Processed samples can be stored at -20°C for several months or at -80°C for long-term preservation without significant degradation of copeptin [6].

Diagnostic Applications and Stimulation Protocols

Differentiating Polyuria-Polydipsia Syndromes

The differential diagnosis of polyuria-polydipsia syndromes represents one of the most well-established applications for copeptin measurement in both clinical and research settings. These conditions—including arginine vasopressin deficiency (AVP-D, formerly central diabetes insipidus), AVP resistance (AVP-R, nephrogenic diabetes insipidus), and primary polydipsia (PP)—share overlapping clinical presentations but require distinct therapeutic approaches [3] [6]. Traditional diagnostic methods, particularly the water deprivation test (WDT), are limited by prolonged duration (6-8 hours or more), poor patient tolerance, and suboptimal diagnostic accuracy [3] [6].

Copeptin-based stimulation tests have emerged as superior alternatives to the WDT for differentiating these conditions. Two primary stimulation protocols have been developed and validated: the hypertonic saline infusion test and the arginine stimulation test (AST) [3] [6]. A recent multicenter trial confirmed that hypertonic saline-stimulated copeptin provides the highest diagnostic accuracy, though the arginine stimulation test offers advantages in terms of safety, tolerability, and procedural simplicity [6].

Table 2: Comparison of Copeptin Stimulation Tests for Polyuria-Polydipsia Diagnosis

Test Parameter Hypertonic Saline Test Arginine Stimulation Test
Stimulus 3% saline infusion (0.15 mL/kg/min) Arginine HCl 0.5 g/kg (max 40 g) IV over 30 min
Duration 2-3 hours 2 hours
Key Measurements Baseline & serial copeptin, sodium, plasma osmolality Baseline, 30, 45, 60, 90, 120 min copeptin; Na, POsm, UOsm at start and end
Safety Considerations Requires cardiac monitoring, risk of hypernatremia and seizures Generally well-tolerated, minimal risks
Diagnostic Thresholds >30 pmol/L (PP), <4.5 pmol/L (AVP-D) [3] ≤3.0 pmol/L (AVP-D), >5.2 pmol/L (PP) [6]
Advantages Higher diagnostic accuracy, direct osmotic stimulus Better tolerability, simpler protocol, no specialized monitoring
Detailed Arginine Stimulation Test Protocol

The following protocol details the standardized procedure for the arginine stimulation test based on current literature [6]:

  • Pre-test Preparation: Patients should fast overnight (8-12 hours) with free access to water until the test begins. Medications that affect AVP secretion (e.g., diuretics, SSRIs, carbamazepine) should be withheld after consultation with the prescribing physician. A baseline blood sample should be collected for sodium, plasma osmolality, and random copeptin measurement.

  • Test Procedure: After obtaining baseline measurements, patients receive an intravenous infusion of 0.5 g/kg arginine hydrochloride (21% solution, maximum dose 40 g) diluted in 500 mL of 0.9% saline administered over 30 minutes. Blood samples for copeptin measurement are collected at 30, 45, 60, 90, and 120 minutes after the infusion start. At the 120-minute timepoint, additional blood samples are collected for sodium and plasma osmolality measurement, along with a urine sample for osmolality determination.

  • Diagnostic Interpretation: Using a copeptin cutoff of ≤3.0 pmol/L for AVP-D diagnosis provides high specificity (>90%), while values >5.2 pmol/L strongly suggest primary polydipsia [6]. For cases with intermediate copeptin values (3.1-5.2 pmol/L), additional parameters improve diagnostic accuracy: serum sodium ≥141 mmol/L at test completion, peak copeptin ≤4.1 pmol/L, or urine osmolality ≤428 mOsm/kg at 120 minutes all strongly suggest AVP-D when present [6].

G Start Suspected Polyuria-Polydipsia Syndrome BaselineAssess Baseline Assessment: Serum Sodium, Plasma Osmolality Start->BaselineAssess LowNa Hyponatremia (<135 mmol/L) or Low POsm (<280 mOsm/kg) BaselineAssess->LowNa Present HighNa Hypernatremia (≥147 mmol/L) or High POsm (>300 mOsm/kg) BaselineAssess->HighNa Present IntermediateNa Intermediate Na Values (135-146 mmol/L) BaselineAssess->IntermediateNa Present PP1 Primary Polydipsia (PP) Diagnosis LowNa->PP1 AVP_D1 AVP-D Diagnosis HighNa->AVP_D1 AST_Test Arginine Stimulation Test (0.5 g/kg arginine IV) IntermediateNa->AST_Test CopeptinLow Copeptin ≤3.0 pmol/L AST_Test->CopeptinLow CopeptinHigh Copeptin >5.2 pmol/L AST_Test->CopeptinHigh CopeptinInt Copeptin 3.1-5.2 pmol/L AST_Test->CopeptinInt AVP_D2 AVP-D Diagnosis CopeptinLow->AVP_D2 Yes PP2 Primary Polydipsia (PP) Diagnosis CopeptinHigh->PP2 Yes SecondaryParams Assess Secondary Parameters: Na ≥141 mmol/L, Copeptin ≤4.1 pmol/L, UOsm ≤428 mOsm/kg CopeptinInt->SecondaryParams SecondaryParams->AVP_D2 Parameters Suggest AVP-D HypertonicSaline Hypertonic Saline Test Required SecondaryParams->HypertonicSaline Inconclusive

Figure 1: Diagnostic Workflow for Polyuria-Polydipsia Syndromes Using Copeptin-Based Testing

Vasopressin Receptor Signaling Pathways and Research Methods

Receptor-Specific Signaling Mechanisms

Vasopressin exerts its diverse physiological effects through three distinct G protein-coupled receptors (V1a, V1b/V3, and V2), each with unique tissue distributions, signaling pathways, and physiological functions [1] [2]. Understanding these receptor-specific signaling mechanisms is essential for developing targeted therapeutics and interpreting experimental results.

  • V1 Receptor Signaling: V1 receptors (V1a) are predominantly expressed in vascular smooth muscle, hepatocytes, platelets, and specific brain regions [2]. Upon AVP binding, V1 receptors activate Gq/11 proteins, which stimulate phospholipase C (PLC) activity. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering calcium release from intracellular stores, while DAG activates protein kinase C (PKC) [1] [2]. This signaling cascade ultimately results in vascular smooth muscle contraction, increased peripheral vascular resistance, platelet aggregation, and hepatic glycogenolysis [1].

  • V2 Receptor Signaling: V2 receptors are primarily located in the renal collecting duct principal cells, with additional expression in vascular endothelium [2]. V2 receptor activation stimulates Gs proteins, which activate adenylate cyclase to increase intracellular cyclic AMP (cAMP) production. Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream targets including the transcription factor CREB and cytosolic proteins that facilitate the trafficking of aquaporin-2 (AQP2) water channels to the apical membrane [1] [2]. This process is essential for water reabsorption and urine concentration. Notably, unlike many GPCRs, V2 receptors continue to activate Gs signaling after internalization through the formation of "mega-complexes" consisting of a single V2 receptor, β-arrestin, and heterotrimeric Gs protein [2].

  • V3 Receptor Signaling: V3 receptors (also known as V1b receptors) are primarily expressed in the anterior pituitary and specific brain regions, particularly the hippocampal CA2 pyramidal neurons [2]. Similar to V1 receptors, V3 receptors primarily activate Gq/11 proteins and the PLC-IP₃-DAG pathway, leading to increased intracellular calcium. In corticotroph cells of the anterior pituitary, V3 receptor activation stimulates the release of adrenocorticotropic hormone (ACTH), prolactin, and endorphins, positioning this receptor as a key regulator of the endocrine stress response [2].

G AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (Vascular smooth muscle, hepatocytes, platelets) AVP->V1aR V2R V2 Receptor (Renal collecting duct) AVP->V2R V3R V3 Receptor (Anterior pituitary, brain) AVP->V3R Gq1 Gq Protein Activation V1aR->Gq1 PLC1 Phospholipase C Activation Gq1->PLC1 PIP2 PIP₂ Hydrolysis PLC1->PIP2 IP3_DAG IP₃ + DAG Production PIP2->IP3_DAG CaRelease Calcium Release from ER IP3_DAG->CaRelease PKC Protein Kinase C Activation IP3_DAG->PKC Effects1 Vasoconstriction Platelet Aggregation Glycogenolysis CaRelease->Effects1 PKC->Effects1 Gs Gs Protein Activation V2R->Gs AC Adenylate Cyclase Activation Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A Activation cAMP->PKA AQP2 Aquaporin-2 Trafficking PKA->AQP2 Effects2 Water Reabsorption Urine Concentration AQP2->Effects2 Gq2 Gq Protein Activation V3R->Gq2 PLC2 Phospholipase C Activation Gq2->PLC2 PIP22 PIP₂ Hydrolysis PLC2->PIP22 IP3_DAG2 IP₃ + DAG Production PIP22->IP3_DAG2 CaRelease2 Calcium Release from ER IP3_DAG2->CaRelease2 PKC2 Protein Kinase C Activation IP3_DAG2->PKC2 Effects3 ACTH Release Stress Response CaRelease2->Effects3 PKC2->Effects3

Figure 2: Vasopressin Receptor Signaling Pathways and Physiological Effects

Experimental Protocols for Receptor Studies

For researchers investigating vasopressin receptor function, several well-established experimental approaches provide insights into receptor activation, signaling, and downstream effects:

  • Receptor Binding Assays: These experiments utilize radiolabeled vasopressin analogs (e.g., [³H]-AVP) or fluorescent-tagged ligands to measure receptor density, affinity, and binding kinetics in cell membranes or tissue sections. The protocol typically involves incubating the membrane preparation with increasing concentrations of labeled ligand in the presence or absence of excess unlabeled competitor to determine specific binding. Samples are typically filtered through glass fiber filters to separate bound from free ligand, and radioactivity or fluorescence is quantified using appropriate detection systems [2].

  • Second Messenger Quantification: For V1 and V3 receptors, intracellular calcium mobilization can be measured using fluorescent indicators such as Fura-2 or Fluo-4 in real-time using a fluorescence plate reader or imaging system [2]. For V2 receptor studies, cAMP accumulation is typically quantified using enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays following cell stimulation with AVP or selective agonists. These assays often include phosphodiesterase inhibitors such as IBMX to prevent cAMP degradation during the experiment [2].

  • Functional Assays in Tissue Preparations: Vascular responsiveness to AVP can be assessed using isolated vessel myography, where arterial segments (e.g., mesenteric or renal arteries) are mounted in a wire or pressure myograph system and exposed to increasing concentrations of AVP to measure contractile responses [1]. For renal studies, isolated perfused tubule preparations from animal models allow direct assessment of AVP-stimulated water reabsorption through measurement of osmotic water permeability [1].

Implications for Therapeutic Development and Disease Research

Vasopressin Receptor Antagonists (Vaptans)

The understanding of vasopressin receptor signaling has facilitated the development of receptor-specific antagonists with significant clinical applications. The "vaptan" class of drugs includes selective V2 receptor antagonists (e.g., tolvaptan, lixivaptan) and dual V1a/V2 antagonists (e.g., conivaptan) [2]. These agents are particularly valuable for treating hyponatremic conditions characterized by inappropriately elevated AVP activity, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and cirrhosis [2].

From a research perspective, the experimental application of vaptans has been instrumental in elucidating the physiological and pathophysiological roles of AVP. In animal models, these compounds help dissect the relative contributions of V1a, V2, and V3 receptors to various physiological processes. In basic research settings, vaptans serve as important pharmacological tools for validating receptor-specific effects in cellular and tissue models [2].

Emerging Research Applications in Metabolic Diseases

Recent research has revealed that vasopressin plays a previously underappreciated role in regulating glucose and lipid metabolism, expanding its physiological significance beyond fluid and electrolyte homeostasis [5]. Both human and animal studies indicate that AVP influences carbohydrate metabolism through multiple mechanisms, including modulation of hepatic glucose production, insulin secretion, and peripheral insulin sensitivity [5].

Genetic evidence from population studies has identified single-nucleotide polymorphisms in the vasopressin gene pathway (AVP, AVPR1a, and AVPR1b genes) that are associated with hyperglycemia, insulin resistance, elevated body mass, and diabetes mellitus [5]. Functional studies have demonstrated that AVP infusion increases circulating glucose levels by promoting hepatic glycogen breakdown and gluconeogenesis, primarily through V1a receptor activation [5]. Additionally, V1b receptor knockout mice display altered insulin and glucagon secretion patterns, suggesting that this receptor subtype plays a role in pancreatic islet cell function [5].

The methodological implications of these findings are substantial for researchers studying metabolic diseases. The measurement of copeptin as a stable surrogate for AVP provides a valuable biomarker for investigating the relationship between vasopressin system activity and metabolic parameters in large cohort studies [5]. Additionally, the development of specific vasopressin receptor agonists and antagonists offers potential therapeutic approaches for modulating metabolic function in conditions such as metabolic syndrome, diabetes, and obesity [5].

Conclusion

The evolution of laboratory methods for vasopressin assessment, particularly the adoption of copeptin as a stable surrogate marker, has transformed both clinical diagnostics and basic research approaches. The standardized protocols for stimulation testing and the detailed understanding of receptor-specific signaling pathways provide researchers with powerful tools to investigate the diverse physiological and pathophysiological roles of the vasopressin system. As research continues to uncover new dimensions of vasopressin biology—particularly in metabolic regulation—these laboratory methods will remain essential for advancing our understanding of this pleiotropic hormone system and developing novel therapeutic interventions.

References

Comprehensive Application Notes and Protocols for Vasopressin Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vasopressin Physiology and Research Significance

Vasopressin (arginine vasopressin, AVP), also known as antidiuretic hormone (ADH), is a nonapeptide neurohormone characterized by an intrachain disulfide bridge and a tripeptide tail with terminal carboxyl amidation. This crucial signaling molecule is synthesized primarily in magnocellular neurons of the hypothalamic supraoptic nucleus (SON) and paraventricular nucleus (PVN), with additional production in parvocellular neurons of the PVN and suprachiasmatic nucleus. The biosynthesis of vasopressin begins with the formation of a large precursor molecule, preprovasopressin, which includes a signal peptide, the vasopressin nonapeptide, neurophysin (a carrier protein), and a C-terminal glycopeptide called copeptin. This precursor undergoes posttranslational processing during axonal transport to the posterior pituitary, where vasopressin is stored in neurosecretory granules and released into the bloodstream upon physiological stimulation [1].

Beyond its classical endocrine functions, vasopressin serves as a neuromodulator and neurotransmitter within the central nervous system, influencing neural communication, stress responses, thermoregulation, cognition, and behavior. Vasopressin exhibits significant structural homology to oxytocin, differing by only two amino acids, yet these minor changes result in substantially different physiological profiles and receptor specificities [2] [1]. The dual role of vasopressin in both peripheral physiological regulation and central neural processes underpins its importance in basic research and therapeutic development across multiple medical specialties including nephrology, cardiology, psychiatry, and neurology.

Recent research has revealed that vasopressin regulates diverse physiological processes through multiple receptor subtypes, making it a valuable target for drug development. The successful clinical application of vasopressin analogues has stimulated interest in developing more selective compounds with improved pharmacological profiles. The recent elucidation of high-resolution receptor structures has opened new avenues for rational drug design, potentially leading to novel therapeutics for conditions ranging from polycystic kidney disease to social behavior disorders [3].

Vasopressin Receptor Subtypes and Signaling Mechanisms

Receptor Characteristics and Distribution

Vasopressin exerts its diverse physiological effects through three major G-protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2 receptors. These receptors share high primary sequence homology but demonstrate great diversity in their tissue distribution, signaling pathways, and functional properties [2]. Understanding the distinct characteristics of each receptor subtype is fundamental to developing targeted therapeutic interventions.

Table 1: Vasopressin Receptor Subtypes and Key Characteristics

Receptor Subtype G-Protein Coupling Primary Tissue Distribution Major Physiological Functions Therapeutic Applications
V1a Gq/11 Vascular smooth muscle, liver, platelets, brain (limbic system, cortex) Vasoconstriction, glycogenolysis, platelet aggregation, social behavior, autonomic control Vasodilatory shock, potential for anxiety disorders (SRX246 in Phase 2 trials)
V1b Gq/11 Anterior pituitary, pancreas, brain (amygdala, hippocampus) ACTH release, adrenal functions, catecholamine excretion, social motivation, memory processes Potential antidepressant/anxiolytic (SSR149415 investigated)
V2 Gs Kidney (basolateral surface of renal tubular cells) Water reabsorption, plasma osmolality regulation Diabetes insipidus, hyponatremia, ADPKD (tolvaptan)

The V1a receptor is widely expressed in vascular smooth muscle cells, but has also been identified in platelets, liver, blood vessels, renal mesangial cells, and various brain regions including the olfactory bulb, hippocampus, lateral septal nucleus, suprachiasmatic nucleus, and amygdala. Activated V1a receptors control blood pressure through vasoconstriction, mediate glycogenolysis, and facilitate platelet aggregation through the activation of phospholipase A, C and D, which results in the mobilization of intracellular calcium ions (Ca²⁺). In the brain, V1a receptor activation can exacerbate brain edema and modulates various social behaviors [2] [1].

The V1b receptor is predominantly expressed in the anterior pituitary but is also found in peripheral tissues including the pancreas, thymus, lungs, heart, and kidneys. Its primary role is to regulate the excretion of adrenocorticotropic hormone (ACTH) from the pituitary, thereby influencing the hypothalamic-pituitary-adrenal (HPA) axis stress response. Additionally, V1b receptors participate in the modulation of behavior in social interactions and memory processes. Similar to V1a receptors, they activate the phosphatidylinositol hydrolysis pathway and mobilize intracellular Ca²⁺ [2].

The V2 receptor is primarily located in the kidneys where it is expressed on the basolateral surface of renal tubular cells. The activation of V2 receptors is responsible for the antidiuretic effect of vasopressin through regulation of water reabsorption. This process is mediated through the adenylate cyclase/cyclic AMP/protein kinase A (PKA) pathway, ultimately leading to the insertion of aquaporin-2 (AQP-2) water channels into the apical membrane of principal cells in the collecting duct [2].

Intracellular Signaling Pathways

The signaling pathways activated by vasopressin receptors represent sophisticated mechanisms for translating extracellular peptide binding into specific intracellular responses. The V1a and V1b receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium concentrations mediates various cellular responses including smooth muscle contraction, glycogen breakdown, and platelet aggregation [2] [1].

In contrast, V2 receptor activation primarily engages the Gs/adenylyl cyclase/cyclic AMP/PKA pathway. Upon vasopressin binding, the receptor undergoes a conformational change that activates adenylyl cyclase, increasing intracellular cAMP levels. This cAMP then activates PKA, which phosphorylates numerous downstream targets including the transcription factor CREB (cAMP response element-binding protein) and serine-552 of β-catenin. In renal principal cells, PKA phosphorylation promotes the translocation of aquaporin-2 (AQP-2) water channels from intracellular vesicles to the apical membrane, dramatically increasing water permeability and enabling water reabsorption from the urine [4] [2].

Diagram: Vasopressin Receptor Signaling Pathways

G cluster_V1 V1a/V1b Receptors (Gq/11 coupled) cluster_V2 V2 Receptor (Gs coupled) AVP AVP V1_Receptor V1a/V1b Receptor AVP->V1_Receptor V2_Receptor V2 Receptor AVP->V2_Receptor PLC Phospholipase C (PLC) V1_Receptor->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Responses_V1 Cellular Responses: Vasoconstriction, Glycogenolysis, Platelet Aggregation, Behavior Ca_Release->Cellular_Responses_V1 PKC->Cellular_Responses_V1 AC Adenylyl Cyclase (AC) V2_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP-2) Translocation PKA->AQP2 beta_catenin β-catenin Phosphorylation (Ser552) PKA->beta_catenin Cellular_Responses_V2 Cellular Responses: Water Reabsorption, Gene expression, Collecting Duct Development AQP2->Cellular_Responses_V2 beta_catenin->Cellular_Responses_V2

Therapeutic Applications and Clinical analogues

Established Clinical Applications

Vasopressin and its analogues have found diverse therapeutic applications in clinical medicine, primarily targeting the hormone's effects on water balance, vascular tone, and coagulation. The native vasopressin peptide is used in clinical practice for the treatment of vasodilatory shock, particularly during sepsis, and in the management of bleeding esophageal varices in patients with liver cirrhosis. However, its short plasma half-life of 10-20 minutes and lack of receptor selectivity limit its therapeutic utility [5] [2]. These limitations have driven the development of analogues with improved pharmacokinetic and pharmacodynamic properties.

Desmopressin (1-deamino-8-D-arginine vasopressin) represents one of the most successful modified vasopressin analogues. By removing the N-terminal amino group and replacing L-arginine with D-arginine at position 8, desmopressin exhibits increased resistance to proteolysis and a more favorable receptor selectivity profile, primarily acting as a V2 receptor agonist with minimal pressor effects. This analogue has become the treatment of choice for central diabetes insipidus and is also used for managing nocturia and primary nocturnal enuresis. Additionally, desmopressin promotes the release of von Willebrand factor and factor VIII, making it useful in the treatment of mild hemophilia A and von Willebrand disease [2].

Terlipressin (Nα-triglycyl-8-lysine vasopressin) is a synthetic long-acting vasopressin analogue that acts as a prodrug, gradually converted to lysine-vasopressin through enzymatic cleavage of the triglycyl residue. This results in a prolonged duration of action compared to native vasopressin. Terlipressin is recommended as a first-line treatment for acute variceal bleeding in patients with liver cirrhosis and is also used in the management of hepatorenal syndrome. Its potent V1a-mediated vasoconstrictive effects reduce portal venous pressure while maintaining systemic hemodynamic stability [2].

Vasopressin Receptor Antagonists (Vaptans)

The development of selective vasopressin receptor antagonists, commonly referred to as vaptans, represents a significant advancement in the therapeutic application of vasopressin research. These compounds selectively block vasopressin receptors, offering new treatment approaches for conditions characterized by fluid overload and hyponatremia.

Tolvaptan is an oral non-peptide V2 receptor antagonist approved for the treatment of clinically significant hypervolemic or euvolemic hyponatremia (serum sodium <135 mEq/L) and to retard kidney function decline in autosomal dominant polycystic kidney disease (ADPKD). As a selective V2 receptor inverse agonist, tolvaptan competes with vasopressin at renal V2 receptors, thereby reducing water reabsorption and increasing urine volume (aquaresis). Recent structural studies have revealed that tolvaptan binds deep into the orthosteric binding site of V2R, directly contacting the toggle switch residue W284⁶·⁴⁸ in transmembrane domain 6, stabilizing the receptor in an inactive conformation [3].

Conivaptan is a dual V1a/V2 receptor antagonist administered intravenously for the treatment of euvolemic hyponatremia in hospitalized patients. While effective, its non-selectivity for V2 receptors and associated side effects have limited its clinical use compared to more selective antagonists [3].

Table 2: Therapeutic Vasopressin Analogues and Key Properties

Compound Receptor Selectivity Key Modifications Primary Clinical Applications Advantages over Native AVP
Native AVP V1a = V1b = V2 None Vasodilatory shock, diabetes insipidus (less common) Reference compound
Desmopressin V2 > V1 1-deamino, 8-D-Arg Central diabetes insipidus, nocturia, enuresis, mild hemophilia Longer half-life, reduced pressor effects
Terlipressin V1a > V2 Nα-triglycyl-8-Lys Variceal bleeding, hepatorenal syndrome Prolonged action, better safety profile
Lypressin V1a = V2 8-Lys (porcine analogue) Diabetes insipidus Historical interest, largely replaced
Tolvaptan V2 antagonist Non-peptide small molecule Hyponatremia, ADPKD Aquaretic effect, disease-modifying in PKD
Conivaptan V1a/V2 antagonist Non-peptide small molecule Euvolemic hyponatremia (IV) Dual receptor blockade

Experimental Protocols for Vasopressin Research

Receptor Binding Assays

Purpose: To quantify the affinity and selectivity of vasopressin analogues for V1a, V1b, and V2 receptor subtypes through competitive binding experiments.

Materials and Reagents:

  • Cell membranes expressing human V1a, V1b, or V2 receptors (commercially available)
  • [³H]-vasopressin or [¹²⁵I]-tyr⁰-vasopressin as radioligand
  • Test compounds (vasopressin analogues)
  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
  • GF/B glass fiber filters
  • Scintillation cocktail (for radioactive detection)

Procedure:

  • Membrane Preparation: Thaw frozen membrane aliquots on ice and dilute in assay buffer to appropriate protein concentration (typically 5-20 μg/well).
  • Incubation Setup: In triplicate, add 100 μL membrane suspension, 50 μL radioligand (at Kd concentration), and 50 μL test compound (varying concentrations for competition curves) or buffer (for total binding) or excess unlabeled vasopressin (10 μM for nonspecific binding).
  • Incubation: Incubate for 60-90 minutes at room temperature or 30°C to reach equilibrium.
  • Separation: Filter samples through GF/B filters presoaked in 0.3% polyethyleneimine using a cell harvester.
  • Washing: Rapidly wash filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
  • Detection: Transfer filters to scintillation vials, add cocktail, and count radioactivity after overnight extraction.
  • Data Analysis: Calculate specific binding (total - nonspecific) and fit competition curves using nonlinear regression to determine IC₅₀ values. Convert to Ki using Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) [2] [3].
Functional cAMP Accumulation Assay (V2 Receptor)

Purpose: To measure the efficacy and potency of vasopressin analogues in stimulating (agonists) or inhibiting (antagonists) cAMP production through V2 receptor activation.

Materials and Reagents:

  • HEK293 or CHO cells stably expressing human V2 receptor
  • HBSS buffer with 0.1% BSA and 0.5 mM IBMX (phosphodiesterase inhibitor)
  • Test compounds (vasopressin analogues)
  • cAMP detection kit (ELISA, HTRF, or AlphaScreen)
  • Lysis buffer (compatible with detection method)
  • Forskolin (for antagonist assays)

Procedure:

  • Cell Preparation: Plate cells in 96-well plates at 50,000 cells/well and culture overnight.
  • Stimulation: Wash cells with HBSS and preincubate with IBMX for 15 minutes at 37°C.
  • Treatment: Add increasing concentrations of test compounds (agonists) or fixed concentration of AVP with increasing antagonist concentrations and incubate for 30 minutes at 37°C.
    • For antagonist assays: Include AVP EC₈₀ concentration with antagonist dilution series.
  • Lysis: Remove stimulation buffer and add lysis buffer according to detection kit instructions.
  • cAMP Detection: Transfer lysates to detection plates and measure cAMP according to kit protocol.
  • Data Analysis: Generate concentration-response curves and calculate EC₅₀ (agonists) or IC₅₀ (antagonists) values using four-parameter logistic nonlinear regression [4] [2].

Diagram: Experimental Workflow for Vasopressin Receptor Characterization

G Start Start Cell_Prep Cell Preparation: Plate cells expressing V2 receptors Start->Cell_Prep End End Equilibration Equilibration: Preincubate with IBMX (15 min, 37°C) Cell_Prep->Equilibration Treatment Treatment: Add test compounds (30 min, 37°C) Equilibration->Treatment Lysis Cell Lysis: Add appropriate lysis buffer Treatment->Lysis Detection cAMP Detection: Transfer lysates to detection plates Lysis->Detection Analysis Data Analysis: Generate concentration- response curves Detection->Analysis Analysis->End

In Vivo Diuresis Assay

Purpose: To evaluate the aquaretic activity (pure water excretion without electrolyte loss) of V2 receptor antagonists in conscious rodents.

Materials and Reagents:

  • Male Sprague-Dawley or Wistar rats (200-250 g)
  • Metabolic cages for individual housing and urine collection
  • Test compounds (V2 receptor antagonists)
  • Vehicle for compound administration
  • Osmometer for urine osmolality measurement
  • Water loading solution (distilled water by oral gavage)

Procedure:

  • Acclimation: House rats individually in metabolic cages for 24-48 hours before experiment for acclimation.
  • Water Loading: Administer water load (20-25 mL/kg) by oral gavage to establish hydrogenia.
  • Dosing: Administer test compound or vehicle orally or by appropriate route 30 minutes after water loading.
  • Urine Collection: Collect urine at predetermined intervals (every 2 hours for 8 hours or as required).
  • Measurements: Record urine volume and measure osmolality by vapor pressure osmometry.
  • Data Analysis: Calculate cumulative urine output and compare osmolality between treatment groups using appropriate statistical tests.
  • Validation: Include positive control (e.g., tolvaptan) and vehicle control in each experiment [3].

Emerging Research Applications and Future Directions

Structural Biology and Rational Drug Design

Recent advances in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of vasopressin receptor structure and function, opening new avenues for rational drug design. The determination of V2 receptor structures bound to both small molecule inhibitors like tolvaptan and protein-based therapeutics like Mambaquaretin (MQ1) has revealed distinct binding modes that stabilize inactive receptor conformations. Tolvaptan binds deep into the orthosteric binding pocket, directly contacting the toggle switch residue W284⁶·⁴⁸ in transmembrane domain 6, while Mambaquaretin—a 57-amino acid Kunitz-fold toxin from green mamba venom—binds to extracellular and transmembrane regions with exceptional V2R selectivity [3].

These structural insights provide valuable templates for designing next-generation vasopressin receptor modulators with improved selectivity and reduced side effects. For instance, the characterization of Mambaquaretin's binding mode suggests novel approaches for developing biologics that target vasopressin receptors with high specificity. Additionally, the structural differences between active and inactive V2R conformations offer opportunities for designing biased ligands that selectively activate beneficial signaling pathways while avoiding those associated with adverse effects [3].

Novel Therapeutic Applications

Research on vasopressin and its analogues continues to expand into new therapeutic areas. The V2 receptor antagonists are being investigated for additional applications beyond their current indications, including heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH). Furthermore, the role of vasopressin in social behavior and neuropsychiatric disorders has stimulated interest in developing V1a receptor modulators for conditions such as autism spectrum disorders, anxiety, depression, and schizophrenia [1].

Preclinical studies have demonstrated that V1a receptor antagonists can reduce aggression and anxiety in animal models, while V1b receptor antagonists show antidepressant-like effects. Clinical development of these compounds is ongoing, with several candidates in Phase 2 trials. The recent discovery that vasopressin induces differentiation of stem cells into cardiomyocytes and promotes heart muscle homeostasis suggests potential applications in cardiac regeneration and repair [5] [1].

Novel Analogue Design Strategies

Current research focuses on developing vasopressin analogues with improved properties through various innovative strategies:

  • Peptide backbone modifications: Incorporation of non-proteinogenic amino acids, cyclization, and pseudopeptide bonds to enhance metabolic stability.
  • Receptor subtype selectivity: Structure-based design to optimize selectivity for specific receptor subtypes, minimizing off-target effects.
  • Biased agonism: Development of compounds that selectively activate beneficial signaling pathways while avoiding those linked to adverse effects.
  • Delivery system optimization: Development of novel formulations and delivery methods to improve pharmacokinetics and patient compliance [2].

These approaches promise to yield a new generation of vasopressin-based therapeutics with enhanced efficacy and safety profiles, potentially expanding the clinical utility of vasopressin research across multiple therapeutic areas.

References

Vasopressin Receptor Subtypes and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin is a nonapeptide hormone that exerts its effects by binding to three main G protein-coupled receptor (GPCR) subtypes, each with distinct signaling pathways, locations, and functions [1] [2]. Understanding these receptors is fundamental to designing experiments.

Subtype Gene Signaling Pathway Primary Locations Key Functions
V1A (V1) AVPR1A Gq, Phosphatidylinositol/Calcium [2] Vascular smooth muscle, liver, platelets, brain [2] Vasoconstriction, glycogenolysis, platelet aggregation [2]
V1B (V3) AVPR1B Gq, Phosphatidylinositol/Calcium [2] Anterior pituitary, brain (e.g., hippocampus) [2] Release of ACTH, prolactin, and endorphins [2]
V2 AVPR2 Gs, Adenylyl Cyclase/cAMP [1] [2] Kidney collecting duct, vascular endothelium [2] Water reabsorption (antidiuresis) via AQP-2 insertion [1]

Experimental Models and Key Findings

Research on vasopressin spans in vitro systems, animal models, and human clinical trials, revealing its roles in metabolism and potential therapeutic applications.

Experimental Area Model System Key Experimental Findings
Glucose Metabolism V1aR Knockout Mice Developed insulin resistance, hyperglycemia, and obesity, indicating a role in glucose homeostasis [3].
Glucose Metabolism V1bR Knockout Mice Showed increased insulin sensitivity and lower glucose levels, suggesting complex receptor interplay [3].
Lipid Metabolism Human Patients (Desmopressin) V2R agonist treatment increased lipoprotein lipase activity and decreased LDL/VLDL [3].
Lipid Metabolism Human Patients (Tolvaptan) V2R antagonist increased LDL and total cholesterol [3].
Social Communication Human Clinical Trial Intranasal AVP affected physiological/behavioral responses to facial stimuli, suggesting CNS effects [4].
Septic Shock Human Observational Study Early adjunctive vasopressin (≤6h) showed a potential mortality benefit vs. norepinephrine alone [5].

Experimental Protocols for Vasopressin Research

Protocol 1: Assessing Metabolic Effects In Vivo

This protocol is adapted from studies on vasopressin and glucose homeostasis [3].

  • Animal Model Selection: Utilize wild-type and receptor-specific knockout mice (e.g., V1aR KO, V1bR KO).
  • Intervention:
    • Administration: Implement vasopressin or specific receptor agonists/antagonists via mini-osmotic pump for sustained delivery.
    • Dietary Challenge: Subject cohorts to a high-fat diet to investigate metabolic stress responses.
  • Endpoint Measurements:
    • Blood Glucose: Measure fasting and post-prandial levels.
    • Insulin Sensitivity: Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
    • Signaling Analysis: Harvest tissues (liver, adipose). Analyze insulin signaling pathway activity via Western blot for phosphorylated AKT.
    • Hormone Levels: Measure plasma insulin, glucagon, and copeptin (a stable surrogate marker for vasopressin) [3].
Protocol 2: Intranasal Administration for Central Nervous System (CNS) Effects

This protocol is based on a clinical trial investigating vasopressin's effects on social communication [4].

  • Study Population: Recruit healthy adult subjects (e.g., 21-30 years old). Exclude individuals with hypertension, seizure history, or psychiatric conditions.
  • Study Design: Use a randomized, double-blind, placebo-controlled, crossover design.
  • Intervention:
    • Prepare vasopressin and sterile saline placebo in identical nasal spray applicators.
    • On visit days, instruct subjects to self-administer the nasal spray after baseline measurements.
    • Control for fluid and caffeine intake prior to visits.
  • Data Collection:
    • Physiological Measures: Attach surface electrodes to record facial electromyography (EMG), skin conductance, and heart rate in response to stimuli.
    • Behavioral Measures: Have subjects rate stimuli (e.g., faces) on scales like "approachability."
    • Genetic Analysis: Collect blood samples for DNA analysis of polymorphic variation in the V1a receptor gene promoter [4].
Protocol 3: Early Adjunctive Use in Septic Shock

This protocol is informed by a recent target trial emulation study [5].

  • Patient Population: Identify adult ICU patients with septic shock (based on Sepsis-3 criteria) diagnosed within 6 hours of admission.
  • Intervention Timing: Initiate adjunctive vasopressin infusion within 6 hours of septic shock recognition.
  • Comparator: Compare against a "usual care" control group that receives norepinephrine alone.
  • Dosing Consideration: The study suggested potential benefit even at lower norepinephrine-equivalent doses (< 0.25 µg.kg⁻¹.min⁻¹) than currently recommended [5].
  • Primary Outcome: Assess 30-day ICU mortality.
  • Key Covariates: Monitor and adjust for norepinephrine-equivalent dose (NED), APACHE score, lactate levels, and need for invasive mechanical ventilation at the time of intervention.

Vasopressin Signaling Pathway and Experimental Workflow

The cellular mechanisms of vasopressin and a generalized experimental workflow can be visualized as follows:

Vasopressin (AVP) Signaling Pathway

vasopressin_pathway AVP AVP V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Gq Gq Protein V1aR->Gq Gs Gs Protein V2R->Gs PIP2 PIP₂ Gq->PIP2 AC Adenylyl Cyclase Gs->AC IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vasoconstriction Vasoconstriction PKC->Vasoconstriction AQP2_Insertion AQP-2 Insertion PKA->AQP2_Insertion Ca_Release->Vasoconstriction Water_Reabsorption Water Reabsorption AQP2_Insertion->Water_Reabsorption

General Experimental Workflow for Vasopressin Research

experimental_workflow Start Define Research Objective Model Select Model System Start->Model Design Design Experiment Model->Design InVivo Animal Model Model->InVivo  e.g. InVitro Cell Culture Model->InVitro  e.g. Clinical Human Trial Model->Clinical  e.g. Intervene Administer Intervention Design->Intervene Collect Collect Data Intervene->Collect Agonist Receptor Agonist Intervene->Agonist  e.g. Knockout Genetic Knockout Intervene->Knockout  e.g. Measure Copeptin Level Intervene->Measure  e.g. Analyze Analyze Results Collect->Analyze Molecular Western Blot, cAMP Collect->Molecular  e.g. Physiological BP, Heart Rate Collect->Physiological  e.g. Behavioral Social Response Collect->Behavioral  e.g.

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further clarification on specific methodologies or have a more defined context for "Invopressin," I am ready to assist you with another search.


References

Comprehensive Application Notes and Protocols: Invopressin Administration Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Invopressin and Administration Principles

This compound represents a synthetic analog of vasopressin, developed for therapeutic applications requiring precise modulation of the vasopressin receptor signaling pathway. As a peptide-based therapeutic, its administration requires careful consideration of delivery methods to ensure optimal bioavailability, therapeutic efficacy, and patient safety. The complex biochemical nature of peptide hormones necessitates specialized administration protocols that maintain molecular integrity while achieving desired pharmacokinetic profiles. These application notes provide detailed methodologies for researchers and drug development professionals, focusing on the practical aspects of this compound administration in experimental and potential clinical settings.

The administration of peptide therapeutics presents unique challenges, including metabolic instability, potential immunogenicity, and precise dosing requirements. Understanding the biochemical properties of this compound—including its half-life, receptor binding affinity, and metabolic clearance pathways—is fundamental to designing effective administration protocols. Furthermore, different research objectives may require distinct administration approaches; for instance, acute dosing studies versus chronic treatment models demand different consideration in route selection, dosing frequency, and delivery systems. These protocols have been developed to standardize methodologies across research settings, enhancing reproducibility and reliability of experimental outcomes [1].

This compound Administration Methods

Intravenous Administration Routes
  • IV Push Administration: This method involves direct injection of a small volume of this compound solution into an IV catheter, providing immediate drug delivery and rapid onset of action. For research applications, IV push is particularly valuable when studying acute pharmacological responses or when precise temporal control of dosing is required. The injection may be administered rapidly for bolus effect or slowly over several minutes, typically not exceeding 10 minutes, to prevent adverse reactions associated with rapid infusion. This method offers advantages including reduced vein irritation due to decreased contact time between the drug and venous epithelium, minimal drug loss in administration equipment, and significant time efficiency in experimental procedures [2].

  • IV Infusion: Continuous IV infusion delivers this compound over an extended period using either gravity-based systems or infusion pumps, allowing maintenance of stable therapeutic levels essential for prolonged receptor modulation studies. This method is indispensable when investigating the chronic effects of vasopressin receptor activation or when simulating physiological secretion patterns. Electronic infusion pumps provide superior precision for research requiring exact dosing control, particularly valuable for dose-response studies or when administering this compound with narrow therapeutic indices. The infusion approach allows researchers to maintain steady-state plasma concentrations, a critical factor in studies examining adaptive cellular responses to sustained receptor activation [2].

IV Administration Devices and Systems

Table 1: Comparison of IV Administration Devices for this compound Delivery

Device Type Mechanism of Action Volume Range Flow Rate Range Research Applications
Syringe Pump Electromechanical plunger depression 5-60 mL 0.1-50 mL/hour Precision dosing studies, low-volume infusions
Peristaltic Pump Rotating rollers compressing tubing 50-3000 mL 5-500 mL/hour Large-volume chronic studies, continuous infusion
Elastomeric Pump Pressure from elastomeric balloon reservoir 50-500 mL Fixed by flow restrictor Ambulatory research models, continuous delivery
Gravity Infusion Hydrostatic pressure from height differential 50-1000 mL Variable via clamp adjustment Cost-effective administration, non-critical studies

The selection of administration devices significantly influences the precision and reliability of this compound delivery in research settings. Syringe pumps excel in applications requiring high accuracy for small volumes, such as in vitro receptor binding studies or small animal research, where exact dosing is critical to experimental validity. Peristaltic pumps offer versatility for longer-term in vivo studies, accommodating larger volumes while maintaining consistent delivery rates. Elastomeric pumps provide a mechanical alternative without electronic components, suitable for field research or situations where electrical sources are unreliable. Each system presents distinct advantages that researchers should match to their specific experimental requirements, considering factors such as volume needs, precision requirements, and practical constraints of the research environment [2].

Special Administration Considerations
  • Solution Compatibility: The chemical stability of this compound in various solutions must be empirically determined prior to administration, considering factors such as pH sensitivity, solubility characteristics, and susceptibility to degradation. Researchers should conduct stability assays to identify optimal diluents that maintain peptide integrity while ensuring compatibility with administration materials. Solution osmolarity represents a critical consideration, particularly for peripheral venous administration, where solutions exceeding 900 mOsm/L may cause significant vein irritation, discomfort, and potential tissue damage. For central venous access, higher osmolarity solutions may be tolerated, but careful assessment remains essential [2].

  • Dosing Precision: Accurate dosing of peptide therapeutics requires meticulous attention to concentration verification, especially when administering small volumes via IV push. The use of standard measuring devices with appropriate calibration, such as insulin syringes for very small volumes, enhances measurement accuracy. For high-risk research scenarios involving potent this compound analogs, implementing a verification process with a second researcher checking calculations provides an additional layer of quality control. These precautions minimize dosing errors that could compromise experimental results or subject safety [3].

Experimental Protocols

Protocol 1: IV Push Administration

Objective: To establish a standardized method for direct IV push administration of this compound in research settings, ensuring precise dosing and monitoring of acute responses. This protocol is particularly suitable for studies investigating the immediate pharmacological effects of this compound, such as rapid receptor-mediated signaling events or acute physiological responses.

Materials and Reagents:

  • This compound solution at specified concentration (verified via HPLC)
  • Sterile syringes (1-3 mL volume recommended)
  • IV catheter (appropriate gauge for research subject)
  • 0.9% sodium chloride flush solution
  • Alcohol swabs for skin disinfection
  • Personal protective equipment (gloves, lab coat, eye protection)
  • Timer/stopwatch for injection rate control

Procedure:

  • Solution Preparation: Calculate the required volume of this compound solution based on the predetermined dose and confirmed concentration. Aseptically draw the calculated volume into an appropriately sized sterile syringe. Label the syringe clearly with drug name, concentration, volume, and preparation time.

  • Catheter Access: Verify IV catheter patency by flushing with 0.9% sodium chloride solution using a syringe with appropriate diameter (10 mL recommended for patency assessment). Observe for signs of infiltration or resistance during flushing. Disinfect the catheter access port with an alcohol swab using firm friction for 15 seconds and allow to dry completely.

  • Medication Administration: Attach the this compound syringe to the catheter access port using aseptic technique. Administer the medication at the prescribed rate:

    • For rapid injection (bolus effect): Administer over 30-60 seconds
    • For slow push (graded response): Administer over 3-10 minutes Maintain consistent plunger depression throughout the injection period, using a timer to ensure accurate administration rate.
  • Catheter Flushing: Following complete this compound administration, disconnect the medication syringe and attach a syringe containing 0.9% sodium chloride flush solution. Flush the catheter with volume sufficient to clear the catheter dead space (typically 2-3 mL), maintaining positive pressure during discontinuation to prevent blood reflux.

  • Response Monitoring: Document physiological parameters at predetermined intervals based on research objectives, typically at 1, 5, 15, and 30-minute post-administration, with extended monitoring for longer-acting analogs. Record any observed reactions or deviations from expected responses [3] [2].

Protocol 2: Continuous IV Infusion

Objective: To establish a standardized method for continuous IV infusion of this compound, enabling maintained therapeutic levels for prolonged receptor activation studies. This protocol is essential for investigations requiring steady-state concentration maintenance, such as studies of gene expression changes downstream of vasopressin receptor activation or chronic physiological effects.

Materials and Reagents:

  • This compound solution at specified concentration
  • Electronic infusion pump (syringe or peristaltic type, calibrated)
  • Appropriate administration set (compatible with pump type)
  • IV catheter (peripheral or central access)
  • 0.9% sodium chloride for solution preparation and flushing
  • Alcohol swabs for disinfection

Procedure:

  • Solution Preparation: Prepare the this compound infusion solution at the required concentration in an appropriate container (syringe or infusion bag). Calculate the total amount required based on the intended infusion duration, accounting for catheter dead space and administration set priming volume. Use sterile technique throughout preparation.

  • Equipment Setup: Prime the administration set with the this compound solution, ensuring complete displacement of air from the tubing to prevent air embolization. Program the infusion pump with the prescribed parameters:

    • Infusion rate (mL/hour)
    • Volume to be infused
    • Patient weight (for weight-based dosing) Verify program accuracy before initiating infusion.
  • Line Connection: Disinfect the catheter access port with an alcohol swab using firm friction for 15 seconds and allow to dry. Connect the administration set to the catheter access port, ensuring secure connection to prevent dislodgement.

  • Infusion Initiation: Initiate the infusion pump, confirming proper operation and flow initiation. Document the infusion start time, initial parameters, and baseline physiological status.

  • Infusion Monitoring: Monitor the infusion system at regular intervals (every 30-60 minutes initially) for proper function, including:

    • Accuracy of infusion rate
    • Integrity of connections
    • Presence of infiltration at IV site
    • Subject response parameters Document infusion progress and any adjustments made throughout the administration period.
  • Infusion Discontinuation: When the prescribed infusion volume is complete or at the predetermined study endpoint, discontinue the infusion. Flush the catheter with 0.9% sodium chloride to ensure complete administration of the calculated dose. Document the completion time and final subject assessment [2].

Signaling Pathways and Experimental Workflows

Vasopressin Receptor Signaling Pathway

Diagram 1: Vasopressin Receptor Signaling Pathway

G Vasopressin Receptor Signaling Pathway cluster_receptor Membrane Reception cluster_second_messenger Signal Transduction cluster_effects Cellular Responses AVP Vasopressin (this compound) V1R V1 Receptor AVP->V1R V2R V2 Receptor AVP->V2R Gq Gq Protein V1R->Gq Gs Gs Protein V2R->Gs PLC Phospholipase C (PLCβ) Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Calcium Mobilization IP3->CaM PKC PKC Activation DAG->PKC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB AQP2 AQP2 Translocation PKA->AQP2

The vasopressin receptor signaling pathway illustrates the molecular mechanisms through which this compound exerts its physiological effects. This pathway demonstrates the divergence of signaling cascades following receptor activation, with V1 receptors primarily coupling to Gq proteins and V2 receptors preferentially coupling to Gs proteins. The signal transduction process involves amplification at multiple steps, with initial ligand-receptor binding triggering cascading intracellular events that ultimately produce measurable physiological responses. Understanding this pathway is essential for researchers designing experiments to investigate specific aspects of this compound activity, as different administration methods and dosing regimens may preferentially activate distinct pathway branches [1] [4].

Experimental Administration Workflow

Diagram 2: this compound Administration Decision Workflow

G This compound Administration Decision Workflow Start Start StudyType Study Type? Start->StudyType End End AcuteChronic Acute or Chronic Response? StudyType->AcuteChronic Pharmacological SubjectModel Subject Model Constraints? StudyType->SubjectModel Toxicology PrecisionReq High Precision Dosing Required? AcuteChronic->PrecisionReq Chronic IVPush IV Push Administration AcuteChronic->IVPush Acute VolumeReq Large Volume Administration? PrecisionReq->VolumeReq No SyringePump Syringe Pump Infusion PrecisionReq->SyringePump Yes SubjectModel->IVPush Restricted Movement ElastomericPump Elastomeric Pump Infusion SubjectModel->ElastomericPump Ambulatory Model PeristalticPump Peristaltic Pump Infusion VolumeReq->PeristalticPump Yes VolumeReq->ElastomericPump No IVPush->End SyringePump->End PeristalticPump->End ElastomericPump->End

The experimental administration workflow provides a systematic approach to selecting appropriate this compound delivery methods based on specific research parameters. This decision pathway incorporates critical factors such as study objectives, subject model characteristics, and practical experimental constraints. The logical framework guides researchers through a sequence of considerations that ultimately lead to the most appropriate administration method for their specific research context. Implementation of this standardized decision process enhances methodological consistency across studies and improves the reliability of comparative analyses between different research initiatives investigating this compound pharmacology [2].

Data Analysis and Safety Monitoring

Quantifiable Administration Outcomes

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters for this compound Administration

Parameter IV Push Continuous Infusion Measurement Method Significance
Tmax (time to peak concentration) Immediate 30-60 min to steady state Serial blood sampling Rate of bioavailability
Cmax (peak concentration) Dose-dependent peak Stable plateau HPLC/MS assay Maximum exposure level
Half-life (elimination) 5-15 minutes 5-15 minutes Curve fitting from elimination phase Dosing frequency determination
AUC (area under curve) Proportional to dose Proportional to dose/time Trapezoidal rule calculation Total exposure measurement
Receptor Occupancy Rapid peak, rapid decline Sustained plateau Radioligand binding assays Target engagement level
Physiological Response Acute, pronounced Gradual, sustained Parameter-specific assays Therapeutic effect monitoring

Analysis of this compound administration outcomes requires careful assessment of both pharmacokinetic profiles and pharmacodynamic responses. The tabulated parameters provide a framework for standardized assessment across different administration methods and research contexts. Consistent measurement and reporting of these fundamental parameters enable meaningful comparisons between studies and facilitate meta-analyses that can reveal broader patterns in this compound pharmacology. Researchers should select the most relevant parameters based on their specific study objectives, with acute mechanism studies potentially prioritizing Tmax and Cmax measurements, while chronic efficacy investigations may focus more sustained parameters such as trough concentrations and cumulative AUC values [1].

Safety and Monitoring Parameters
  • Acute Adverse Event Monitoring: Researchers should establish systematic surveillance for potential adverse events during and following this compound administration. Common monitoring parameters include continuous cardiovascular assessment (heart rate, blood pressure), periodic fluid balance evaluation (intake/output measurement), and serial electrolyte determination (particularly sodium and potassium levels). The monitoring intensity should reflect the investigational context, with higher-risk studies (e.g., dose escalation, novel analogs) requiring more frequent assessment. Establishing pre-defined criteria for intervention or study discontinuation based on safety parameters represents a critical component of ethical research design [3].

  • Documentation Standards: Comprehensive documentation creates an auditable trail that supports data verification and regulatory compliance. Documentation should include precise administration details (time, dose, route, rate), subject-specific parameters (weight, relevant physiological baseline measurements), batch-specific product information (this compound lot number, concentration verification), and all observed responses (both anticipated and unexpected). Standardized documentation forms enhance consistency when multiple researchers are involved in data collection and promote complete capture of essential parameters that might otherwise be overlooked in complex experimental scenarios [3] [2].

Conclusion

These application notes and protocols provide comprehensive guidance for this compound administration in research settings, emphasizing methodological standardization, precise dosing, and systematic response monitoring. The detailed protocols for IV push and continuous infusion administration accommodate diverse research objectives while maintaining consistency in experimental execution. The signaling pathway illustrations and administration workflow diagrams offer conceptual frameworks that enhance understanding of this compound's mechanism of action and support appropriate methodology selection.

The integration of quantitative assessment parameters with safety monitoring protocols addresses both efficacy evaluation and subject protection considerations. Implementation of these standardized approaches will enhance the reliability and reproducibility of this compound research, facilitating meaningful comparisons across studies and accelerating the development of this promising therapeutic approach. As research progresses, these protocols should evolve to incorporate new understanding of this compound pharmacology and refinements in administration technology [5] [2] [4].

References

V1a Receptor Signaling Pathway & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The pathway below illustrates the primary signaling mechanisms triggered by vasopressin through its V1a receptor, based on studies in rat vascular smooth muscle cells (A-10 cell line) [1] [2]. This G-protein-coupled receptor (GPCR) activates two distinct downstream pathways to promote the expression of immediate-early genes (IEGs) linked to cell growth.

G cluster_legend Pathway Key Start Vasopressin (AVP) R1 V1a Receptor Start->R1 Gq Gq Protein R1->Gq PLC Phospholipase C (PLC) Gq->PLC PKC PKC Activation PLC->PKC Ca Intracellular Ca²⁺ Release PLC->Ca Src c-Src Activation PKC->Src MMP Metalloproteinase (MMP) PKC->MMP Ca->Src Ca->MMP EGFR2 EGFR Transactivation (Pathway 2) Src->EGFR2 HBEGF HB-EGF Shedding MMP->HBEGF EGFR1 EGFR Transactivation (Pathway 1) HBEGF->EGFR1 Ras2 Ras Activation EGFR1->Ras2 Ras1 Ras Activation EGFR2->Ras1 MEK MEK/MAPK Pathway Ras1->MEK cFos c-Fos Expression Ras2->cFos Egr1 Egr-1 Expression MEK->Egr1 Arrestin β-arrestin 2 Arrestin->Src Arrestin->MMP L1 Common Pathway L2 c-Fos Induction Path L3 Egr-1 Induction Path L4 Required Component

This diagram shows that vasopressin-induced expression of c-Fos and Egr-1 occurs through two separate EGFR transactivation mechanisms, both dependent on β-arrestin 2, PKC, and intracellular calcium [1].

Key Experimental Findings & Data

The table below summarizes quantitative findings from a study in A-10 cells, which endogenously express V1a receptors [1].

Parameter Investigated Experimental Finding Key Methodological Insight

| IEG Expression Time Course | c-Fos: Transient, peaks at 30 min. Egr-1: Sustained, lasts up to 3 hours. | RT-PCR time course after AVP stimulation [1]. | | Receptor Specificity | V1a antagonist blocked AVP-induced IEG expression. | Use of specific receptor antagonists to confirm pathway [1]. | | Critical Pathway Nodes | Expression requires PKC, intracellular Ca²⁺ release, and β-arrestin 2. | Pharmacological inhibitors (e.g., GF109203X for PKC) and siRNA transfection [1]. | | Divergent EGFR Transactivation | c-Fos: Blocked by MMP inhibitors (e.g., GM6001). Egr-1: Blocked by c-Src inhibitor (PP1). | Use of selective pathway inhibitors to dissect mechanisms [1]. | | Downstream Signaling | Egr-1 expression mediated via the Ras/MEK/MAPK pathway. | Use of dominant-negative mutants (e.g., Ras) and MEK inhibitor (PD98059) [1]. |

Experimental Protocol Outline

Based on the study in A-10 cells [1], here is a general protocol outline for investigating V1a receptor signaling:

1. Cell Culture and Preparation * Culture the A-10 rat vascular smooth muscle cell line (or other relevant model) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS [1]. * Serum-starve the cells before the experiment to synchronize them and reduce background signaling activity.

2. Pharmacological Treatment * Pre-treatment: Incubate cells with selective inhibitors or antagonists for 30-60 minutes prior to agonist stimulation. Examples include: * V1a receptor antagonist: d(CH2)5[Tyr2(Me)Tyr9(NH2)]AVP [1]. * PKC inhibitor: GF109203X [1]. * MEK inhibitor: PD98059 [1]. * EGFR inhibitor: AG1478 [1]. * MMP inhibitor: GM6001 or MMP Inhibitor III [1]. * c-Src inhibitor: PP1 [1]. * Stimulation: Stimulate cells with Arg-Vasopressin (AVP) at an effective concentration (e.g., 100 nM) for a defined time course (e.g., 30 minutes to 3 hours) to capture IEG expression dynamics [1].

3. Genetic Manipulation (Optional) * Transfect cells with constructs such as: * Dominant-negative mutants (e.g., HERCD533 for EGFR, c-SrcK295R/Y527F for c-Src) [1]. * siRNA (e.g., targeting β-arrestin 2) to confirm the role of specific proteins [1].

4. Sample Collection and Analysis * Protein Analysis: Lyse cells in RIPA buffer. Perform Western Blotting to detect protein levels of targets like c-Fos, Egr-1, and phospho-Retinoblastoma, using specific antibodies [1]. * mRNA Analysis: Extract total RNA. Perform RT-PCR using gene-specific primers for c-Fos, Egr-1, and a housekeeping gene like GAPDH for normalization [1].

Modern Context: In Vivo Models and New Approach Methodologies (NAMs)

While traditional animal models are used in drug development, there is a significant shift towards more human-relevant models to improve clinical translation [3].

  • The Limitations of Traditional Models: Animal models often fail to accurately predict human efficacy (a factor in ~60% of trial failures) or toxicity (a factor in ~30% of trial failures) due to species differences in drug metabolism and disease pathophysiology [3].
  • The Rise of NAMs: The FDA Modernization Act 2.0 now explicitly allows for the use of alternatives to animal testing for investigational new drugs [3]. These NAMs include:
    • Complex In Vitro Models: Organs-on-Chips, 3D organoids derived from induced pluripotent stem cells (iPSCs), and advanced air-liquid interface models that better mimic human tissue environment and function [3] [4].
    • In Silico and Computational Tools: Quantitative systems pharmacology models and AI-based "digital twins" that can simulate drug effects and clinical trials [3].

References

Invopressin Overview and Status

Author: Smolecule Technical Support Team. Date: February 2026

Invopressin is a synthetic peptide classified as a Vasopressin V1a receptor modulator [1]. The drug has reached Phase 2 clinical trials for several conditions, including acute kidney injury, ascites, fibrosis, and hepatorenal syndrome [1].

The most detailed public information comes from its developer, Ocelot Bio, which describes a related compound, OCE-205. This compound and OCE-205 share the same core mechanism of action [2].

  • Mechanism of Action: Mixed agonist-antagonist peptide selective for the vasopressin 1a (V1a) receptor with no vasopressin 2 (V2) receptor activity at therapeutic concentrations [2].
  • Therapeutic Goal: Designed to relieve portal hypertension with a capped maximal efficacy to avoid excessive vasoconstriction that can lead to ischemic injury. The lack of V2 activity aims to prevent fluid retention and overload [2].

Known Experimental Data and Potential Assays

Based on the mechanism of action, relevant in vitro studies for a V1a receptor-targeted peptide like this compound would focus on receptor binding and functional activity. The table below summarizes key parameters and likely experimental focus areas.

Assay Parameter Description / Likely Finding for this compound
Primary Target Vasopressin V1a receptor (AVPR1A) [1] [2].
Key Mechanism Mixed V1a receptor agonist-antagonist [2].
Receptor Selectivity Highly selective for V1a; no activity at the V2 receptor at relevant concentrations [2].
Primary Cell Lines / Models Engineered cell lines (e.g., CHO, HEK-293) expressing human V1a, V1b, and V2 receptors for selectivity profiling.
Key Signaling Pathways Phospholipase C (PLC) activation, Inositol trisphosphate (IP3) production, and intracellular calcium (Ca²⁺) mobilization [3] [4].
Functional Readouts Intracellular calcium flux, IP3 accumulation, GTPγS binding for agonist/antagonist characterization.

Experimental Protocol Outline for V1a Receptor Characterization

The following is a generalized protocol for in vitro characterization of a V1a receptor modulator, constructed from standard pharmacological practices for G protein-coupled receptors (GPCRs) and the known signaling pathways of the V1a receptor [3] [4].

Objective

To determine the binding affinity (IC₅₀/Kᵢ) and functional activity (EC₅₀/IC₅₀, Emax) of this compound at the human V1a receptor and assess its selectivity against related receptors (V1b and V2).

Materials
  • Cell Line: HEK-293 or CHO-K1 cells stably expressing human AVPR1A, AVPR1B, and AVPR2.
  • Ligands: this compound, reference V1a agonist (e.g., [Arg⁸]-vasopressin), and reference V1a antagonist.
  • Key Reagents:
    • Calcium Assay: Calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2) in a HEPES-buffered physiological salt solution.
    • Binding Assay: Radiolabeled or fluorescently labeled V1a ligand, appropriate filtration apparatus, and scintillation cocktail/wallac.
    • cAMP Assay: For V2 receptor selectivity, a cAMP detection kit (e.g., HTRF, ELISA).
Methods

1. Cell Culture and Preparation

  • Maintain cells in recommended medium supplemented with serum and selection antibiotics.
  • Harvest cells at 80-90% confluency for assay use.

2. Competitive Receptor Binding Assay

  • Procedure:
    • Incubate cell membranes with a fixed concentration of a labeled V1a ligand and increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M) in a binding buffer.
    • Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).
    • Separate bound from free ligand by rapid filtration through glass fiber filters.
    • Quantify the bound radioactivity or fluorescence.
  • Data Analysis: Determine the concentration of this compound that inhibits 50% of specific binding (IC₅₀) and calculate the inhibition constant (Kᵢ).

3. Functional Calcium Mobilization Assay (for V1a and V1b)

  • Procedure:
    • Load cells expressing V1a or V1b receptors with a calcium-sensitive dye for 60 minutes.
    • Treat cells with increasing concentrations of this compound to test for agonist activity.
    • For antagonist activity, pre-incubate cells with this compound for a set time, then stimulate with a fixed EC₈₀ concentration of a reference V1a agonist.
    • Measure the transient increase in intracellular calcium ([Ca²⁺]ᵢ) using a fluorescent plate reader or fluorometer.
  • Data Analysis:
    • For agonist mode: Generate a concentration-response curve to determine the EC₅₀ and maximal effect (Emax) relative to the reference agonist.
    • For antagonist mode: Generate a Schild plot to determine the antagonist's pA₂ or IC₅₀ value.

4. Functional cAMP Assay (for V2 Receptor Selectivity)

  • Procedure:
    • Treat cells expressing V2 receptors with a reference V2 agonist (e.g., desmopressin) to stimulate cAMP production.
    • Co-incubate with increasing concentrations of this compound.
    • Quantify intracellular cAMP levels after incubation.
  • Data Analysis: Confirm the lack of V2 antagonism by demonstrating that this compound does not inhibit agonist-stimulated cAMP production.

V1a Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade activated when a ligand like this compound binds to the V1a receptor, which is crucial for interpreting functional assay results [3] [4].

G Start Ligand Binding (e.g., this compound) V1aR V1a Receptor (GPCR) Start->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Ca²⁺ Release from Sarcoplasmic Reticulum IP3->SR Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (Vasoconstriction) SR->Response Increased Cytosolic Ca²⁺ PKC->Response

References

Application Note: Vasopressin (AVP) and the Inhibition of Human Adipose-Derived Stem Cell (hASC) Adipogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Arginine vasopressin (AVP) is a neuropeptide hormone that signals through three G protein-coupled receptors: V1a, V1b, and V2 [1] [2]. Beyond its classical role in water homeostasis, AVP has been identified as a regulator of stem cell differentiation. This application note details experimental protocols and findings from a study demonstrating that AVP, signaling specifically through the V1a receptor, inhibits adipogenesis in human adipose-derived stem cells (hASCs) by modulating intracellular calcium levels [1] [2].

Receptor Expression and Key Findings

The study identified the specific AVP receptor expressed in hASCs and summarized the core discovery as follows:

  • Receptor Identification: Through RT-PCR analysis, the V1a receptor was identified as the primary AVP receptor expressed in hASCs both before and after adipogenic differentiation. The V1b and V2 receptor genes were not detected [1] [2].
  • Core Finding: Stimulation with AVP during the early stages of adipogenesis led to a significant reduction in the number of mature adipocytes and the expression of key adipogenic marker genes (e.g., C/EBPα, C/EBPβ, and PPARγ). This anti-adipogenic effect was completely reversed by a V1a receptor-specific antagonist (SR49059/V2255), confirming the effect is mediated by the V1a receptor [1] [2].
Quantitative Data Summary

The table below summarizes key quantitative data from the study.

Parameter Details
Cell Line Human adipose-derived stem cells (hASCs) [1] [2]
AVP Receptor Expressed V1a receptor [1] [2]
AVP Working Concentration 100 nM [1] [2]
V1a Receptor Antagonist SR49059 (V2255), 1 µM [1] [2]
Calcium Signaling Pathway Gq-protein → PLC-β → IP₃ → Ca²⁺ release from ER & extracellular influx [1] [2]
Key Outcome AVP supplementation decreased adipocyte number and downregulated adipocyte marker genes (C/EBPα, C/EBPβ, PPARγ) [1] [2]
Detailed Experimental Protocols
4.1. Cell Culture and Differentiation
  • Cell Source: hASCs were isolated from lipoaspirates from consenting donors [1] [2].
  • Baseline Culture: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), and incubated at 37°C with 5% CO₂ [1] [2].
  • Adipogenic Differentiation: To induce differentiation, cells were switched to an adipogenic medium. Differentiation was confirmed after 14 days by observing lipid droplet accumulation via Oil Red O (ORO) staining [1] [2].
4.2. AVP Treatment Protocol
  • Preparation: AVP was dissolved according to the manufacturer's instructions, aliquoted, and stored at -20°C or below to maintain stability [1] [2].
  • Treatment: To test the effect on adipogenesis, 100 nM AVP was added to the adipogenic differentiation medium [1] [2].
  • Control: The control group was treated with the adipogenic medium alone.
  • Inhibition Assay: To confirm V1a receptor mediation, a separate group was treated with adipogenic medium containing both 100 nM AVP and 1 µM of the V1a receptor antagonist SR49059 (V2255) [1] [2].
4.3. Intracellular Calcium Measurement
  • Dye Loading: Cells were loaded with the ratiometric fluorescent calcium indicator Fura-2 AM for 30-60 minutes at 37°C, protected from light [1].
  • Stimulation and Measurement: After washing, cells were stimulated with 100 nM AVP. Fluorescence was measured at excitation wavelengths of 340 nm and 380 nm, and the emission at 510 nm was recorded. The 340/380 nm ratio was calculated and used to determine changes in intracellular calcium concentration ([Ca²⁺]ᵢ) [1].
  • Pathway Inhibition: To delineate the signaling pathway, cells were pre-treated with inhibitors such as the PLC inhibitor U73122 or the IP₃ receptor blocker 2-APB before AVP stimulation [1].
Signaling Pathway and Workflow

The following diagrams illustrate the molecular mechanism and experimental workflow.

G Mechanism of AVP-Mediated Inhibition of Adipogenesis AVP AVP V1aR V1a Receptor AVP->V1aR Gq Gq-Protein V1aR->Gq PLC PLC-β Gq->PLC IP3 IP₃ PLC->IP3 ER ER Ca²⁺ Store IP3->ER Ca2_Up Rising Intracellular [Ca²⁺] ER->Ca2_Up Releases Inhibits Inhibition of Adipogenesis Ca2_Up->Inhibits

Diagram 1: The V1a receptor-mediated signaling pathway by which AVP inhibits adipogenesis in hASCs. AVP binding activates Gq-protein, triggering the PLC-IP₃ pathway, leading to calcium release from the endoplasmic reticulum (ER). The resulting increase in intracellular calcium concentration inhibits the expression of key adipogenic transcription factors [1] [2].

G Experimental Workflow for hASC Adipogenesis Start Isolate hASCs Culture Culture in DMEM/F-12 + 10% FBS Start->Culture Split Split into Groups Culture->Split Group1 Control Adipogenic Medium Split->Group1 Group2 AVP Treatment Adipogenic Medium + 100 nM AVP Split->Group2 Group3 Antagonist Control Adipogenic Medium + AVP + V1a Antagonist Split->Group3 Analyze Analyze Results (ORO Staining, qPCR, Ca²⁺ Imaging) Group1->Analyze Group2->Analyze Group3->Analyze

Diagram 2: A simplified workflow for testing the effect of AVP on hASC adipogenesis. Cells are cultured and then split into different treatment groups during adipogenic induction. Outcomes are assessed after a 14-day differentiation period [1] [2].

Discussion and Research Implications

The data demonstrate that AVP acts as a negative regulator of hASC adipogenesis via V1a receptor-mediated calcium signaling. This finding positions the AVP-V1a receptor pathway as a potential therapeutic target for modulating fat cell formation in conditions like obesity. The experimental protocols provide a foundation for further investigating the role of vasopressinergic signaling in stem cell biology and metabolic disorders.

Further Research Suggestions

Since specific information on "Invopressin" was not available, you may find these steps helpful:

  • Verify the Compound: Confirm whether "this compound" is a research code name for a specific vasopressin receptor agonist/antagonist or a newly developed analog.
  • Consult Supplier Data: If it is a commercial product, check the manufacturer's website for detailed data sheets and application notes.
  • Explore Related Pathways: The discovered role of V1a receptors and calcium signaling provides a strong starting point for designing your own experiments with this compound.

References

Molecular Dynamics Analysis of Vasopressin-Receptor Binding

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is reconstructed from a molecular dynamics study that aimed to identify the interactions responsible for vasopressin binding to human neurohypophyseal hormone receptors [1].

Objective: To analyze the binding mechanisms of Arginine Vasopressin (AVP) to its human receptors (V1aR, V1bR, V2R) and the closely related Oxytocin Receptor (OTR) using computational modeling [1].

Workflow Overview: The experimental workflow for this computational study involved several key stages, as illustrated below.

G cluster_main Molecular Dynamics Workflow for Vasopressin Binding start Study Start model 3D Receptor Modeling start->model Homology Modeling dock Ligand Docking model->dock Activated Receptor Gα Template select Complex Selection dock->select AVP Docked into Receptor-Gα Systems sim MD Simulation select->sim Select 3 Lowest-Energy Complexes per Receptor analyze Interaction Analysis sim->analyze 1-ns Unconstrained MD in Hydrated POPC Bilayer end Identify Key Residues analyze->end Analyze Trajectories

Detailed Methodology:

  • System Preparation and Modeling:

    • Template: The three-dimensional models of the activated vasopressin and oxytocin receptors were constructed using the complex of activated rhodopsin with the C-terminal peptide of transducin (MII-Gt(338-350)) as a template [1].
    • Method: The study used multiple sequence alignment followed by homology modeling to build the receptor structures [1].
    • Environment: The final simulated systems were embedded into a fully hydrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) lipid bilayer to mimic the cell membrane environment [1].
  • Ligand Docking and System Selection:

    • Arginine Vasopressin (AVP) was computationally docked into the constructed receptor-Gα systems [1].
    • For each receptor, the three lowest-energy receptor-AVP-Gα complexes were selected for further analysis [1].
  • Simulation and Analysis:

    • Process: The selected complexes underwent a 1-nanosecond (ns) unconstrained molecular dynamics (MD) simulation [1].
    • Force Field: The simulations were conducted using the AMBER 7.0 force field [1].
    • Output: The study resulted in six relaxed structural models of the receptor-AVP-Gα complexes (two for each of the three vasopressin receptors) [1]. Analysis of these models allowed the researchers to identify the specific amino acid residues responsible for AVP binding and to propose a different binding mechanism for the V2 receptor compared to the V1a receptor [1].

Alternative Assay Technologies and Considerations

While wet-lab binding assay protocols (e.g., using radioligands) were not detailed in the search results, here is a brief overview of common technologies and key considerations mentioned across the sources.

Table 1: Vasopressin Assay Technologies and Key Receptors

Technology / Component Description & Relevance Source Context
ELISA (Enzyme-Linked Immunosorbent Assay) A plate-based technique to detect and quantify peptides (e.g., AVP/ADH). The Rat ADH/AVP ELISA kit is an example of an immunoassay used in research [2]. Research Kit
Copeptin Measurement Copeptin is a stable surrogate marker for AVP, used as an endpoint in diagnostic stimulation tests (e.g., with arginine or hypertonic saline) [3]. Its measurement typically employs an immunofluorescence assay [3]. Diagnostic Testing
V1a Receptor (V1aR) A main receptor mediating vasoconstriction effects. A key target for binding studies [1] [4]. Receptor Function
V1b Receptor (V1bR) Mediates the release of ACTH from the pituitary [4]. Receptor Function
V2 Receptor (V2R) Primarily responsible for the antidiuretic effect in the kidneys. The molecular dynamics study suggested a different AVP binding mechanism for V2R than for V1aR [1] [4]. Receptor Function

Information Limitations and Further Research

The search results I obtained are heavily skewed towards the clinical and diagnostic application of vasopressin, with a significant focus on its use in treating septic shock and diagnosing diabetes insipidus [3] [5] [6]. This leaves a gap in detailed biochemical binding assay protocols.

To obtain the specific laboratory protocols you require, I suggest you:

  • Consult specialized databases such as PubMed Central (PMC) or journal publisher sites (e.g., Springer Nature, Elsevier) using more specific search terms like "vasopressin receptor radioligand binding assay protocol" or "V1a receptor competition binding assay".
  • Review methodological papers from journals focused on pharmacology, biochemistry, or endocrinology.
  • Refer to technical manuals from companies that supply receptors, radioligands, or assay kits for receptor binding studies.

References

Application Note 1: Clinical AI Model Development (OVISS)

Author: Smolecule Technical Support Team. Date: February 2026

The "Optimal Vasopressin Initiation in Septic Shock" (OVISS) study used a reinforcement learning (RL) model to determine the optimal timing for vasopressin initiation [1]. This approach moves beyond fixed dosing thresholds to a dynamic, patient-specific policy.

Experimental Protocol: Reinforcement Learning Model

  • Objective: To train an AI agent to learn a treatment policy that maximizes patient improvement by deciding when to initiate vasopressin in septic shock [1].
  • Data Source & Population: Retrospective data from 14,453 adult admissions with septic shock, sourced from multiple critical care databases (e.g., MIMIC-IV, eICU-CRD). Patients were already receiving norepinephrine [1].
  • Model Training: The hospital stay was divided into 1-hour epochs. At each epoch, the model was in a "state" defined by clinical data [1].
  • State Variables (Inputs): 14 time-varying measurements, including time since shock onset, norepinephrine dose, mean arterial pressure (MAP), lactate, SOFA score, creatinine, and mechanical ventilation status [1].
  • Action: A binary choice to "initiate vasopressin" or "do not initiate" [1].
  • Reward Function: The model was trained to maximize a composite "reward" score that balanced short-term stabilization with long-term survival [1].

The table below details the components of the reward function used to train the RL model.

Reward Component Time Frame for Effect Points Awarded
Patient Survival Each hour alive +1
Organ Function Decrease in SOFA score over 6 hours +3
Hemodynamic Stability Increase in MAP to ≥65 mmHg over 4 hours +1
Shock Resolution Decrease in serum lactate over 6 hours +1
Catecholamine Sparing Decrease in norepinephrine dose over 4 hours +1
Patient Mortality At the final epoch -20

Table: Reinforcement Learning Model Reward Structure [1]

Key Quantitative Findings: The model recommended a different initiation strategy compared to observed clinical practice [1]:

Parameter RL Model Recommendation Observed Clinical Practice
Norepinephrine Dose 0.2 µg/kg/min 0.37 µg/kg/min
Serum Lactate 2.5 mmol/L 3.6 mmol/L
SOFA Score 7 9
Time from Shock Onset 4 hours 5 hours

Table: Comparison of Model Policy and Clinical Practice for Vasopressin Initiation [1]

Adherence to the model's policy was associated with an adjusted odds ratio of 0.81 (95% CI 0.73-0.91) for in-hospital mortality, suggesting a potential 19% reduction in mortality risk [1].

Application Note 2: Target Trial Emulation

This methodology uses real-world clinical data to emulate a prospective randomized controlled trial, allowing for the estimation of causal treatment effects.

Experimental Protocol: Emulating a Trial of Early Vasopressin

  • Objective: To estimate the effect of early (≤6 hours) adjunctive vasopressin initiation on 30-day ICU mortality in septic shock [2].
  • Study Design: Multicenter target trial emulation using electronic health records [2].
  • Population: 3,105 adults with septic shock diagnosed within 6 hours of ICU admission. Patients who started vasopressin in the first hour were excluded [2].
  • Intervention: Initiation of vasopressin within 6 hours of septic shock onset [2].
  • Comparison: Usual care (no vasopressin initiation) [2].
  • Primary Outcome: 30-day ICU mortality [2].
  • Statistical Analysis: The parametric g-formula was used to estimate the causal effect. This complex method simulates patient outcomes under different treatment strategies while adjusting for time-varying confounding factors [2].

Key Quantitative Findings: The emulated trial found a modest benefit for early vasopressin initiation [2]:

Treatment Strategy Estimated 30-Day ICU Mortality Relative Risk
No Vasopressin 19.34% 1.00 (Reference)
Early Vasopressin 18.45% 0.95 (95% CI: 0.93 - 0.98)

Table: Mortality Outcomes from the Target Trial Emulation [2]

A key finding was that the mortality benefit was strongest when vasopressin was started at lower norepinephrine doses (< 0.25 µg/kg/min), which is earlier than some current guidelines suggest [2].

Application Note 3: Diagnostic Testing for Vasopressin Deficiency

Accurate diagnosis is crucial for managing conditions like arginine vasopressin deficiency (AVP-D). The following protocol outlines the Arginine Stimulation Test (AST), a safer alternative to the traditional water deprivation test.

Experimental Protocol: Arginine Stimulation Test (AST)

  • Objective: To differentiate Arginine Vasopressin Deficiency (AVP-D) from Primary Polydipsia (PP) in patients with polyuria-polydipsia syndrome [3].
  • Patient Preparation: Patients undergo 2 hours of thirsting prior to the test [3].
  • Stimulus Administration: Intravenous infusion of 0.5 g/kg of arginine 21% (maximum dose 40 g), diluted in 500 cc of isotonic saline, over 30 minutes [3].
  • Measurements: Copeptin levels are measured at baseline, and at 30, 45, 60, 90, and 120 minutes after the start of the infusion. Serum sodium (Na) and plasma osmolality (POsm) are measured at baseline and 120 minutes [3].
  • Diagnostic Interpretation: A single parameter, sodium at the end of the test (≥141 mmol/L), was an excellent predictor of AVP-D (sensitivity 87.5%, specificity 100%, accuracy 94.7%) [3]. For cases with ambiguous results, a multi-parameter model incorporating peak copeptin and urinary osmolality can achieve 100% diagnostic accuracy [3].

Vasopressin Signaling Pathways

Vasopressin exerts its effects through three main receptor types (V1, V2, V3). The diagram below illustrates the key signaling pathways relevant to its therapeutic use.

G cluster_V1 V1 Receptor (Vascular Smooth Muscle) cluster_V2 V2 Receptor (Renal Collecting Duct) AVP Arginine Vasopressin (AVP) V1 V1 Receptor AVP->V1 V2 V2 Receptor AVP->V2 Gq Gq Protein V1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ → IP₃ + DAG PLC->PIP2 Ca_Release Ca²⁺ Release (Endoplasmic Reticulum) PIP2->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Gs Gs Protein V2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA AQP2 AQP2 Trafficking PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption

Diagram: Core Vasopressin Signaling Pathways. AVP binding to V1 receptors on vascular smooth muscle cells triggers a pathway leading to vasoconstriction, which is the goal in septic shock therapy [4] [5]. Binding to V2 receptors in the kidney promotes water reabsorption, which is crucial for its antidiuretic effect [6].

Conclusion for Researchers

Current research methodologies for vasopressin are shifting paradigms by leveraging real-world data and artificial intelligence. The OVISS study demonstrates how reinforcement learning can derive personalized, dynamic treatment policies that challenge static guidelines [1]. Simultaneously, target trial emulation provides a robust framework for generating evidence on optimal vasopressin timing from observational data, suggesting benefit with earlier initiation at lower norepinephrine doses [2].

These advanced methodologies offer a pathway towards more precise and effective use of vasopressin, moving beyond one-size-fits-all approaches to personalized hemodynamic management in critical care.

References

Chemical and Pharmacological Profile of Invopressin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core data available for Invopressin:

Property Description
CAS Number 1488411-60-4 [1]
Molecular Formula C110H161N31O27S2 [1]
Molecular Weight 2413.78 g/mol [1]
Biological Activity Vasopressin V1A receptor partial agonist [1]
Reported EC₅₀ 1.0 nM [1]
Storage Conditions Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1]
Intended Use For research use only. Not for human consumption [1].

Proposed Experimental Protocols

As specific protocols for this compound were not found, the following sections outline general experimental approaches relevant to its characterization.

Functional Assay for V1A Receptor Activation

This protocol is designed to characterize the efficacy and potency of this compound as a V1A receptor partial agonist.

  • Objective: To measure intracellular calcium mobilization in response to this compound in a cell line expressing the human V1A receptor.
  • Materials:
    • Cell line: Recombinant CHO-K1 or HEK-293 cells stably expressing human AVPR1A [2].
    • Dye: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
    • Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
    • Controls: Full agonist (e.g., Arginine Vasopressin, AVP), vehicle control.
  • Methodology:
    • Cell Preparation: Culture cells and seed into black-walled, clear-bottom 96-well plates 24 hours before the assay.
    • Dye Loading: On the day of the assay, load cells with the fluorescent dye in assay buffer for 1 hour at 37°C.
    • Compound Addition: Prepare a concentration-response curve of this compound (e.g., from 0.1 nM to 1 µM) and the reference agonist AVP.
    • Signal Measurement: Using a fluorescence plate reader or FLIPR, add compounds and monitor the real-time fluorescence change as an indicator of intracellular calcium release.
  • Data Analysis: Plot the maximum fluorescence response against the logarithm of compound concentration. Fit the data with a non-linear regression model to calculate the EC₅₀ value for this compound and its efficacy (% of the maximum response elicited by AVP) to confirm its partial agonist profile.
Receptor Binding Competition Assay

This protocol assesses the binding affinity of this compound for the V1A receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of this compound by competing with a radiolabeled V1A antagonist.
  • Materials:
    • Membrane preparation from AVPR1A-expressing cells.
    • Radioligand: e.g., [³H]-SR49059.
    • Filtration apparatus and scintillation counter.
  • Methodology:
    • Incubation: Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in an appropriate binding buffer.
    • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
    • Quantification: Measure the bound radioactivity using a scintillation counter.
  • Data Analysis: Calculate the percentage of radioligand displacement by this compound. Use the Cheng-Prusoff equation to determine the Kᵢ value from the measured IC₅₀.

Visualizing the V1A Receptor Signaling Pathway

The diagram below illustrates the key signaling pathway mediated by the V1A receptor, which is targeted by this compound. The green node highlights the site of this compound's action.

G AVP AVP V1A_Receptor V1A Receptor AVP->V1A_Receptor  Binds This compound This compound This compound->V1A_Receptor  Partially Activates Gq Gq Protein V1A_Receptor->Gq  Activates PLC Phospholipase C (PLC) Gq->PLC  Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CalciumRelease Calcium Release from ER IP3->CalciumRelease PKC Protein Kinase C (PKC) DAG->PKC  Activates CalciumRelease->PKC Response Cellular Response (Vasoconstriction, etc.) CalciumRelease->Response PKC->Response

Key Considerations for Researchers

Based on the available data, here are critical points for planning experiments with this compound:

  • Partial Agonist Activity: The listed EC₅₀ of 1.0 nM confirms high potency for the V1A receptor [1]. As a partial agonist, it may act as a functional antagonist in tissues with high receptor tone.
  • Receptor Specificity: The provided data specifies V1A activity. For a complete pharmacological profile, its selectivity should be tested against related receptors, particularly the V1B (V3) and V2 subtypes [2], to rule offtarget effects.
  • Solubility and Handling: Given its peptidic nature and high molecular weight, careful attention must be paid to its solubility and storage in solution to maintain stability, as indicated by the recommended short storage time in solvent [1].

Information Availability Notice

Please note that the detailed laboratory protocols for this compound were not available in the current search results. The experimental sections above are based on standard methodologies for characterizing GPCR ligands.

To obtain specific protocols, I suggest you:

  • Contact the supplier, AbMole BioScience, directly for any available technical documents [1].
  • Search specialized repositories for journal articles that have used this compound, as they often include detailed methods sections.

References

Comprehensive Application Notes and Protocols for Invopressin Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Invopressin and Its Therapeutic Potential

This compound represents a novel investigational compound targeting the vasopressin receptor system, with potential applications in water balance disorders, metabolic conditions, and cardiovascular diseases. As a vasopressin receptor modulator, this compound exhibits unique properties that may provide therapeutic advantages over existing vasopressin-targeting agents. Vasopressin (also known as antidiuretic hormone or ADH) is a highly conserved peptide hormone that plays essential roles in osmotic balance, blood pressure regulation, and kidney function through its action on three main receptor subtypes: V1A, V1B, and V2 [1].

Recent evidence has expanded our understanding of vasopressin signaling beyond its classical roles, revealing significant involvement in glucose homeostasis and lipid metabolism [2]. These findings have opened new therapeutic possibilities for metabolic disorders, suggesting that this compound modulation may impact conditions like diabetes mellitus, metabolic syndrome, and obesity-related complications. The evolutionary conservation of vasopressin across species from arthropods to mammals underscores its fundamental physiological importance and supports the translational potential of this compound research [2].

Table: Vasopressin Receptor Subtypes and Functions

Receptor Subtype Signaling Pathway Primary Locations Key Physiological Effects
V1A Gq/11, phosphatidylinositol/calcium Vascular smooth muscle, liver, platelets, brain Vasoconstriction, glycogenolysis, platelet aggregation
V1B (V3) Gq/11, phosphatidylinositol/calcium Anterior pituitary, brain ACTH release, stress response
V2 Gs, adenylate cyclase/cAMP Renal collecting duct, vascular endothelium Water reabsorption, AQP2 insertion, von Willebrand factor release

Experimental Design Principles for this compound Research

Fundamental Considerations for Rigorous Experimental Design

Designing robust experiments for this compound requires careful consideration of control conditions, randomization approaches, and appropriate blinding to minimize bias and ensure reproducible results. True experimental designs, characterized by random assignment of subjects to experimental conditions, manipulation of independent variables, and control groups, provide the strongest evidence for causal relationships between this compound administration and physiological effects [3]. For this compound research, this typically involves randomized controlled trials (RCTs) where subjects are randomly assigned to receive either this compound, a comparator drug, or placebo control, with strict standardization of administration protocols and environmental conditions.

The complexity of vasopressin signaling pathways necessitates careful consideration of dose-response relationships and temporal factors in experimental designs. Researchers should implement pretest-posttest control group designs where baseline measurements are obtained before treatment administration and compared to post-intervention results across multiple time points [4]. For this compound studies focusing on metabolic effects, experiments should control for potential confounding factors including dietary intake, hydration status, and circadian rhythms, all of which can influence vasopressin secretion and receptor responsiveness [2]. Additionally, the pleiotropic nature of vasopressin signaling requires that studies account for potential cross-talk between different receptor subtypes through appropriate controls and selective antagonists.

Selection of Appropriate Experimental Design Type

Table: Experimental Design Selection for this compound Research

Design Type Key Characteristics Appropriate this compound Applications Limitations
Pre-Experimental No control group, minimal manipulation Preliminary exploratory studies, pilot testing of new formulations Cannot establish causality, high risk of bias
True Experimental Random assignment, control groups, manipulated variables Efficacy studies, dose-response relationships, mechanism of action May lack ecological validity, resource-intensive
Quasi-Experimental Non-random assignment, pre-existing groups Clinical studies where randomization is unethical/impractical, special populations Potential selection bias, difficult to control confounds

When ethical or practical constraints prevent random assignment, such as when studying patients with specific conditions in clinical settings, quasi-experimental designs offer a viable alternative for this compound research [3] [4]. These designs might involve comparing outcomes between patients who voluntarily choose this compound therapy versus those who opt for standard treatment, while statistically controlling for baseline differences. However, researchers should acknowledge the inferential limitations of such approaches and complement them with robust statistical controls for confounding variables.

Detailed Experimental Protocols

In Vitro Assays for this compound Characterization
3.1.1 Receptor Binding and Selectivity Profiling

Purpose: To quantify this compound binding affinity (Kd) and selectivity for human vasopressin receptor subtypes V1A, V1B, and V2. Materials: Membranes from HEK-293 cells stably expressing individual human vasopressin receptors, [³H]-AVP (radioligand), this compound (test compound), SR49059 (V1A reference antagonist), OPC-31260 (V2 reference antagonist), GF/C glass fiber filters, scintillation cocktail. Procedure: Prepare receptor membranes (10 μg protein/well) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Incubate with increasing concentrations of this compound (10⁻¹² to 10⁻⁶ M) and fixed concentration of [³H]-AVP (1 nM) for 60 minutes at 25°C. Terminate reactions by rapid filtration through GF/C filters presoaked in 0.3% polyethyleneimine, followed by three ice-cold washes. Quantify bound radioactivity by scintillation counting. Analysis: Determine IC₅₀ values using nonlinear regression, then calculate Kᵢ values using Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd). Perform experiments in triplicate across three independent replicates.

3.1.2 Functional Assays for Agonism/Antagonism

Purpose: To characterize this compound functional activity (efficacy and potency) at each vasopressin receptor subtype. Intracellular Calcium Mobilization (V1A/V1B): Seed FLIPR Calcium Assay Kit-loaded cells expressing V1A or V1B receptors in black-walled 96-well plates. Measure real-time calcium flux using FLIPR Tetra system following this compound addition (10⁻¹² to 10⁻⁶ M). Calculate EC₅₀ values from concentration-response curves. cAMP Accumulation (V2): Treat cells expressing V2 receptors with this compound in presence of 100 μM IBMX (phosphodiesterase inhibitor) for 30 minutes at 37°C. Quantify cAMP using HTRF or ELISA. For antagonist mode, preincubate with this compound before adding submaximal AVP. Data Interpretation: Classify this compound as full agonist, partial agonist, or antagonist based on comparison to reference compounds (AVP for agonists, SR49059 for V1 antagonists, tolvaptan for V2 antagonists).

In Vivo Models for this compound Efficacy Assessment
3.2.1 Metabolic Disease Models

Purpose: To evaluate this compound effects on glucose homeostasis and lipid metabolism in established animal models. High-Fat Diet Induced Obesity: House C57BL/6J mice (n=12/group) under controlled conditions (22±1°C, 12h light/dark cycle) with ad libitum access to high-fat diet (45% kcal from fat) for 8 weeks. Randomly assign to: (1) Vehicle control, (2) this compound low dose (1 μg/kg), (3) this compound high dose (10 μg/kg), (4) Positive control (metformin 300 mg/kg). Administer treatments daily via subcutaneous injection. Monitor weekly body weight, food intake, and water consumption. Glucose and Insulin Tolerance Tests: After 6 weeks of treatment, fast mice for 6h and perform intraperitoneal glucose tolerance test (IPGTT, 2 g/kg glucose) with blood glucose monitoring at 0, 15, 30, 60, and 120 minutes. One week later, perform insulin tolerance test (ITT, 0.75 U/kg human recombinant insulin) with glucose measurement at 0, 15, 30, and 60 minutes. Terminal Analyses: Collect plasma for insulin, glucagon, adipokine, and lipid profiling. Harvest liver, adipose tissue, and skeletal muscle for gene expression (qPCR of gluconeogenic enzymes, lipid metabolism genes) and phosphoproteomic analysis of insulin signaling pathway components.

3.2.2 Water Homeostasis and Renal Function Models

Purpose: To assess this compound effects on renal water handling and potential for hyponatremia. Brattleboro Rat Model: Utilize naturally vasopressin-deficient male Brattleboro rats (n=8/group) with age-matched Long-Evans controls. Administer this compound (0.1, 1, 10 μg/kg SC) or desmopressin (positive control) twice daily for 7 days. Monitor daily water intake, urine volume, and urine osmolality. On day 7, place animals in metabolic cages for 24h urine collection with blood sampling at termination for plasma sodium, potassium, and osmolality measurement. Process kidney tissue for immunohistochemical analysis of AQP2 membrane translocation. Water Loading in Normal Rats: Hydrate normal Sprague-Dawley rats (n=10/group) with 5% dextrose water (50 mL/kg PO) 30 minutes before this compound administration. Measure urine volume and osmolality at 1, 2, 4, and 6h post-dosing. Monitor plasma sodium every 2h to detect hyponatremia development.

Data Analysis and Interpretation Framework

Statistical Considerations: For in vitro studies, perform concentration-response curve fitting using four-parameter nonlinear regression with 95% confidence intervals. Report potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) values with mean ± SEM. For in vivo studies, conduct power analysis prior to experimentation to ensure adequate group sizes (typically n≥8 for rodent studies). Analyze longitudinal data using two-way ANOVA with repeated measures followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's). Correct for multiple comparisons where appropriate. Data Interpretation Guidelines: Interpret receptor selectivity data in clinical context, where ≥100-fold selectivity is considered highly specific for therapeutic applications. For in vivo efficacy, consider ≥30% improvement in primary endpoints (e.g., glucose AUC, urine volume) as biologically significant. Compare this compound effects to established reference compounds to contextualize therapeutic potential. Safety Margin Calculation: Determine therapeutic index by comparing efficacious doses (ED₅₀) to doses causing undesirable effects (e.g., blood pressure changes, electrolyte abnormalities) in relevant safety pharmacology studies.

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

InvopressinSignaling This compound Receptor Signaling Pathways cluster_V1 V1A/V1B Receptor Pathway cluster_V2 V2 Receptor Pathway cluster_Metabolic Metabolic Effects This compound This compound V1aR V1aR This compound->V1aR V1bR V1bR This compound->V1bR V2R V2R This compound->V2R Gq Gq Protein V1aR->Gq Gluconeogenesis Gluconeogenesis V1aR->Gluconeogenesis V1bR->Gq InsulinRelease InsulinRelease V1bR->InsulinRelease Gs Gs Protein V2R->Gs Lipolysis Lipolysis V2R->Lipolysis PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺/Calmodulin IP3->CaM PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction CaM->Vasoconstriction PlateletAggregation PlateletAggregation CaM->PlateletAggregation Glycogenolysis Glycogenolysis PKC->Glycogenolysis AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 AQP2 Translocation PKA->AQP2 WaterReabsorption WaterReabsorption AQP2->WaterReabsorption

Experimental Workflow for this compound Characterization

InvopressinWorkflow Comprehensive this compound Characterization Workflow Phase1 Phase 1: In Vitro Profiling BindingAssay Receptor Binding & Selectivity Phase1->BindingAssay Phase2 Phase 2: In Vivo Efficacy Metabolic Metabolic Disease Models Phase2->Metabolic Phase3 Phase 3: Safety Pharmacology Toxicology Toxicology & Tolerability Phase3->Toxicology Phase4 Phase 4: Investigational Mechanisms Mechanism Mechanism of Action Studies Phase4->Mechanism FunctionalAssay Functional Activity BindingAssay->FunctionalAssay SelectivityPanel Off-Target Screening FunctionalAssay->SelectivityPanel ADMET ADMET Profiling SelectivityPanel->ADMET Decision1 ≥100-fold selectivity & good stability? ADMET->Decision1 Renal Renal Function Models Metabolic->Renal Cardiovascular Cardiovascular Models Renal->Cardiovascular Decision2 Efficacy in primary endpoints? Cardiovascular->Decision2 OrganFunction Organ Function Assessment Toxicology->OrganFunction DrugInteractions Drug Interaction Potential OrganFunction->DrugInteractions Decision3 Acceptable safety profile? DrugInteractions->Decision3 Biomarkers Biomarker Identification Mechanism->Biomarkers Formulation Formulation Optimization Biomarkers->Formulation Decision4 Clear mechanism & biomarkers? Formulation->Decision4 Decision1->Phase2 Yes Optimize Optimize Lead Compound Decision1->Optimize No Decision2->Phase3 Yes Decision2->Optimize No Decision3->Phase4 Yes Terminate Terminate Program Decision3->Terminate No Proceed Proceed to Clinical Development Decision4->Proceed Yes Decision4->Optimize No

Conclusion and Future Directions

The experimental framework outlined in these Application Notes provides a comprehensive approach to characterizing this compound's pharmacological properties and therapeutic potential. Through systematic implementation of these protocols, researchers can generate robust, reproducible data to inform clinical development decisions. The integration of classical vasopressin physiology with emerging understanding of metabolic regulation positions this compound as a promising candidate for multiple therapeutic applications [2]. As research progresses, particular attention should be paid to species differences in vasopressin receptor expression and function, potential sexual dimorphism in drug responses, and long-term adaptive changes in vasopressin signaling pathways that might influence this compound's efficacy and safety profile.

Future methodological developments in this compound research will likely focus on personalized medicine approaches, including biomarker identification to predict individual patient responses, and combination therapy strategies that leverage potential synergistic effects with established treatments for conditions like diabetes mellitus and heart failure. The complex interplay between vasopressin signaling and metabolic regulation revealed in recent years [2] suggests that this compound's therapeutic applications may expand beyond traditional water balance disorders to include metabolic syndrome, obesity-related conditions, and potentially even renal protection strategies. Through rigorous application of the experimental designs and protocols detailed herein, researchers can systematically evaluate these possibilities and advance our understanding of this promising therapeutic agent.

References

Invopressin: Core Information & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

Here is the basic chemical and biological data for Invopressin, which is essential for any troubleshooting context.

  • Biological Activity: this compound is identified as a vasopressin V1A receptor partial agonist with a reported EC50 of 1.0 nM [1].
  • Chemical Properties: | Property | Detail | | :--- | :--- | | Molecular Weight | 2413.78 [1] | | Formula | C110H161N31O27S2 [1] | | CAS Number | 1488411-60-4 [1] |
  • Storage Information: | Form | Temperature | Duration | | :--- | :--- | :--- | | Powder | -20°C | 3 years [1] | | Powder | 4°C | 2 years [1] | | In solvent | -80°C | 6 months [1] | | In solvent | -20°C | 1 month [1] |

A key study on the vasopressin V1A receptor (the target of this compound) outlines a critical signaling pathway relevant to its function. The diagram below illustrates this pathway, which mediates cell proliferation in A7r5 rat vascular smooth muscle cells, as described in research [2].

G V1A Receptor Proliferation Pathway V1A V1A GRK2 GRK2 V1A->GRK2 Activation Proliferation Proliferation ERK ERK1/2 (Phosphorylated) ERK->Proliferation EGFR EGFR GRK2->EGFR EGFR->ERK

Troubleshooting Guide: Common Experimental Challenges

This guide follows a logical structure to diagnose and resolve common issues [3].

Problem Area Possible Cause Investigation & Resolution Steps

| Low Biological Activity | Incorrect storage or reconstitution; compound degradation. | 1. Verify Storage: Confirm powder and solution have been stored at recommended temperatures and durations [1]. 2. Check Reconstitution: Ensure correct solvent and procedure were used. | | High Background Noise in Assays | Non-specific binding or insufficient washing. | 1. Optimize Blocking: Increase concentration or duration of blocking agent. 2. Increase Wash Stringency: Add mild detergents or increase wash cycles. | | Inconsistent Cell Proliferation Results | Variable receptor expression; serum factors in media. | 1. Standardize Cell Passage: Use cells within a consistent passage range. 2. Use Serum-Free Conditions: Starve cells before and during assay to minimize interference [2]. | | Poor Signal in ELISA/Western Blot | Inefficient cell lysis or antibody incubation. | 1. Validate Lysis: Check protocol for complete cell disruption. 2. Antibody Titration: Perform a checkerboard assay to optimize primary and secondary antibody concentrations. |

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound? A1: this compound is a partial agonist of the vasopressin V1A receptor. It activates this G-protein coupled receptor to trigger downstream signaling pathways, such as the GRK2-EGFR-ERK1/2 pathway, which can lead to cellular responses like proliferation [1] [2].

Q2: What are the critical parameters for handling this compound to ensure stability? A2: The stability of this compound is highly dependent on storage conditions. The powder should be stored at -20°C, and once reconstituted in solvent, aliquots should be stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (1 month). Repeated freeze-thaw cycles should be avoided [1].

Q3: Which signaling pathways should I investigate when studying this compound's effects? A3: Research indicates that the V1A receptor can signal through different pathways. For acute effects, it may involve Protein Kinase C (PKC). For proliferative effects, the pathway involving G protein-coupled receptor kinase 2 (GRK2), transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent phosphorylation of ERK1/2 is critical [2].

Key Experimental Protocols & Methodologies

While full protocols are not available in the search results, here are the core methodologies based on the cited research on V1A receptor-mediated proliferation in A7r5 cells [2].

  • Cell Proliferation Assay (MTT Assay): Treat A7r5 cells with this compound over a range of concentrations and time points. Use specific V1A (e.g., SR45059) and V2 (e.g., lixivaptan) receptor antagonists to confirm the receptor mediating the effect. Add MTT reagent, incubate to allow formazan crystal formation, solubilize the crystals, and measure the absorbance to quantify viable cells [2].

  • Western Blot for ERK1/2 Phosphorylation: Serum-starve A7r5 cells to minimize background signaling. Stimulate cells with this compound. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with antibodies against phosphorylated ERK1/2 and total ERK1/2 as a loading control [2].

  • Pathway Inhibition Studies: To confirm the role of the GRK2-EGFR-ERK1/2 pathway, pre-treat cells with specific pharmacological inhibitors targeting GRK2 or EGFR prior to stimulation with this compound. Alternatively, use shRNA to knock down GRK2 expression. Then, measure cell proliferation or ERK1/2 phosphorylation as described above [2].

A Path Forward for Deeper Information

The information available publicly is limited. To build a truly robust technical support center, I suggest you:

  • Consult Primary Literature: Perform a deep search on academic databases like PubMed using keywords "this compound," "V1A receptor partial agonist," and "cell-based assays."
  • Contact Suppliers Directly: Reach out to the manufacturer (e.g., AbMole) [1] for detailed product-specific protocols, certificates of analysis (COA), and material safety data sheets (MSDS).
  • Refine Your Search: Use more specific queries related to your experiment, such as "this compound EC50 determination protocol" or "V1A receptor binding assay troubleshooting."

References

Vasopressin in Water Homeostasis & AQP2 Trafficking

Author: Smolecule Technical Support Team. Date: February 2026

For researchers studying the renal system or nephrogenic diabetes insipidus (NDI), understanding the pathways controlling water reabsorption is fundamental. The table below outlines key regulators of the Aquaporin-2 (AQP2) water channel.

Regulator / Pathway Mechanism of Action on AQP2 Experimental & Therapeutic Notes
Canonical AVP-V2R Pathway [1] AVP binding to V2 receptor → ↑ intracellular cAMP → PKA activation → AQP2 phosphorylation (S256) → exocytosis and apical membrane insertion [1] The "shuttle hypothesis" is the classical model. Defects in this pathway are a primary cause of NDI [1].
NO-cGMP Signaling Pathway [1] Nitric Oxide (NO) donors (e.g., Sodium Nitroprusside) → ↑ intracellular cGMP → AQP2 trafficking to apical membrane. This effect is cAMP-independent [1]. A potential therapeutic target for bypassing V2 receptor defects in NDI. Role in water reabsorption was historically controversial [1].
Intracellular Calcium (Ca²⁺) [1] VP response involves an increase in intracellular Ca²⁺ concentration and oscillations [1]. The exact mechanisms and contribution to AQP2 insertion, alongside cAMP, are not fully elucidated [1].

The following diagram illustrates the core signaling pathways that regulate AQP2 trafficking in renal collecting duct cells, integrating the information from the table above.

G Key Signaling Pathways Regulating AQP2 Trafficking cluster_0 cluster_1 AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R AVP->V2R AC Adenylyl Cyclase (AC) V2R->AC V2R->AC cAMP cAMP AC->cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA cAMP->PKA AQP2_P Phosphorylated AQP2 (S256) PKA->AQP2_P PKA->AQP2_P AQP2_Mem AQP2 Apical Membrane Insertion AQP2_P->AQP2_Mem AQP2_P->AQP2_Mem NO_Donor NO Donor (e.g., SNP) NO Nitric Oxide (NO) NO_Donor->NO NO_Donor->NO L_Arg L-arginine NOS NOS Enzyme L_Arg->NOS L_Arg->NOS NOS->NO NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC NO->sGC cGMP cGMP sGC->cGMP sGC->cGMP PKG PKG (cGMP-dependent kinase) cGMP->PKG cGMP->PKG PKG->AQP2_Mem PKG->AQP2_Mem Calcium Intracellular Calcium (Ca²⁺) Calcium->AQP2_Mem  Proposed Role Calcium->AQP2_Mem

Research Insights & Potential Therapeutic Strategies

The search results highlight several research avenues and potential optimization strategies, particularly for overcoming defects in the vasopressin signaling pathway (as in NDI).

  • Bypassing Defective V2 Receptors: Research indicates that targeting the NO-cGMP pathway is a promising strategy to induce AQP2 membrane insertion independently of the canonical V2R-cAMP pathway. This could be relevant for treating patients with V2R mutations [1].
  • Rescuing Mutant Receptors: For some cases of congenital NDI caused by specific V2R mutations, "pharmacological chaperones" are being investigated. These are non-peptidic ligands that help misfolded receptors correctly traffic to the cell membrane [1].
  • Novel Clinical Applications: A very recent (2025) reinforcement learning study, the OVISS trial, has provided a new data-driven model for optimizing vasopressin use as a second-line vasopressor in septic shock. The model recommends earlier initiation at lower norepinephrine doses and was associated with reduced mortality [2] [3]. This represents a significant shift in clinical vasopressin protocol optimization.

References

Troubleshooting Guide & FAQs for Vasopressin Deficiency (AVP-D) Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below addresses common experimental and diagnostic challenges in AVP-D research.

Question Issue Description Troubleshooting Steps & Solution
Choosing a diagnostic test The traditional water deprivation test (WDT) is complex and poorly tolerated. Need a reliable, safer alternative [1]. Use the hypertonic saline-stimulated copeptin test as the gold standard. For a safer, cheaper first-line test, use the arginine stimulation test (AST), reserving hypertonic saline for intermediate results [1].

| Interpreting ambiguous AST results | Copeptin values from an AST fall in an intermediate range (e.g., 3-5.2 pmol/L), making a definitive diagnosis of AVP-D vs. Primary Polydipsia (PP) difficult [1]. | Implement a multistep approach:

  • Check serum sodium (Na) at the end of the AST.
  • If Na is 140–142 mmol/L (dubious range), use additional parameters:
    • Copeptin peak ≤ 4.1 pmol/L
    • Urinary osmolarity (UOsm) ≤ 428 mOsm/kg
    • Absent posterior pituitary hyperintense signal on MRI [1]. | | Handling poor copeptin response | The copeptin response to AST is flat and shows limited discriminatory power on its own [1]. | Do not rely on copeptin alone. Combine it with other parameters. Serum Na at AST end ≥ 141 mmol/L is a strong predictor of AVP-D (sensitivity 87.5%, specificity 100%) [1]. | | Managing side effects of vasopressin injection | Research subjects experience side effects like abdominal cramps, nausea, pallor, or angina [2]. | This is a known pharmacodynamic effect. For abdominal cramps, the dose can be split. For significant cardiac side effects, the infusion should be stopped, and the subject must be medically evaluated [3] [2]. |

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the troubleshooting guide.

Arginine Stimulation Test (AST) with Copeptin [1]

This protocol is a safer and better-tolerated alternative to the hypertonic saline test.

  • Patient Preparation: Patients should undergo a 2-hour thirst period before the test begins.
  • Arginine Infusion: Administer a 0.5 g/kg dose of 21% arginine intravenously (with a maximum dosage of 40 g). The arginine should be diluted in 500 mL of 0.9% isotonic saline and infused over 30 minutes.
  • Sample Collection:
    • Copeptin: Measure plasma copeptin levels at baseline (before infusion) and at 30, 45, 60, 90, and 120 minutes after the infusion starts.
    • Other Parameters: At baseline and 120 minutes (end of test), also assess serum sodium (Na), plasma osmolarity (POsm), and urinary osmolarity (UOsm).
  • Interpretation: The following thresholds can aid diagnosis:
    • Copeptin ≤ 3.0 pmol/L suggests AVP-D.
    • Copeptin > 5.2 pmol/L suggests Primary Polydipsia (PP).
    • Use the multistep approach with serum Na and other parameters for intermediate values.
Water Deprivation Test [1] [4]

This test requires close medical supervision due to risks of dehydration and hypernatremia.

  • Supervision & Setting: The test must be directly supervised by medical personnel. For moderate/severe cases, admit the patient to an inpatient facility the day before.
  • Water Restriction:
    • Mild Cases (diuresis <70 mL/kg/day): Restriction can start at midnight, with the formal test starting at 8 a.m.
    • Moderate/Severe Cases: Supervised water restriction starts at 6 a.m., and the test begins at 8 a.m.
  • Monitoring: Measure patient weight, blood pressure, and urine output hourly. Measure serum sodium and plasma osmolarity every two hours.
  • Stopping Criteria: The maximum test duration is 6 hours (8-14 hours of total restriction). Terminate the test immediately for:
    • Hypotension
    • Hypernatremia (Na > 147 mmol/L)
    • Weight loss > 3%
  • Desmopressin Challenge: At the end of the water deprivation period, administer 4 mcg of desmopressin intravenously.
  • Interpretation (based on UOsm):
    • Post-Water Deprivation:
      • UOsm > 800 mOsm/kg → Primary Polydipsia (PP)
      • UOsm < 300 mOsm/kg → Complete Diabetes Insipidus
    • Post-Desmopressin:
      • Increase in UOsm > 50% → consistent with complete AVP-D
      • Increase in UOsm 9-50% → consistent with partial AVP-D
      • Increase in UOsm < 9% → consistent with PP

Quantitative Data Summary

The table below consolidates key diagnostic thresholds and test performance metrics from recent research.

Parameter / Test Diagnostic Threshold Sensitivity / Specificity / Accuracy Context & Notes

| AST - Serum Na (end) | ≥ 141 mmol/L | Sensitivity: 87.5% Specificity: 100% Accuracy: 94.7% AUC: 0.989 | Best single predictor of AVP-D after Arginine Stimulation Test [1]. | | AST - Copeptin (peak) | ≤ 4.1 pmol/L | - | ROC-based threshold for identifying AVP-D in "dubious" cases (Na 140-142 mmol/L) [1]. | | AST - Urinary Osmolarity | ≤ 428 mOsm/kg | - | ROC-based threshold for use in the multistep diagnostic approach [1]. | | Hypertonic Saline (copeptin) | N/A | Superior to AST | Current gold standard for diagnosing AVP-D, but requires strict safety measures [1]. | | Unstimulated Copeptin | > 21.4 pmol/L | - | Effectively identifies Arginine Vasopressin Resistance (AVP-R) in the presence of polyuria [1]. |

Experimental Workflow Visualization

The following diagram illustrates the decision-making pathway for diagnosing AVP-D, integrating the tests and thresholds discussed.

Start Patient Presentation: Polyuria & Polydipsia Step1 Measure Unstimulated Copeptin Start->Step1 Step2 Copeptin > 21.4 pmol/L? Step1->Step2 Step3 Likely AVP-R (Nephrogenic DI) Step2->Step3 Yes Step4 Perform Arginine Stimulation Test (AST) Step2->Step4 No Step5 Measure Serum Sodium at AST End Step4->Step5 Step6 Serum Na ≥ 141 mmol/L? Step5->Step6 Step7 Diagnosis: AVP-D Step6->Step7 Yes Step8 Serum Na in 'Dubious Range' (140-142 mmol/L)? Step6->Step8 No Step9 Check Additional Parameters Step8->Step9 Yes Step11 Diagnosis: Primary Polydipsia Step8->Step11 No Step10 Copeptin peak ≤ 4.1 pmol/L OR UOsm ≤ 428 mOsm/kg? Step9->Step10 Step10->Step7 Yes Step12 Confirm with Gold Standard: Hypertonic Saline Test Step10->Step12 No

Diagnostic Pathway for AVP-D

This workflow synthesizes the current diagnostic approach, emphasizing the role of the AST and the multistep interpretation strategy to differentiate AVP-D from other conditions [1].

A Note on Terminology

In 2022, global endocrine societies proposed a name change to clarify the underlying pathophysiology and reduce dangerous confusion with diabetes mellitus [5]:

  • Central Diabetes Insipidus is now Arginine Vasopressin Deficiency (AVP-D)
  • Nephrogenic Diabetes Insipidus is now Arginine Vasopressin Resistance (AVP-R)

Using this updated terminology in your research and communications is highly recommended.

References

Troubleshooting Guide: Copeptin-Based Assays

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key diagnostic thresholds and a guide for common interpretative challenges.

Table 1: Diagnostic Thresholds for Copeptin-Based Tests

Test Type Copeptin Cut-off Indicated Diagnosis Sensitivity / Specificity Key Reference
Unstimulated (Baseline) > 21.4 pmol/L AVP Resistance (AVP-R) Not specified [1]
Arginine Stimulation Test (AST) ≤ 3.0 pmol/L AVP Deficiency (AVP-D) Specificity > 90% [1]
Arginine Stimulation Test (AST) > 5.2 pmol/L Primary Polydipsia (PP) Specificity > 90% [1]
Arginine Stimulation Test (AST) 3.1 - 5.2 pmol/L Inconclusive Requires further testing (e.g., hypertonic saline) [1]

Table 2: Common Issues & Solutions

Problem Possible Cause Solution / Alternative Parameter

| Inconclusive AST result (copeptin 3.1-5.2 pmol/L) | Intermediate copeptin response. | 1. Use Serum Sodium at AST end (≥ 141 mmol/L indicates AVP-D) [1]. 2. Use Urinary Osmolarity (UOsm) at AST end (≤ 428 mOsm/kg indicates AVP-D) [1]. | | Flat copeptin response to AST in AVP-D | Limited discriminatory power of copeptin alone. | Adopt a multivariable approach. Combine serum sodium with either copeptin peak or UOsm for 100% diagnostic accuracy in studied cohorts [1]. | | Pre-analytical degradation of AVP | AVP's short half-life (<30 min) and instability in plasma [2]. | Measure copeptin instead. Copeptin is a stable surrogate marker with robust and readily available assays, overcoming AVP's measurement challenges [2]. |

Experimental Protocols

Here are the detailed methodologies for key diagnostic tests cited in the troubleshooting guide.

Protocol: Arginine Stimulation Test (AST)

This protocol is used to differentiate Arginine Vasopressin Deficiency (AVP-D) from Primary Polydipsia (PP) [1].

  • Patient Preparation: Patients should undergo a 2-hour thirsting period before the test begins [1].
  • Arginine Infusion: Administer L-arginine hydrochloride (21%) intravenously at a dose of 0.5 g/kg body weight (maximum dose of 40 g). The arginine should be diluted in 500 mL of 0.9% isotonic saline and infused over 30 minutes [1].
  • Blood Sampling for Copeptin: Collect blood samples for copeptin measurement at the following time points:
    • Baseline (prior to infusion)
    • 30, 45, 60, 90, and 120 minutes after the infusion starts [1].
  • Additional Measurements: Assess serum sodium, plasma osmolarity, and urinary osmolarity at baseline and at the 120-minute mark (end of the test) [1].
Protocol: Water Deprivation Test (WDT)

This test is used to investigate polyuria-polydipsia syndrome, though it is being superseded by direct copeptin testing [1].

  • Patient Preparation: The protocol varies based on symptom severity.
    • Mild Cases (Diuresis <70 mL/kg/day): Water restriction starts at midnight. The supervised test begins at 8 a.m. the next morning.
    • Moderate/Severe Cases: Patients are admitted as inpatients. Supervised water restriction starts at 6 a.m., and the formal test begins at 8 a.m. [1].
  • Test Procedure & Monitoring:
    • Measure body weight, blood pressure, urine output, and urinary osmolarity (UOsm) every hour.
    • Measure serum sodium and plasma osmolarity every two hours.
    • The maximum test duration is 6 hours of supervised thirsting (equivalent to 8-14 hours total restriction) [1].
  • Stopping Criteria: Terminate the test early for:
    • Hypotension
    • Hypernatremia (Na > 147 mmol/L)
    • Weight loss > 3%
    • A progressive reduction in urine output with a concurrent rise in UOsm [1].
  • Desmopressin Challenge & Interpretation:
    • At the end of the water deprivation period, administer 4 mcg of desmopressin intravenously.
    • Interpretation is based on UOsm:
      • UOsm > 800 mOsm/kg → Primary Polydipsia (PP).
      • UOsm < 300 mOsm/kg → Complete Diabetes Insipidus.
      • A > 50% increase in UOsm after desmopressin indicates AVP-D.
      • A < 9% increase in UOsm after desmopressin indicates AVP-R [1].

Diagnostic Pathway & Copeptin Dynamics

The following diagrams, generated with Graphviz, illustrate the diagnostic workflow and typical copeptin responses. The DOT scripts are provided for your use.

DiagnosticPathway AVP-D Diagnostic Pathway Start Patient with Polyuria-Polydipsia CheckNa Check Serum Sodium Start->CheckNa PP_Low Primary Polydipsia (PP) CheckNa->PP_Low Na < 135 mmol/L AVP_D_High AVP-D CheckNa->AVP_D_High Na ≥ 147 mmol/L (≥145 post-op) IntermediateNa Intermediate Na CheckNa->IntermediateNa Na 135-147 mmol/L AST_Test Perform Arginine Stimulation Test (AST) IntermediateNa->AST_Test CheckCopeptin Check Copeptin Level AST_Test->CheckCopeptin AVP_D_Result Diagnosis: AVP-D CheckCopeptin->AVP_D_Result Copeptin ≤ 3.0 pmol/L PP_Result Diagnosis: Primary Polydipsia CheckCopeptin->PP_Result Copeptin > 5.2 pmol/L Inconclusive Inconclusive Result CheckCopeptin->Inconclusive Copeptin 3.1-5.2 pmol/L Hypertonic Proceed to Hypertonic Saline Test Inconclusive->Hypertonic

Diagram 1: AVP-D Diagnostic Pathway

CopeptinDynamics Copeptin Response to AST cluster_legend Copeptin Response Over Time AVP_D_Line AVP-D Profile: Flat Copeptin Response PP_Line PP Profile: Significant Copeptin Rise Base Baseline (0 min) T30 30 min T45 45 min T60 60 min T90 90 min T120 End (120 min)

Diagram 2: Copeptin Response to AST

Key Technical & Pre-analytical Considerations

  • Assay Selection: For routine clinical use, the automated immunofluorescent assay (KRYPTOR platform) is a robust and well-validated method for measuring copeptin [2].
  • Pre-analytical Stability: Copeptin is highly stable ex vivo, unlike AVP. This makes sample handling and storage much more practical [2].
  • Patient Preparation: Copeptin levels are significantly decreased by even small amounts of oral fluid intake. Ensure patients are appropriately fasted (thirsted) before baseline and stimulated measurements to avoid false-low results [2].

References

Core Technical Support Framework

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize potential FAQs and troubleshooting guides tailored for a research environment. You can adapt the specific 'Target/Issue' and 'Agent' placeholders once the exact mechanisms of Invopressin are defined.

Table 1: Frequently Asked Questions (FAQs)

Category Question Guidance & Resolution Summary
Experimental Design What are the recommended positive and negative controls for initial efficacy studies? Use a standard therapy as a positive control and a vehicle/placebo as a negative control to validate the experimental system.
Data Interpretation How should we interpret a statistically significant result that lacks clinical or pharmacological relevance? Investigate effect size over pure p-values. Re-evaluate dosage, model suitability, and biomarker selection.
Protocol Reproducibility Our team cannot reproduce the cytotoxicity results from the original study. What could be the cause? Audit critical reagents (cell line passage number, serum batch, compound solubility) and strictly control incubation times and environmental conditions (e.g., CO₂).
Biomarker Analysis The target engagement biomarker is not showing the expected change. Is the compound engaging its target? Confirm assay sensitivity and specificity. Perform a dose-response analysis and check for off-target effects or compensatory pathways.

Table 2: Troubleshooting Common Experimental Issues

Observed Issue Potential Root Cause Recommended Action
High variability in readouts across replicates Inconsistent cell seeding densities or improper reagent mixing. Standardize cell counting and seeding protocols; vortex reagents before use.
Animal model not displaying expected phenotype Incorrect genotype or genetic drift in the model. Re-genotype the animal model; use fresh cohorts from a verified source.
Poor compound solubility in vehicle Wrong choice of vehicle or concentration too high. Switch to a compatible vehicle (e.g., DMSO, saline with cosolvents) and test solubility before assay.
Inconsistent Western Blot bands Protein degradation or overloaded gels. Use fresh protease inhibitors and perform a protein concentration curve for optimal loading.

Standardizing Experimental Protocols

To ensure reproducibility, experimental protocols should be detailed and structured. Adopting a semantic framework like the SIRO (Sample, Instrument, Reagent, Objective) model can help standardize descriptions and facilitate protocol search and reuse [1].

Here is a template for reporting experimental protocols, illustrated with a generic 'Cell Viability Assay' example:

  • Sample: Clearly define the biological material.
    • Example: Human HEK293 cell line, passage number 15-20.
  • Instrument: Specify the equipment used.
    • Example: Plate reader (e.g., BioTek Synergy HT) for absorbance measurement.
  • Reagent: List all reagents with catalog numbers and manufacturers.
    • Example: This compound (10 mM stock in DMSO), MTT reagent (Thermo Fisher, Cat# M6494), cell culture medium.
  • Objective: State the goal of the experiment.
    • Example: To determine the IC₅₀ of this compound on cell viability.
  • Workflow: Provide a step-by-step sequence.
    • Seed cells in a 96-well plate at 10,000 cells/well and incubate for 24 hours.
    • Treat cells with a serial dilution of this compound for 48 hours.
    • Add MTT reagent and incubate for 4 hours.
    • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

Creating Compliant Graphviz Diagrams

For your visualizations, you must use the specified color palette. The table below lists the approved colors and suggested contexts to ensure high contrast.

Table 3: Approved Color Palette for Graphviz Diagrams

Hex Code RGB Code Suggested Use (Examples)
#4285F4 (66, 133, 244) Primary nodes, key pathways (Blue)
#EA4335 (234, 67, 53) Inhibition, negative regulation, alerts (Red)
#FBBC05 (251, 188, 5) Warnings, intermediate states (Yellow)
#34A853 (52, 168, 83) Activation, positive outcomes, success (Green)
#FFFFFF (255, 255, 255) Text on dark nodes, node background (White)
#F1F3F4 (241, 243, 244) Graph background, secondary elements (Light Grey)
#202124 (32, 33, 36) Primary text color on light nodes (Dark Grey)
#5F6368 (95, 99, 104) Secondary text, edge labels (Medium Grey)

Key Graphviz Rules:

  • Text Contrast: For any node, you must explicitly set the fontcolor against its fillcolor [2]. For example, a dark blue node (fillcolor="#4285F4") should have white text (fontcolor="#FFFFFF").
  • Edge Labels: Use labeldistance=2.1 or higher in your edge definitions to ensure a clear gap between the edge's text and its line [3].
  • Color Lists: You can apply multiple colors to a single edge using a colorList (e.g., color="red:blue") [4].

The following diagram and code illustrate a signaling pathway using the approved palette and rules.

Invopressin_Pathway Ligand This compound Receptor Vasopressin Receptor Ligand->Receptor Binds cAMP cAMP Receptor->cAMP Stimulates PKA PKA cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Inhibitor Inhibitor X Inhibitor->cAMP Blocks

This code generates a diagram showing a simplified signaling pathway where this compound activates a target, which is blocked by an inhibitor. The colors and labeldistance attribute are applied as required.

Implementation Guide

  • Populate the Framework: Fill the FAQ and troubleshooting tables with issues specific to this compound's mechanism of action, toxicity profile, and known analytical challenges.
  • Develop SIRO Protocols: Write all key experimental methodologies (e.g., 'this compound Target Engagement Assay') using the SIRO model for maximum clarity and reproducibility [1].
  • Automate Diagram Generation: Integrate the Dot scripts into your documentation pipeline. Using version-controlled Dot scripts makes updating figures efficient and consistent.

References

Troubleshooting Guide: Solubility Issues with Vasopressin Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to frequently asked questions and steps to diagnose solubility problems:

FAQ 1: Why are vasopressin peptides like Invopressin often difficult to solubilize? Vasopressin is a cyclic nonapeptide (nine-amino-acid peptide) with a disulfide bridge, making it a large, complex molecule with both hydrophilic and hydrophobic regions [1]. This complex structure can lead to:

  • Hydrogen Bonding: The peptide can form extensive internal and intermolecular hydrogen bonds, reducing its interaction with water [2].
  • Aggregation: Molecules may associate to hide hydrophobic regions from the aqueous environment, a process you might observe as cloudiness or precipitation [3].

FAQ 2: What are the initial steps if my this compound solution is cloudy or precipitates?

  • Check your solvent: Ensure you are using a high-purity solvent (e.g., sterile water for injection, buffered saline). Simple pH adjustment of the solvent can sometimes significantly improve solubility.
  • Review your protocol: Confirm the reconstitution procedure. Avoid vigorous shaking, which can introduce bubbles and denature the peptide; gentle inversion is better.
  • Systematically test solvents: If the initial solvent fails, move to a systematic screening using the strategies outlined in the experimental protocols below.

Experimental Protocols for Solubility Enhancement

For persistent issues, a structured experimental approach is needed. The following workflow outlines a systematic path from basic checks to advanced formulation strategies.

G start Start: Solubility Issue sp1 1. Solvent & pH Screening start->sp1 sp2 2. Use Cosolvents eval Evaluate Result sp1->eval sp3 3. Use Surfactants sp4 4. Formulate with Cyclodextrins sp5 5. Prepare a Nanosuspension eval->sp2 Not Soluble success Success: Stable Solution eval->success Soluble

Protocol 1: Solvent & pH Screening

This is the first and most straightforward approach.

  • Methodology:
    • Prepare a series of small-volume (e.g., 0.5-1 mL) buffers covering a physiologically relevant pH range (e.g., pH 3-8). Common buffers include citrate (acidic), phosphate (neutral), and Tris (basic).
    • Add a small, fixed amount of the lyophilized peptide to each vial.
    • Gently mix and visually inspect for clarity over 1-2 hours. Use techniques like UV-Vis spectroscopy to check for concentration if precipitation is subtle.
  • Rationale: The solubility of a peptide is highly dependent on its ionization state, which changes with pH. Finding a pH where the peptide has a net charge can improve solubility by increasing electrostatic repulsion between molecules [3].
Protocol 2: Using Cosolvents

Water-miscible organic solvents can create a more favorable environment for the peptide.

  • Methodology:
    • Prepare solvent systems where a water-miscible organic solvent is mixed with water or a buffer. Common cosolvents include ethanol, propylene glycol, polyethylene glycol (PEG 400), and dimethyl sulfoxide (DMSO).
    • Start with low concentrations of the cosolvent (e.g., 5-10% v/v) and gradually increase if needed.
    • Assess solubility and, critically, stability, as some organic solvents can denature peptides over time.
  • Rationale: Cosolvents work by reducing the dielectric constant of the aqueous medium and by directly interacting with the hydrophobic regions of the peptide, effectively shielding them from water [3] [2].
Protocol 3: Using Surfactants

Surfactants can help solubilize peptides by forming micelles.

  • Methodology:
    • Select a biocompatible surfactant (e.g., Polysorbate 80 or Tween 80 for injectables, sodium dodecyl sulfate (SDS) for lab use).
    • Add the surfactant to your aqueous buffer at a concentration above its critical micelle concentration (CMC).
    • Add the peptide and assess solubility. Surfactants can also be used to form microemulsions, which are optically clear, thermodynamically stable systems [3].
  • Rationale: Surfactants are amphiphilic molecules. Their hydrophobic tails can interact with insoluble peptide aggregates, while their hydrophilic heads maintain solubility in the aqueous solvent [3].
Protocol 4: Complexation with Cyclodextrins

Cyclodextrins (CDs) can form inclusion complexes with drug molecules.

  • Methodology:
    • Select a cyclodextrin (e.g., HP-β-CD or SBE-β-CD are common for pharmaceutical use due to their safety profile and solubility).
    • Prepare an aqueous solution of the cyclodextrin (e.g., 10-20% w/v).
    • Add the peptide to the cyclodextrin solution and stir. The complexation is often a 1:1 or 1:2 molar ratio of drug to cyclodextrin [3].
  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic moiety of the peptide can fit into this cavity, effectively being "masked" from the aqueous environment, which increases apparent solubility [3].
Protocol 5: Nanosuspension Technology

If full solubility cannot be achieved, creating a nanosuspension is a viable alternative for many delivery routes.

  • Methodology:
    • The peptide is dispersed in an aqueous surfactant solution.
    • Particle size is reduced to the nanoscale (200-600 nm) using techniques like high-pressure homogenization or media milling.
    • The resulting sub-micron colloidal dispersion is stabilized by surfactants [3].
  • Rationale: This approach does not increase thermodynamic solubility but dramatically increases the surface area of the drug particles, which in turn greatly enhances the dissolution rate. This is a key strategy for poorly soluble compounds [3].

Solubility Parameters & Prediction Tools

Understanding solubility parameters can help in rational solvent selection.

Parameter / Method Description Relevance to Peptides
Hansen Solubility Parameters (HSP) [2] Partitions solubility into dispersion (δd), polar (δp), and hydrogen-bonding (δh) components. "Like dissolves like." Helps identify solvents with similar polarity and H-bonding capacity to the peptide.
Machine Learning (e.g., Fastsolv) [2] A data-driven model trained on a large database of experimental solubilities to predict log10(Solubility) across temperatures and solvents. Can predict solubility in untested solvent mixtures and model temperature dependence, saving experimental time.

A Note on Patient Safety

For drugs like desmopressin (a vasopressin analog) that are life-sustaining, solubility and formulation issues must be resolved with the highest regard for stability and bioavailability. Healthcare systems have issued safety alerts regarding the omission of this medication, underscoring the critical role of a reliable, soluble formulation in patient care [4].

References

Understanding Experimental Variables

Author: Smolecule Technical Support Team. Date: February 2026

In experimental research, clearly defining your variables is the first step to a valid and interpretable study [1] [2]. The core variables are outlined in the table below.

Variable Type Role in Invopressin Experiments Concrete Examples
Independent Variable The intervention or condition manipulated by the researcher to test its effect [1] [2]. This compound dosage, this compound concentration, administration route (e.g., intravenous, oral).
Dependent Variable The outcome that is measured to see if it changes as a result of the independent variable [1] [2]. Change in blood pressure, levels of second messengers (e.g., cAMP, Ca²⁺), water reabsorption in the kidneys, gene expression changes.
Controlled (Constant) Variables Factors kept consistent across all experiment groups to ensure that only the independent variable is causing any change [2]. Cell culture conditions, animal model age/sex, diet, temperature, time of measurement.

A key distinction in research methodology is between experimental and non-experimental research. In experimental designs, the researcher actively manipulates the independent variable (e.g., administering different doses of this compound) to establish a causal relationship with the dependent variable. In non-experimental research, variables are observed and measured as they naturally occur without manipulation, which can show correlation but cannot firmly establish causality [1].

This compound & Key Signaling Pathways

This compound is likely an analog of vasopressin, a hormone that primarily acts through G-protein coupled receptors (GPCRs) [3]. The diagrams below illustrate two major signaling pathways that this compound is most likely to activate.

1. The cAMP-Dependent Pathway This pathway is classically linked to vasopressin's V2 receptors, which are crucial for water reabsorption in the kidneys [3].

cAMP_Pathway This compound This compound GPCR GPCR (V2-like) This compound->GPCR Gs_Protein Gₛ Protein GPCR->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB Transcription Factor (CREB) PKA->CREB Response Cellular Response (e.g., Gene Expression) CREB->Response

2. The Phospholipase C (PLC) / Ca²⁺ Pathway Vasopressin's V1 receptors typically signal through this pathway, leading to effects like vasoconstriction [3].

PLC_Pathway This compound This compound GPCR GPCR (V1-like) This compound->GPCR Gq_Protein Gq Protein GPCR->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Store Ca²⁺ Store (ER) IP3->Ca_Store Ca_Store->PKC Ca²⁺ Ca_Response Cellular Response (e.g., Contraction) PKC->Ca_Response

Troubleshooting Common Experimental Issues

Here are some common challenges you might face when studying these pathways and how to address them.

Problem & Phenomenon Possible Technical Cause Proposed Solution / Check

| No pathway activation this compound shows no effect on expected second messengers. | - Low biological activity of the this compound batch.

  • Incorrect cell model lacking the target receptor.
  • Degraded assay reagents (e.g., for cAMP detection). | - Use a validated, positive control (e.g., native vasopressin).
  • Confirm receptor expression in your cell line via qPCR or immunoblotting.
  • Check reagent expiration dates and run a calibration curve. | | High variability in data Large standard deviations in measurements of downstream effects like cAMP. | - Inconsistent cell seeding or lysis.
  • Inaccurate pipetting during multi-step assays.
  • Uncontrolled variables like passage number or serum starvation time. | - Standardize cell culture and treatment protocols.
  • Use calibrated pipettes and master mixes for reagents.
  • Record and control for passage number and ensure consistent pre-experiment conditions. | | Unexpected or off-target effects this compound triggers a response not mediated by the intended primary receptor. | - Activation of a different vasopressin receptor subtype (e.g., V1 instead of V2).
  • Interaction with unrelated receptors at high concentrations. | - Use selective receptor antagonists to block specific pathways.
  • Perform dose-response curves to establish potency and assess effects at physiologically relevant concentrations. |

Key Considerations for Your Research

To build a robust experimental plan, keep these points in mind:

  • Establish Causality: A true experiment requires you to manipulate the independent variable (this compound) and observe its effect on the dependent variable, while controlling for other factors. This is what allows you to make claims about cause and effect [2].
  • Receptor Specificity is Crucial: The cellular response to this compound depends entirely on which receptor subtype (V1a, V1b, V2, etc.) it binds to. Determine the primary receptor you are targeting early on, as this will define the expected signaling pathway (cAMP vs. PLC) and physiological outcome [3].
  • Amplification is Inherent: Signaling pathways like the cAMP pathway are designed for immense signal amplification. A single hormone-receptor complex can activate many G-proteins, each triggering the production of many cAMP molecules, which in turn activate many more kinase molecules [3]. Account for this sensitivity in your experimental design.

References

Evidence on Vasopressin Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Stimulus / Condition Key Finding on Reproducibility Quantitative Evidence Citation
Basal Plasma AVP Poor overall reproducibility in healthy males. Concordance Correlation Coefficient: 0.15 (95% CI: -0.55, 0.73) [1]. [1]
Osmotic Stimulation (Hypertonic saline infusion) Highly reproducible thirst and AVP responses. Strong correlation for AVP-osmolality relationship: Slopes: r = +0.72, Intercepts: r = +0.89 [2]. [2]
Non-Osmotic Stimulation (Hypoglycemia from insulin tolerance test) Considerable intraindividual variation in AVP response. High intraindividual variance for the rise in AVP: 77% [2]. [2]

Experimental Protocols from Literature

Here are the detailed methodologies for the key experiments cited above, which can serve as references for your own work.

Protocol: Assessing Basal Plasma AVP Reproducibility

This protocol is derived from a study designed to understand the intraindividual stability of basal AVP levels [1].

  • Subjects: 16 healthy adult males.
  • Study Design: Plasma AVP was measured at four separate sampling points.
  • Sampling Interval: The visits were separated by an average of 8 days.
  • Measurement: Basal plasma AVP concentration was assessed at each visit without any imposed stimulus.
Protocol: Osmotic & Non-Osmotic Stimulation Tests

This method details the highly reproducible tests of vasopressin secretion [2].

  • Subjects: Healthy volunteers.
  • Osmotic Stimulation Test (Hypertonic Saline Infusion):
    • Stimulus: Intravenous infusion of 855 mmol/l hypertonic saline.
    • Measurements: Plasma osmolality (Posmol), plasma AVP (PAVP), and thirst were measured periodically during the infusion.
    • Data Analysis: Linear regression analysis was performed on the relationships between Posmol and PAVP, and between Posmol and thirst.
  • Non-Osmotic Stimulation Test (Insulin Tolerance Test - ITT):
    • Stimulus: Intravenous insulin to induce hypoglycemia.
    • Measurements: Blood glucose and plasma AVP levels were monitored.
    • Data Analysis: The area under the AVP curve (AUC) was calculated, and the relationship between the fall in blood glucose and the rise in AVP was analyzed.

Troubleshooting Guide & FAQs

Here are some common issues and solutions, framed in a Q&A format for a technical support context.

Q: Why do I get inconsistent results when measuring baseline vasopressin in my animal/human subjects? A: This is a recognized and expected challenge. The evidence shows that basal AVP levels have poor inherent reproducibility over time, even in healthy individuals [1]. Relying on a single baseline measurement for correlations with trait markers is not recommended.

  • Recommendation: If your research depends on establishing a stable baseline, consider repeated sampling and averaged measurements. Alternatively, use a standardized, reproducible stimulus (like osmotic challenge) to probe the AVP system's function rather than relying on basal state.

Q: Which vasopressin stimulation test provides the most reliable data for my research? A: Osmotic stimulation tests (e.g., hypertonic saline infusion) demonstrate high intraindividual reproducibility for both AVP secretion and thirst sensation [2]. The relationship between plasma osmolality and AVP levels is a robust metric.

  • Caution: Non-osmotic stimuli like insulin-induced hypoglycemia show significantly greater intraindividual variation in the AVP response and may be less reliable for detecting subtle effects [2].

Q: The signaling pathways affected by vasopressin seem complex. Where can I find a reliable reference? A: The KEGG pathway database provides a well-curated overview of the vasopressin-regulated water reabsorption pathway, which is a core signaling mechanism [3]. Furthermore, research shows that vasopressin signaling involves a complex network beyond the primary cAMP pathway, including crosstalk with the Akt and ERK1/2 MAP kinase pathways, which can contribute to varied experimental outcomes [4].

Vasopressin V2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway for the antidiuretic effect of vasopressin in the renal collecting duct, which is crucial for understanding its function and the mechanism of related drugs [3] [4] [5].

V2_Signaling Vasopressin V2 Receptor Signaling in Collecting Duct cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane / Lumen cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs G-protein αs (GNAS) V2R->Gs AC Adenylate Cyclase (ADCY6) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_storage AQP2 Storage Vesicle PKA->AQP2_storage Phosphorylation AQP2_membrane AQP2 in Apical Membrane AQP2_storage->AQP2_membrane Translocation Water_flow Water Reabsorption AQP2_membrane->Water_flow

Experimental Workflow for Reliable AVP Testing

For designing a robust experiment, you can follow this general workflow, which incorporates the insights on reproducibility.

AVP_Workflow Experimental Workflow for Reliable AVP Assessment Start Start Define Define Research Objective Start->Define Decision Require Stable Trait Marker? Define->Decision MeasureBasal Measure Basal AVP Decision->MeasureBasal Yes UseStimulus Use Standardized Stimulus Decision->UseStimulus No PlanBasal Plan for Repeated Sampling & Averaging MeasureBasal->PlanBasal PlanStimulus Select Reproducible Stimulus (e.g., Osmotic Challenge) UseStimulus->PlanStimulus Conduct Conduct Experiment PlanBasal->Conduct PlanStimulus->Conduct Analyze Analyze Data Conduct->Analyze End End Analyze->End

References

Invopressin technical difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin Signaling Pathway

The hormone vasopressin plays central roles in cardiovascular and water homeostasis by signaling via two receptor types, which are G-protein coupled receptors coupling to particular G alpha subunits of heterotrimeric G proteins [1]. The following diagram illustrates this core pathway.

G Vasopressin Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V1bR V1b Receptor AVP->V1bR V2R V2 Receptor AVP->V2R GQ Gq Protein V1aR->GQ V1bR->GQ GS Gs Protein V2R->GS PLC Phospholipase C (PLC) GQ->PLC AC Adenylyl Cyclase (AC) GS->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CAMP cAMP AC->CAMP CaRelease Calcium Release IP3->CaRelease PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) CAMP->PKA ACTHRelease ACTH Release CAMP->ACTHRelease V1b Path VascularTone Vascular Tone & Blood Pressure CaRelease->VascularTone PKC->VascularTone WaterReabsorption Water Reabsorption (Aquaporin-2 Insertion) PKA->WaterReabsorption

Framework for Your Invopressin Technical Support Center

Since direct information on this compound is unavailable, here is a structured framework for building your technical support guides. This model is based on best practices for creating scientific troubleshooting resources [2] [3] [4].

Guide Component Description & Application to this compound
Clear Problem Definition [2] Describe the specific experimental issue (e.g., "Unexpected cell viability readout," "Low compound solubility").
Required Materials & Environment List buffers, cell lines, equipment (plate reader model), and software versions to ensure reproducibility.
Structured Troubleshooting Flow Use a step-by-step Q&A format to diagnose from simplest to most complex causes [5].
Detailed Step-by-Step Protocols Provide exact instructions for key experiments (dilution, application, wash steps, detection).
Visual Aids & Diagrams Include chemical structure, hypothesized signaling pathway, and experimental workflow diagrams [3].
FAQs & Solution Database Compile common issues (potency, stability) with verified solutions for user self-service [4].

Developing Effective Troubleshooting Content

To create specific guides for your team, focus on these areas:

  • Identify Common Scenarios: Analyze internal lab data, support tickets, and researcher feedback to list the most frequent issues encountered with this compound experiments [2] [3].
  • Structure the Guide Logically: Organize your guide with a clear table of contents. Use headings like "Issue with EC50 Reproducibility" or "Protocol for Measuring V1a Receptor Activation" to help users find information quickly [3].
  • Incorporate Visuals and Examples: Use the provided DOT language diagram as a template. Create similar diagrams for experimental workflows (e.g., step-by-step assay procedures) and logical troubleshooting trees (e.g., "If result X is observed, check Y and then proceed to Z") [3].
  • Test and Refine the Guide: Have other researchers in your organization use the draft guides to complete experiments. Gather their feedback on clarity and effectiveness, and update the guides regularly [2] [4].

References

Invopressin parameter optimization

Author: Smolecule Technical Support Team. Date: February 2026

Suggested FAQ Structure

Here is a model for how you could structure FAQs for your support center. The questions below are examples of common issues in experimental parameter optimization that you may adapt for Invopressin.

FAQ: this compound Parameter Optimization

  • Q: What are the critical parameters to optimize for this compound stability in solution?
    • A: (Example) Key parameters often include pH, buffer composition, temperature, and the presence of stabilizers. We recommend a systematic screening using a Design of Experiments (DoE) approach. For a standard protocol, refer to [Your Internal Protocol ID].
  • Q: The biological activity of my this compound batch is lower than expected. What could be the cause?
    • A: (Example) This can result from aggregation, degradation, or incorrect reconstitution. Please verify the storage conditions (-20°C or lower, avoid freeze-thaw cycles) and analyze the sample via SEC-HPLC for aggregation. The troubleshooting workflow below can help diagnose this issue.
  • Q: Which cell-based assay is most suitable for measuring the potency of this compound?
    • A: (Example) A cAMP inhibition assay in V2 receptor-expressing cell lines is commonly used. The detailed experimental methodology, including cell culture conditions and assay plate layout, is provided in [Your Internal Assay Protocol].

Proposed Troubleshooting Guide Workflow

Since specific data for this compound is unavailable, the following flowchart illustrates a general troubleshooting logic for bio-activity issues. You can adapt the decision points and actions based on your actual experimental data.

Invopressin_Troubleshooting Figure 1: Generalized Troubleshooting for Bio-Activity Issues Start Start: Low Bio-Activity Step1 Check Sample Integrity Start->Step1 Step2 Confirm Assay Conditions Step1->Step2 Sample is intact Action1 Re-prepare sample from new aliquot Step1->Action1 Degradation/ Aggregation detected Step3 Verify Data Analysis Step2->Step3 Conditions are correct Action2 Re-optimize assay parameters via DoE Step2->Action2 Sub-optimal conditions Step4 Consult Literature/DB Step3->Step4 Analysis is correct Action3 Re-analyze with positive control Step3->Action3 Analysis error suspected Action4 Compare with known EC50 values Step4->Action4 Data discrepancy found End Issue Resolved? Action1->End Action2->End Action3->End Action4->End End->Step1 No Doc Update Experimental Protocol End->Doc Yes

Template for Experimental Protocol Summary

To present quantitative data clearly, here is a table template you could use once you have the specific values for this compound.

Table 1: Template for Optimized this compound Formulation Parameters

Parameter Optimized Value Acceptable Range Impact on Stability
pH [e.g., 7.4] [e.g., 7.2 - 7.6] High; outside range leads to rapid degradation.
Buffer [e.g., Phosphate Buffered Saline] [e.g., Tris-HCl, Acetate] Medium; affects solubility and charge.
Storage Temperature [e.g., -80 °C] [e.g., -20 °C to -80 °C] Critical; for long-term storage.
Lyophilization Cycle [e.g., 48 hours primary drying] [e.g., ± 4 hours] High; critical for powder stability.

Diagnostic Challenge: AVP-D vs. Primary Polydipsia

Author: Smolecule Technical Support Team. Date: February 2026

Accurately distinguishing between Arginine Vasopressin Deficiency (AVP-D) and Primary Polydipsia (PP) is a common problem in endocrine research and clinical practice. Both conditions present with polyuria (excessive urine) and polydipsia (excessive thirst), but their treatments are fundamentally different and incorrect diagnosis can lead to serious adverse outcomes [1].

The core challenge is that the traditional water deprivation test can be inconclusive, lengthy, and unpleasant for patients. The measurement of the hormone Arginine Vasopressin (AVP) itself is difficult due to its instability. The use of copeptin, a stable surrogate marker that is released equimolarly with AVP, has significantly improved diagnostic workflows [2] [3]. However, choosing and interpreting the optimal copeptin stimulation test involves specific methodological decisions.

Copeptin Cut-Offs & Diagnostic Parameters

The table below summarizes key quantitative thresholds from recent studies to aid in the validation and interpretation of test results.

Parameter Value / Threshold Diagnostic Implication Source / Context
Arginine-Stimulated Copeptin (60 min) ≤ 3.0 pmol/L High specificity for AVP-D (95%) [3] Validated cut-off
> 5.2 pmol/L High specificity for Primary Polydipsia (97%) [3] Validated cut-off
Serum Sodium at AST End ≥ 141 mmol/L Highly predictive of AVP-D (Sensitivity 87.5%, Specificity 100%) [2] Single-center cohort study
Urinary Osmolarity at AST End ≤ 428 mOsm/kg Supports a diagnosis of AVP-D when combined with other parameters [2] Single-center cohort study
Copeptin Peak during AST ≤ 4.1 pmol/L Supports a diagnosis of AVP-D in intermediate cases [2] Single-center cohort study

Experimental Protocol: Arginine Stimulation Test (AST)

This section provides a detailed methodology for performing the arginine stimulation test, a key diagnostic tool.

1. Principle The test uses a non-osmotic stimulus (intravenous arginine) to provoke the release of AVP (and its stable surrogate, copeptin) from the posterior pituitary. The copeptin response level helps differentiate AVP-D from PP [2] [3].

2. Patient Preparation

  • Instruct patients to fast overnight and refrain from drinking water after 6 AM on the test day [3].
  • If the patient is on desmopressin treatment, advise them to discontinue it 24 hours before testing [3].
  • For patients on hydrocortisone therapy, an individualized stress dose should be administered [3].

3. Test Procedure

  • Insert venous access for infusion and blood sampling.
  • Baseline Samples (T0): Collect blood for baseline measurements of plasma copeptin, serum sodium (Na), and plasma osmolarity (POsm) [2].
  • Arginine Infusion: Administer L-Arginine Hydrochloride (21%) at a dose of 0.5 g per kg body weight (maximum dose of 40 g), diluted in 500 ml of 0.9% normal saline. The infusion should be given intravenously over 30 minutes [2] [3].
  • Post-Infusion Samples: Collect blood for copeptin measurement at 60 and 90 minutes after the start of the infusion [3]. Some protocols also collect serum Na, POsm, and urinary osmolarity (UOsm) at the end of the test (e.g., 120 minutes) [2].

Troubleshooting & FAQs

Q1: The hypertonic saline test is considered the gold standard. Why should we use the arginine test? While the hypertonic saline test is highly accurate, it has significant drawbacks. It requires specialized settings with continuous sodium monitoring and stringent safety measures due to the risk of severe adverse effects like seizures. The arginine test is simpler, cheaper, better tolerated by patients, and familiar to most clinicians from anterior pituitary testing, making it a practical first-line diagnostic tool [2].

Q2: What should we do if a patient's arginine-stimulated copeptin value falls between 3.1 and 5.2 pmol/L? This is a recognized "gray zone" where the diagnosis remains uncertain. Recent research suggests two effective strategies:

  • Multivariable Approach: Do not rely on copeptin alone. Incorporate other parameters measured during the test. A serum sodium level ≥ 141 mmol/L at the end of the AST is a powerful predictor of AVP-D. You can also consider a low urinary osmolarity or a low copeptin peak [2].
  • Confirmatory Testing: Patients with intermediate copeptin values should undergo a definitive hypertonic saline stimulation test, if available and not contraindicated [2] [3].

Q3: A colleague confused our patient's AVP-D with diabetes mellitus. How can we prevent this? This is a common and dangerous error. In 2022, a global task force of endocrine societies proposed renaming the condition from "Central Diabetes Insipidus" to "Arginine Vasopressin Deficiency (AVP-D)" precisely to avoid this confusion. Adopting and consistently using this new terminology in your lab, reports, and communications is highly recommended to enhance patient safety [1].

AVP-D vs. PP Diagnostic Workflow

The following diagram illustrates a logical workflow for diagnosing AVP-D versus Primary Polydipsia, integrating the parameters and cut-offs discussed. You can use this Graphviz DOT code to generate the diagram for your reports or guides.

Diagram Title: AVP-D Diagnostic Decision Workflow

This workflow synthesizes the diagnostic logic from current research. It begins with basic sodium evaluation and proceeds through the arginine stimulation test, highlighting the key decision points based on validated copeptin cut-offs and the utility of end-test sodium for clarifying intermediate cases [2] [3].

References

Troubleshooting Guide: Enhancing Vasopressin Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers might encounter when designing experiments to optimize vasopressin use.

Question/Topic Key Findings & Data Suggested Experimental Approach

| Optimal Initiation Timing in Septic Shock | • Norepinephrine (NE) Dose Threshold: Recent studies suggest benefit at lower NE doses (< 0.25 µg.kg⁻¹.min⁻¹), earlier than some guidelines [1]. • Shock Duration: Initiation within ≤6 hours of septic shock onset is associated with a mortality benefit [1]. • Patient Profile: Consider the kinetics of NE requirement; a "refractory" profile (exponential NE dose increase) may benefit more from early vasopressin than a "controlled" profile (plateauing NE dose) [2]. | Target Trial Emulation: Use a large, multicenter clinical database. Apply the parametric g-formula to estimate the causal effect of early vs. late vasopressin initiation on 30-day ICU mortality, adjusting for time-varying covariates [1]. | | Dose vs. Non-Dose Initiation Triggers | • Lactate Level: Potential benefit when initiated at lower lactate concentrations [3]. • Clinical Biomarkers: Future research should combine factors (e.g., NE dose, lactate, absence of AKI) rather than relying on a single trigger [3]. | Retrospective Cohort Analysis: Conduct a subgroup analysis to test the interaction between vasopressin start time and peak lactate at 6 hours, APACHE score, and mechanical ventilation status [1]. | | Bypassing Canonical V2R Signaling (for NDI Research) | • NO-cGMP Pathway: Sodium nitroprusside (NO donor) and L-arginine can induce apical membrane insertion of AQP2 in a cGMP-dependent, cAMP-independent manner [4]. • Phosphodiesterase Inhibitors: Sildenafil (Viagra), a PDE inhibitor, can be investigated to potentiate the cGMP pathway [4]. | Cell Culture/Animal Model: In a collecting duct principal cell model, stimulate with sodium nitroprusside (SNP) or L-arginine. Use immunofluorescence and surface biotinylation assays to quantify AQP2 trafficking to the plasma membrane. Measure intracellular cGMP levels [4]. |

Experimental Protocols for Key Research Areas

Protocol 1: Evaluating Early Vasopressin Initiation in Septic Shock

This methodology is based on a recent target trial emulation [1].

  • Study Population: Identify adult ICU patients (≥18 years) with a diagnosis of septic shock (Sepsis-3 criteria) within 6 hours of ICU admission.
  • Intervention Groups:
    • Treatment Group: Patients receiving adjunctive vasopressin infusion within 6 hours of septic shock recognition.
    • Control Group: Patients receiving usual care without vasopressin.
  • Data Collection:
    • Baseline: Record age, APACHE III score, source of admission.
    • Time-Varying Covariates (measured hourly): Norepinephrine-equivalent dose (NED), lactate levels, total SOFA score, invasive mechanical ventilation, and renal replacement therapy.
    • Primary Outcome: 30-day ICU mortality.
  • Statistical Analysis - Parametric g-formula:
    • Fit parametric regression models to estimate the joint distribution of the outcome and time-varying covariates.
    • Use Monte Carlo simulations to estimate the risk of mortality if all patients had received the intervention (early vasopressin) versus the control (no vasopressin).
    • Report results as absolute risk, risk differences, and risk ratios with 95% confidence intervals using nonparametric bootstrapping.
Protocol 2: Investigating Alternative AQP2 Trafficking Pathways

This protocol focuses on basic research for treating Nephrogenic Diabetes Insipidus (NDI) by bypassing defective V2 receptors [4].

  • Cell Culture Model: Use a polarized renal collecting duct principal cell line (e.g., mpkCCD) cultured on permeable filters to establish apical-basolateral polarity.
  • Stimulation:
    • Experimental Group: Treat with a nitric oxide (NO) donor like Sodium Nitroprusside (SNP) or the NO precursor L-arginine.
    • Control Groups: Include a negative control (vehicle) and a positive control (e.g., vasopressin or a cAMP analog).
  • Inhibition of Pathway: Pre-treat cells with an inhibitor of soluble guanylate cyclase (sGC) to confirm the role of the cGMP pathway.
  • Outcome Measures:
    • AQP2 Trafficking: Use immunofluorescence microscopy and surface biotinylation assays to quantify the translocation of AQP2 to the apical membrane.
    • Second Messengers: Measure intracellular cGMP and cAMP levels using ELISA or FRET-based assays to confirm the specific pathway activation.

Vasopressin Signaling Pathway & Experimental Workflow

The diagram below illustrates the key cellular pathways and research models for investigating vasopressin efficacy. This visual integrates the canonical V2R pathway with the alternative NO-cGMP pathway explored in the protocols.

vasopressin_research cluster_pathways Vasopressin Signaling Pathways cluster_models Experimental Research Models AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Clinical Clinical Data & Target Trial Emulation AC Adenylyl Cyclase (AC) V2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2_P p-AQP2 (S256) PKA->AQP2_P AQP2_Mem Apical AQP2 (Water Reabsorption) AQP2_P->AQP2_Mem Exocytosis Animal Animal Models SNP NO Donor (e.g., SNP) NO NO SNP->NO Releases LArg L-arginine NOS NOS LArg->NOS NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG PKG->AQP2_Mem Promotes Trafficking Cell Polarized Cell Culture Invis

References

Invopressin Profile and Known Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and known activity of Invopressin, along with a list of other vasopressin analogues mentioned in the literature.

Table 1: Core Profile of this compound and Alternative Compounds

Compound Name CAS Number Molecular Formula / Molecular Weight Primary Target / Mechanism Reported EC50 / IC50 / Ki Key Research/Clinical Applications (from search results)
This compound 1488411-60-4 [1] [2] [3] C110H161N31O27S2 / 2413.78 g/mol [1] [2] [3] Vasopressin V1A receptor partial agonist [1] [2] [3] EC50 = 1.0 nM (V1A receptor) [1] [2] [3] Cirrhosis research (bacterial peritonitis, HRS2, refractory ascites) [1] [3]
Arginine Vasopressin (AVP) 113-79-1 Not available in sources Endogenous ligand for V1A, V1B, and V2 receptors [4] Not available in sources Vasodilatory shock, septic shock, hypertension, edema, congestive heart failure [4]
Terlipressin Not available in sources Not available in sources Long-acting synthetic analogue [4] Not available in sources Variceal bleeding in liver cirrhosis patients [4]
Desmopressin 16789-98-3 Not available in sources Synthetic analogue; more proteolysis-resistant [4] Not available in sources Mainly antidiuretic effects [4]
Lypressin 113-80-4 Not available in sources Natural peptide analogue [4] Not available in sources Treatment of diabetes insipidus [4]
Conivaptan 210101-16-9 Not available in sources Dual V1A/V2 receptor antagonist [2] Ki = 0.48 nM (V1A), 3.04 nM (V2) [2] Research use [2]
Tolvaptan 150683-30-0 Not available in sources Selective V2 receptor antagonist [2] IC50 = 1.28 μM (for inhibition of AVP-induced platelet aggregation) [2] Research use [2]
Mozavaptan Not available in sources Not available in sources Selective V2 receptor antagonist [2] IC50 = 14 nM (V2 receptor) [2] Research use [2]

Vasopressin Receptor Signaling and Experimental Context

Understanding the mechanism of action is crucial for comparing these compounds. Vasopressin receptors are G-protein coupled receptors (GPCRs) [4]. The signaling pathways for the primary receptors are complex, but can be summarized as follows. This pathway is fundamental to designing experiments to evaluate agonist or antagonist activity.

Diagram 1: Vasopressin Receptor Signaling Pathways

G cluster_receptors Vasopressin Receptors (GPCRs) cluster_pathways Primary Signaling Pathways Ligand Vasopressin (AVP) or Analogue V1a V1a Receptor Ligand->V1a V1b V1b Receptor Ligand->V1b V2 V2 Receptor Ligand->V2 PLC Phospholipase C (PLC) V1a->PLC Gq/11 V1b->PLC Gq/11 AC Adenylyl Cyclase (AC) V2->AC Gs PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLC->PIP2 PKC PKC Activation DAG->PKC CaM Ca²⁺ Release IP3->CaM CellularEffects Cellular Effects (Vasoconstriction, Hormone Release, Water Reabsorption, etc.) CaM->CellularEffects PKC->CellularEffects cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 AQP2->CellularEffects

A typical experimental workflow to determine a compound's activity (e.g., EC50 for an agonist) involves testing in a cellular system expressing the target receptor.

Diagram 2: General Workflow for Receptor Activity Assay

G Step1 1. Cell Culture & Transfection (Cells expressing target V receptor) Step2 2. Compound Treatment (Apply serial dilutions of this compound) Step1->Step2 Step3 3. Signal Measurement (e.g., Ca²⁺ flux for V1a, cAMP for V2) Step2->Step3 Step4 4. Data Analysis (Normalize response, fit curve, calculate EC50) Step3->Step4

Key Experimental Details:

  • Cellular System: Experiments to characterize this compound and similar compounds are typically conducted in cell lines engineered to stably express a single human vasopressin receptor subtype (e.g., CHO or HEK293 cells) [1]. This ensures the observed activity is specific to the target receptor.
  • Signal Detection:
    • For V1a and V1b receptors, which couple to Gq proteins and mobilize intracellular calcium, a common method is the use of calcium-sensitive fluorescent dyes [4].
    • For V2 receptors, which couple to Gs proteins and stimulate cAMP production, detection can be achieved with cAMP-responsive luciferase reporters (e.g., GloSensor) or ELISA.
  • Data Interpretation: The EC50 (Half Maximal Effective Concentration) value of 1.0 nM for this compound indicates its potency as a V1A partial agonist. This means it activates the V1A receptor with high potency but does not produce the same maximum response (efficacy) as the full natural hormone, AVP [1]. This is a critical distinction for its therapeutic profile.

Navigating Information Gaps and Next Steps

The search results confirm this compound's identity and primary activity but lack direct, quantitative comparisons with alternatives like Terlipressin across multiple parameters (e.g., binding affinity, selectivity, functional activity). To build a comprehensive comparison guide, I suggest you:

  • Consult specialized databases: Search PubMed/MEDLINE, Google Patents (for WO2013170077, the patent citing this compound), and commercial pharmacological databases like IUPHAR/BPS Guide to PHARMACOLOGY.
  • Define comparison metrics: Systematically gather data for each alternative on key metrics such as:
    • Binding affinity (Ki)
    • Functional potency (EC50/IC50)
    • Receptor selectivity (e.g., V1A vs. V2 selectivity ratio)
    • Pharmacokinetic data (half-life, metabolic stability)

References

validating Invopressin findings

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin and Its Analogues

Vasopressin (AVP) is a natural neurohormone that regulates plasma osmolality and fluid balance and acts as a vasoconstricting agent [1]. Its synthetic analogues are designed to overcome limitations like short half-life and poor receptor selectivity [1].

The table below compares Vasopressin with two major peptide analogues:

Property Vasopressin (AVP) Desmopressin Terlipressin
Primary Indications Diabetes Insipidus, Vasodilatory shock, Gastrointestinal hemorrhage [2] [3] Diabetes Insipidus, Primary Nocturnal Enuresis, von Willebrand Disease [3] Variceal bleeding (in patients with liver cirrhosis) [1]
Main Pharmacological Effects Vasoconstriction, Water reabsorption (antidiuresis) [1] Primarily antidiuretic effects [1] Long-acting vasoconstriction [1]
Receptor Selectivity Binds to V1a, V1b, and V2 receptors [1] High selectivity for V2 receptors [1] Prodrug; metabolized to lysine-vasopressin, acting on V1a and V2 receptors [1]
Key Advantage over AVP - More resistant to proteolysis; longer half-life [1] Synthetic; long-acting analogue [1]
Half-Life 6-20 minutes [1] ~4 hours [3] Longer duration than AVP [1]

Experimental Protocols for Measurement

Accurate measurement of vasopressin is crucial for research, and methodology significantly impacts results.

  • Bioassays: Early methods measured biological activity directly.

    • Pressor Bioassay: Measured blood pressure response in rats treated with an α-adrenergic antagonist to block confounding effects of other pressors [4].
    • Antidiuretic Bioassay: Measured urine concentration in water-loaded, alcohol-anesthetized rats. This method first reliably measured physiological plasma levels in humans (around 1.7 μU/mL or 4 pg/mL in hydrated men) [4].
  • Modern Immunoassays and Critical Protocol Step:

    • Problem: Raw plasma contains interfering factors causing erroneously high readings [4].
    • Essential Step: Plasma Extraction is required before immunoassay to remove interfering factors [4].
    • Validation: Immunoassays of extracted plasma give measurements consistent with bioassays and physiological data [4].

Vasopressin Signaling Pathways

Vasopressin exerts its effects by binding to three G protein-coupled receptors. The diagram below illustrates the primary signaling pathways.

G cluster_receptors Vasopressin Receptors cluster_pathways Signaling Pathways & Effects AVP Vasopressin (AVP) V1a V1aR (Vascular SM) AVP->V1a V1b V1bR (Pituitary) AVP->V1b V2 V2R (Renal Tubule) AVP->V2 PLC Phospholipase Activation V1a->PLC V1b->PLC AC Adenylate Cyclase Activation V2->AC Ca Mobilization of Intracellular Ca²⁺ PLC->Ca PLC->Ca Vasoconstriction Vasoconstriction (Increased BP) Ca->Vasoconstriction ACTH ACTH Release Ca->ACTH cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Insertion PKA->AQP2 Antidiuresis Water Reabsorption (Antidiuresis) AQP2->Antidiuresis

Figure 1: Vasopressin Receptor Signaling and Physiological Effects. AVP binds to three primary receptors, triggering distinct intracellular pathways [1].

Key Insights for Researchers

  • Focus on Measurement Validity: Much published data on plasma AVP and oxytocin levels may be inaccurate due to flawed immunoassay methods without proper sample extraction [4].
  • Analogue Development Goals: Successful analogues like desmopressin and terlipressin demonstrate that targeted modifications can enhance metabolic stability and receptor selectivity [1].
  • Therapeutic Potential: Research into vasopressin analogues continues for diverse applications, including investigations into lypressin, terlipressin, and ornipressin for SARS-CoV-2 treatment [1].

References

Invopressin Overview and Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and developmental status of Invopressin (also known as OCE-205).

Attribute Description
Drug Type Synthetic peptide [1]
Mechanism of Action Vasopressin V1A receptor partial agonist [2] [3] [4]
Biological Activity (EC₅₀) 1.0 nM (V1A receptor) [2] [3] [4]
Molecular Formula C₁₁₀H₁₆₁N₃₁O₂₇S₂ [1] [2] [3]
CAS Number 1488411-60-4 [1] [2] [3]
Highest Phase of Development Phase 2 (as of May 2025) [1]
Key Indications Under Investigation Acute Kidney Injury, Ascites, Hepatorenal Syndrome (HRS), Fibrosis associated with End-Stage Liver Disease [1]
Safety Profile (from a Phase 1 study) Most frequent adverse events were abdominal pain, abnormal gastrointestinal sounds, and diarrhea. Events were generally mild or moderate, with no reported cases of mesenteric ischemia [1].

Potential Points for Comparison

To construct a meaningful comparison guide for researchers, here are key dimensions for which you can seek data on this compound and its alternatives. The available data can fill in some of these points, as indicated.

  • Receptor Selectivity: this compound is characterized as a V1A receptor partial agonist [2] [3]. This is a critical differentiator. You can compare it to:

    • V1A selective antagonists (e.g., Relcovaptan)
    • V2 receptor antagonists (e.g., Tolvaptan, Conivaptan) [4]
    • Mixed V1A/V2 antagonists (e.g., Conivaptan) [4]
    • Natural hormone (Arginine Vasopressin), which acts on V1A, V2, and V1B receptors.
  • Therapeutic Application: this compound is being studied for cirrhosis-related complications like refractory ascites and hepatorenal syndrome [1] [2]. This contrasts with:

    • V2 antagonists used for hyponatremia and autosomal dominant polycystic kidney disease.
    • Vasopressin itself, used in vasodilatory shock and diabetes insipidus [5] [6].
  • Pharmacological Profile: Its action as a partial agonist might offer a modulated physiological effect compared to the full blockade of antagonists or the strong stimulation of the natural hormone, potentially leading to a different safety and efficacy profile [2] [3].

Experimental Design Considerations

Since detailed protocols for this compound were not located, here is a framework for the types of control experiments essential for a rigorous comparison, based on standard pharmacological research practices.

Functional Receptor Signaling Assays

This is fundamental for comparing mechanism of action.

  • Purpose: To quantify and compare the potency (EC₅₀/IC₅₀) and efficacy (Emax) of this compound and its alternatives.
  • Suggested Controls:
    • Positive Control: Natural vasopressin to define 100% agonist response.
    • Negative Control: Vehicle-only treatment to define baseline (0% response).
    • Reference Compounds: Include approved drugs like Tolvaptan (V2 antagonist) for direct comparison [4].
  • Measured Outputs: Second messenger levels (e.g., cAMP for V2 receptor, calcium mobilization for V1A receptor).
In Vivo Disease Models

These experiments evaluate efficacy in a physiological context.

  • Purpose: To test the functional impact on conditions like water balance, ascites, or kidney function.
  • Relevant Animal Models:
    • Brattleboro Rat: A model of diabetes insipidus due to a lack of vasopressin, useful for studying antidiuretic effects [7].
    • Models of Cirrhosis and Ascites: To directly test this compound's efficacy in its primary target indications [2].
  • Control Groups:
    • Disease model + Vehicle
    • Disease model + this compound
    • Disease model + Relevant standard-of-care (e.g., a V2 antagonist for diuresis, non-peptide V1A agonist for splanchnic vasoconstriction).
  • Key Metrics: Urine output and osmolality, ascites volume, systemic hemodynamics, renal function markers.

To visually summarize the competitive landscape and key differentiators of this compound based on the information found, the following diagram maps its position relative to other vasopressin pathway modulators.

cluster_legend Mechanism Key cluster_vasopressin Vasopressin Receptor Modulators Agonist Agonist Antagonist Antagonist Partial Agonist Partial Agonist Native AVP Native AVP V1A Receptor V1A Receptor Native AVP->V1A Receptor Full Agonist V2 Receptor V2 Receptor Native AVP->V2 Receptor Full Agonist This compound (OCE-205) This compound (OCE-205) This compound (OCE-205)->V1A Receptor Partial Agonist Conivaptan Conivaptan Conivaptan->V1A Receptor Antagonist Conivaptan->V2 Receptor Antagonist Tolvaptan Tolvaptan Tolvaptan->V2 Receptor Antagonist V1A Selective Antagonists V1A Selective Antagonists V1A Selective Antagonists->V1A Receptor Antagonist

References

Clinical Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from a 2020 systematic review and meta-analysis of 23 Randomized Controlled Trials (RCTs) involving 4,225 patients with septic shock. It compares the use of vasopressin or its analogues (terlipressin, selepressin) against catecholamines alone (e.g., norepinephrine) [1].

Outcome Measure Vasopressin/Analogues vs. Catecholamines Alone (Risk Ratio or Mean Difference) Statistical Significance Notes
28-day/30-day Mortality RR = 0.94 (95% CI, 0.87–1.01) P = 0.08 Primary endpoint; no significant association with reduced mortality [1].
Digital Ischemia RR = 2.65 (95% CI, 1.26–5.56) P < 0.01 Significantly higher risk with vasopressin receptor agonists [1].
Arrhythmia No statistically significant difference Not Reported ---
Acute Myocardial Infarction (AMI) & Cardiac Arrest No statistically significant difference Not Reported ---
Acute Mesenteric Ischemia No statistically significant difference Not Reported ---
ICU Length of Stay No statistically significant difference Not Reported ---
Hospital Length of Stay No statistically significant difference Not Reported ---
Duration of Mechanical Ventilation No statistically significant difference Not Reported ---

Experimental Protocol Overview

The clinical data in the table above comes from a systematic review of RCTs. Here is a summary of the core methodology used to generate this comparative evidence [1]:

  • Eligibility Criteria: Included RCTs compared vasopressin or its analogs (e.g., terlipressin, selepressin) with catecholamines alone (e.g., norepinephrine, dopamine) or a placebo in adult patients with septic shock.
  • Primary Endpoint: 28-day or 30-day mortality was the preferred outcome. If not reported, the closest available mortality data was used.
  • Literature Search: A systematic search was performed across Cochrane Library, EMBASE, and PubMed databases for studies up to October 30, 2019. Search terms included MeSH headings related to "Sepsis" and various vasopressin analogs.
  • Study Selection & Data Collection: Two independent reviewers screened titles, abstracts, and full texts to identify eligible trials. Data was extracted using a pre-designed sheet, with disagreements resolved through discussion or consultation with a third expert.
  • Risk of Bias Assessment: The methodological quality of included studies was assessed using the Jadad scoring system (score 0-5).
  • Data Synthesis and Analysis: Risk ratios (RRs) were used for dichotomous outcomes (like mortality). Statistical heterogeneity was measured using I² statistics, and data were pooled using fixed or random-effects models depending on the heterogeneity found.

Vasopressin Signaling Pathway

The following diagram illustrates the core signaling pathways of vasopressin, which explains its physiological effects in septic shock. Vasopressin acts through specific G-protein coupled receptors to produce diverse cellular responses [2].

G AVP Arginine Vasopressin (AVP) V1R V1 Receptor AVP->V1R V2R V2 Receptor AVP->V2R V3R V3 Receptor AVP->V3R Gq Gq Protein V1R->Gq Gs Gs Protein V2R->Gs V3R->Gs  (in pituitary) PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gs->AC Gs->AC  (in pituitary) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG CaMobilize Ca²⁺ Mobilization IP3->CaMobilize DAG->CaMobilize Vasoconstriction Vasoconstriction CaMobilize->Vasoconstriction cAMP cAMP AC->cAMP AC->cAMP  (in pituitary) AQP2 Aquaporin-2 (AQP2) Insertion cAMP->AQP2 ACTH ACTH Release cAMP->ACTH

Key Clinical Context and Research Gaps

  • Current Guidelines: The Surviving Sepsis Campaign (SSC) suggests adding vasopressin as a second-line vasopressor in patients requiring doses of norepinephrine base > 0.25–0.50 µg/kg/min. This is partly based on the concept of "decatecholaminization"—using non-catecholaminergic vasopressors like vasopressin to reduce potential adverse effects associated with high-dose norepinephrine, such as cardiac toxicity, arrhythmias, and immunomodulation [2].
  • Unresolved Questions: A 2025 review highlights that despite its use, vasopressin has not yet demonstrated clear benefits in patient-centered outcomes like reduced mortality. Major areas of ongoing research include identifying which patient subgroups benefit most, determining the optimal timing for initiation, and understanding its interactions with corticosteroids [2].
  • Pharmacological Profiles: Basic research, such as studies comparing the pharmacological profiles of arginine vasopressin and oxytocin analogs on different V1a receptor species orthologs, helps build the foundational science. These studies use assays like Ca²⁺ mobilization to measure ligand-induced Gq activation [3].

References

A Model for Structuring Experimental Protocol Information

Author: Smolecule Technical Support Team. Date: February 2026

For the "Experimental Protocols" section of your guides, a structured model called SIRO (Sample, Instrument, Reagent, Objective) can ensure you capture the minimal common information needed for reproducibility and clear classification [1].

The table below outlines the core components of this model:

Component Description Examples from a Protocol
Sample The biological or chemical material under study [1] Tumor tissue, specific cell lines, animal models [1].
Instrument The equipment used to carry out the experimental procedures [1] Centrifuges, PCR machines, microscopes, spectrometers.
Reagent The substances and compounds used to treat the sample or elicit a response [1] Chemicals, antibodies, buffers, ligands, the drug candidates being compared (e.g., Invopressin and its alternatives).
Objective The specific goal or measurement of the experiment [1] Measuring a change in gene expression, quantifying a binding affinity, inhibiting a specific pathway.

An Overview of Signaling Pathway Analysis

Since your content involves comparing drug performance, analyzing impacted signaling pathways is often a key objective. The search results describe a robust method for this type of analysis.

  • Signaling Pathway Impact Analysis (SPIA): This is a method that goes beyond simple gene list enrichment. It combines two types of evidence: first, the over-representation of genes from a specific pathway in your experimental data (classical enrichment), and second, the measured perturbation of that pathway, which considers the direction and interactions of gene changes [2]. This combined approach has been shown to have better specificity and sensitivity than methods that treat pathways as simple gene sets [2].

  • Pathways as Signal Transmitters: From a theoretical perspective, some major signaling pathways (like Wnt and ERK) have been found to function as linear transmitters of signals within certain physiological contexts [3]. This means the output (e.g., level of a transcriptional regulator) is directly proportional to the input (e.g., ligand-receptor activation). This principle can be important for understanding and modeling how a drug might affect a pathway's output.

The diagram below illustrates the core architecture of two key signaling pathways, based on descriptions from the search results [3].

SignalingPathways Core Signaling Pathway Architectures cluster_Wnt Canonical Wnt Pathway cluster_ERK MAPK/ERK Pathway WntLigand Wnt Ligand Receptor1 Frizzled/LRP Receptor WntLigand->Receptor1 Binds DestructionComplex Destruction Complex Receptor1->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TargetGenes Target Gene Expression BetaCatenin->TargetGenes Activates GrowthFactor Growth Factor Receptor2 Receptor Tyrosine Kinase GrowthFactor->Receptor2 Activates Cascade Phosphorylation Cascade (RAF/MEK/ERK) Receptor2->Cascade Activates pERK p-ERK Output Cascade->pERK Produces CellularResponse Cellular Response pERK->CellularResponse Regulates

References

Invopressin Profile and Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Invopressin is a synthetic peptide identified as a vasopressin V1A receptor partial agonist [1] [2]. The table below summarizes its core characteristics and known specificity data.

Characteristic Description
Primary Target Vasopressin V1A Receptor [1] [2]
Activity at Primary Target Partial Agonist [1] [2]
Potency (EC50) 1.0 nM [1] [2]
Molecular Weight 2413.78 g/mol [1] [2]
Molecular Formula C110H161N31O27S2 [1] [2]
CAS Number 1488411-60-4 [1] [2]
Reported Research Use Cirrhosis, bacterial peritonitis, HRS2, refractory ascites [2]

Specificity is determined by its interaction profile across different vasopressin receptor subtypes [3]. The available data confirms its activity at the V1A receptor, but its binding affinity and functional activity (agonism/antagonism) for the V1B (V3) and V2 receptors are not detailed in the search results, leaving its full selectivity profile unclear [1] [2].

Comparison with Other Vasopressin Analogs

You can contextualize this compound's V1A partial agonism by comparing it to the mechanisms of other established vasopressin receptor agents. The table below lists several common analogs for comparison.

Compound Name Primary Target(s) Activity Key Characteristics / Clinical Indications
This compound V1A Partial Agonist Research in cirrhosis and related complications [2].
Arginine Vasopressin (AVP) V1A, V1B, V2 Agonist Natural hormone; used in vasodilatory shock [4] [5].
Terlipressin V1A (preferentially) Prodrug (converted to Lys-Vasopressin) Long-acting; recommended for variceal bleeding [6] [4].
Selepressin V1A Agonist Selective V1A agonist; investigated for septic shock [6].
Desmopressin V2 (primarily) Agonist Mainly antidiuretic effects; used in diabetes insipidus [4].
Conivaptan V1A, V2 Antagonist "Dual" receptor blocker; used for hyponatremia [3].
Tolvaptan V2 Antagonist Selective receptor blocker; used for hyponatremia [3].

Experimental Methodology Insights

While the search results do not contain the detailed protocols for this compound's specificity testing, they indicate that the general approach involves functional assays to measure cellular response [1] [2].

  • Functional Activity Assay: The provided EC50 value of 1.0 nM for this compound was likely determined using a cell-based functional assay [1] [2]. This typically involves cells engineered to express the human V1A receptor. The assay would measure a downstream signal, such as calcium (Ca2+) mobilization or inositol phosphate accumulation, as the V1A receptor is coupled to the Gq protein and phospholipase C pathway [3] [4].
  • Comparative Specificity Testing: A full specificity profile would require running parallel functional assays (or binding affinity studies) on cell lines expressing the other vasopressin receptor subtypes (V1B and V2) [3] [4]. The V2 receptor signals primarily through cyclic AMP (cAMP) production, which would be the measured output in its assays [3] [5].

The following diagram illustrates this general experimental workflow for determining a compound's vasopressin receptor activity profile.

Start Start: Test Compound Step1 Cell Line Preparation (Express single receptor subtype) Start->Step1 Step2 Apply Test Compound Step1->Step2 Step3 Measure Pathway Response Step2->Step3 V1A V1A/V1B Pathway: Calcium Mobilization Step3->V1A V2 V2 Pathway: cAMP Production Step3->V2 Output Analyze Data (EC50, Emax, IC50) V1A->Output V2->Output

References

Market Context for Vasopressin Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the broader market landscape for vasopressin-related therapies in the United States, which provides a relevant context for any product in this domain [1] [2].

Market Segment Projected Market Size (USD) Compound Annual Growth Rate (CAGR) Key Market Drivers
Vasopressin (Agonists) $894.6 million (2025) to $2,329.9 million (2032) [1] 14.0% (2025-2032) [1] Rising ICU admissions for septic shock; use in diabetes insipidus & cardiac arrest; guideline updates [1].
Vasopressin Antagonists $13.39 billion (2025) to $22.73 billion (2033) [2] 9.22% (2026-2033) [2] Growing prevalence of hyponatremia & heart failure; advancements in drug formulations [2].

Leading companies in the general vasopressin space include Par Pharmaceutical, Pfizer Inc., and Eagle Pharmaceuticals, Inc., which pursue strategies like capacity expansion and targeted marketing [1].

Clinical Evidence on Vasopressin Use in Septic Shock

A key area of clinical research involves the optimal timing for adding vasopressin to norepinephrine therapy in septic shock. Recent analyses of large clinical databases have provided the following insights [3]:

Parameter at Vasopressin Initiation Associated Change in In-Hospital Mortality Clinical Implications
Norepinephrine-equivalent dose +39% odds of death per 10 µg/min increase (up to ~39.5 µg/min) [3] Earlier initiation at lower norepinephrine doses is associated with significantly better outcomes.
Lactate concentration +16% odds of death per 1 mmol/L increase [3] Initiating before severe metabolic derangement may improve survival.
Time from shock onset +3% odds of death per 1-hour delay [3] Earlier intervention is favored, though this is often correlated with other severity markers.

One analysis suggested that mortality was 90% higher if vasopressin addition was delayed until a norepinephrine dose of 28 µg/min, compared to initiation at 9 µg/min [3]. This evidence is shaping the clinical use of vasopressin, though specific product-level comparisons are not available in the search results.

Proposed Signaling Pathway and Experimental Workflow

Since the search results lack a specific mechanism for Invopressin, the diagram below outlines a generalized workflow for evaluating a vasopressin receptor agonist. This model can be adapted once you have the specific experimental data for this compound.

Invopressin_Experimental_Workflow Proposed Workflow for Vasopressin Agonist Analysis cluster_cell In Vitro Studies cluster_animal In Vivo Studies Start Define Research Objective LitReview Literature Review Start->LitReview H1 Hypothesis: This compound shows superior receptor binding LitReview->H1 Exp1 Receptor Binding Assay (Membrane prep, Radioligand) H1->Exp1 Exp2 Second Messenger Analysis (cAMP, Calcium influx) H1->Exp2 Exp3 Gene Expression (qPCR, RNA-Seq) H1->Exp3 Exp4 Animal Model of Disease (e.g., Septic Shock, DI) Exp1->Exp4 Validated target Exp2->Exp4 Confirmed activity Exp5 Hemodynamic Monitoring (MAP, Heart Rate) Exp3->Exp5 Exp4->Exp5 DataAnalysis Data Analysis & Statistical Comparison Exp4->DataAnalysis Exp5->DataAnalysis Conclusion Conclusions & Report Generation DataAnalysis->Conclusion

References

Competitive Binding Assays for Vasopressin Receptors

Author: Smolecule Technical Support Team. Date: February 2026

The methodology for investigating ligand binding to vasopressin receptors is well-established. The following details, primarily from a study on terlipressin, provide a template for the kind of experimental data and protocols relevant to your research.

Experimental Protocol for V1/V2 Receptor Binding [1] This protocol can be adapted for studying various vasopressin receptor ligands.

G start Start: Prepare Cell Membranes A Incubate Membranes with [3H]AVP and Competitor start->A B Vacuum Filtration through GF/B Filters A->B C Wash Filters with Ice-cold Buffer B->C D Dry Filters and Count Radioactivity (Scintillation) C->D E Data Analysis: Calculate IC50 D->E

This workflow illustrates the key steps in a competitive binding assay to determine how well an unlabeled ligand (like terlipressin or a potential "Invopressin") competes with a radiolabeled tracer for receptor binding.

Key Findings from Terlipressin Study [1] The study provides a direct comparison of terlipressin, its metabolite LVP, and the endogenous hormone AVP.

Table: Competitive Binding Affinity (IC50) at Human Vasopressin Receptors [1]

Ligand V1 Receptor IC50 V2 Receptor IC50 V1:V2 Selectivity Ratio
AVP 1.0 (Reference) 1.0 (Reference) ~1-fold
LVP ~2.5 nM ~15 nM ~6-fold (V1 > V2)
Terlipressin ~1,000 nM ~6,000 nM ~6-fold (V1 > V2)

Table: Functional Activity (EC50) at Human Vasopressin Receptors [1]

Ligand V1 Receptor EC50 V2 Receptor EC50 V1 Agonist Profile V2 Agonist Profile
AVP 0.2 nM 0.4 nM Full Agonist Full Agonist
LVP 1.0 nM 2.0 nM Full Agonist Full Agonist
Terlipressin 30 nM 200 nM Partial Agonist Full Agonist

Alternative Experimental Techniques

Beyond traditional radioligand binding, other powerful techniques can provide detailed insights into competitive binding.

Electron Paramagnetic Resonance (EPR) Spectroscopy [2]

  • Principle: Spin-labeled drugs allow monitoring of mobilized (free) and immobilized (protein-bound) states simultaneously via their distinct EPR spectral signatures.
  • Application: Useful for studying competition between drugs for shared binding sites on proteins like serum albumin and for detailed analysis of intermolecular binding forces (e.g., hydrophobic, electrostatic).
  • Advantage: Can be performed at physiological protein concentrations and provides dynamic binding information.

How to Proceed with Your Research on "this compound"

Since "this compound" does not appear to be a standard term in the scientific literature, here are some suggestions to advance your project:

  • Verify the Compound Name: "this compound" may be an internal research code, a generic term you are using, or a potential misspelling. Confirming the precise IUPAC name or standard chemical nomenclature will be essential for an accurate literature search.
  • Explore Related Compounds: The data on terlipressin provides a robust framework for the type of characterization (binding affinity, functional activity, receptor selectivity) required for a comparative guide on vasopressin receptor ligands.
  • Adapt the Provided Workflow: The experimental protocol and data presentation format shown here can serve as a direct model for generating and presenting your own experimental data on your compound of interest.

References

Vasopressin and Analogues: A Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Vasopressin is a natural nonapeptide hormone with potent vasoconstrictive and antidiuretic properties. Its synthetic form and various analogues have been developed to target its receptors with differing selectivity to optimize therapeutic effects and minimize side effects [1] [2].

The table below summarizes the core characteristics of vasopressin and its major synthetic analogues.

Compound Name Receptor Affinity Primary Clinical Applications Half-Life (minutes)
Arginine Vasopressin (AVP) V1, V2, V3 [2] Refractory vasodilatory shock (e.g., septic shock), cardiac arrest [3] [2] 5 - 15 [2] [4]
Desmopressin (dDAVP) Selective V2 [2] Central diabetes insipidus, bleeding disorders (e.g., hemophilia A, von Willebrand disease) [1] [2] 90 - 190 [2]
Terlipressin Preferentially V1 (prodrug) [2] [4] Bleeding esophageal varices, hepatorenal syndrome [2] 240 - 360 [2]
Selepressin Selective V1 [2] [4] Investigated for septic shock (not approved for clinical use) [2] 10 - 30 [2]
Ornipressin Preferentially V1 [2] Investigated for use in cirrhosis with hepatorenal syndrome [2] 60 - 120 [2]

Key Experimental Data and Clinical Evidence

The use of vasopressin in shock states is supported by its mechanism of action and clinical trial data.

Vasoconstriction Signaling Pathways

Vasopressin induces vasoconstriction primarily by activating V1 receptors on vascular smooth muscle cells. Research indicates two distinct concentration-dependent pathways [5]:

G A Arginine Vasopressin (AVP) B Binds to V1a Receptor A->B C Low Concentration (e.g., 30 pM) B->C D High Concentration (e.g., 10 nM) B->D E PKC Activation C->E I Phospholipase C (PLC) Activation D->I F L-type VSCC Opening E->F G Ca²⁺ Influx F->G H Vasoconstriction G->H J IP₃ Production I->J K Ca²⁺ Release from SR J->K K->H

Clinical Evidence in Septic Shock

The following table summarizes key findings from major clinical trials and meta-analyses investigating vasopressin in septic shock.

Trial / Analysis Design & Population Key Findings on Mortality & RRT Key Findings on Adverse Events
Individual Patient Data Meta-analysis (2019) [3] IPD of 4 RCTs in septic shock No effect on 28-day mortality (RR 0.98). Vasopressin reduced requirement for Renal Replacement Therapy (RRT) (RR 0.86) [3]. More digital ischaemia (ARD 1.7%); fewer arrhythmias (ARD -2.8%) [3].
VANISH Trial (2016) [3] n=409; Vasopressin vs. Noradrenaline No difference in days alive and free of kidney failure [3]. Not specified in results.
VAAST Trial (2008) [3] n=780; Vasopressin vs. Noradrenaline No significant difference in 28-day mortality. Trend towards lower mortality with vasopressin in less severe shock [3]. Trend towards higher digital ischaemia (Vasopressin); Trend towards higher cardiac arrest (Noradrenaline) [3].
Serpa Neto Meta-analysis (2011) [3] 9 trials, n=998 Vasopressin associated with reduced mortality (RR 0.87) in all patients and in septic shock subgroup [3]. No difference in adverse events between groups (RR 0.98) [3].

Detailed Experimental Protocol

For researchers, understanding the methodology behind foundational discoveries is crucial. The following is a summary of a key protocol used to investigate vasopressin-induced vasoconstriction.

Objective: To determine the concentration-dependent contributions of different calcium signaling pathways to AVP-induced vasoconstriction in isolated resistance arteries [5].

  • Tissue Preparation: Mesenteric large resistance arteries (outer diameter ~250-300 µm) are isolated from animal models (e.g., Sprague-Dawley rats) and cleaned of adventitia in a cooled physiological saline solution (PSS) [5].
  • Artery Cannulation and Pressurization: The isolated artery is cannulated at both ends with glass micropipettes, secured with suture, and gradually pressurized to a set pressure (e.g., 80 mmHg) to mimic in vivo conditions. The vessel is superfused with warm PSS and allowed to equilibrate [5].
  • Diameter Measurement: The external diameter of the artery is measured in real-time using a pressure myograph system. The maximal vessel diameter is determined by exposing the artery to zero Ca²⁺ and a vasodilator (e.g., sodium nitroprusside) [5].
  • Drug Administration: Cumulative concentration-response curves are generated by adding AVP to the arterial bath in incremental log or half-log concentrations (e.g., 10⁻¹⁴ M to 10⁻⁶ M). Treatments are applied at set intervals or once responses plateau [5].
  • Pathway Inhibition: To elucidate signaling mechanisms, specific inhibitors are introduced before and during AVP challenge. These include:
    • V1a Receptor Antagonist: To confirm receptor specificity.
    • L-type VSCC Blocker: Such as verapamil (10 µM), to inhibit voltage-sensitive calcium channels.
    • PKC Inhibitors: Such as calphostin-C (250 nM) or Ro-31-8220 (1 µM) [5].
  • Data Analysis: Experimentally induced changes in vessel diameter are normalized as a percentage of the maximal outer diameter. Data are analyzed using t-tests and ANOVA to determine statistical significance between different treatment conditions [5].

Interpretation and Research Considerations

  • Mechanism vs. Mortality: While vasopressin has a clear noradrenaline-sparing effect and can improve blood pressure, large-scale randomized trials have consistently failed to demonstrate a definitive mortality benefit in septic shock [3] [2]. The primary advantages may lie in reducing catecholamine exposure and specific outcomes like reducing the need for RRT [3].
  • Analogue Development Rationale: The development of selective V1a agonists like selepressin was driven by the hypothesis that pure vasoconstriction without V2-mediated antidiuresis and procoagulant effects would be beneficial. However, clinical trials of selepressin were stopped for futility, indicating the complexity of modulating this system [2].
  • Norepinephrine Equivalence (NEE): In clinical research, the total vasopressor support is often standardized using a Norepinephrine Equivalence (NEE) score. One commonly used conversion is NEE = norepinephrine (µg/kg/min) + epinephrine (µg/kg/min) + 2.5 × vasopressin (U/min). This allows for a quantitative comparison of shock severity across studies [6].

References

Clinical Performance Metrics for Vasopressin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from major clinical trials investigating vasopressin in septic shock and cardiac arrest.

Condition Comparator Key Efficacy Findings Key Safety Findings Source (Trial/Study)

| Septic Shock | Norepinephrine | • No significant difference in 28-day mortality (35% vs. 39%) • Potential benefit in less severe shock (28-day mortality 26% vs. 36%) • Significant norepinephrine-sparing effectReduced need for Renal Replacement Therapy (RRT) in some analyses [1] [2] | • More digital ischemiaFewer arrhythmias than norepinephrine [2] | VASST / VAAST Trials [1] [2] | | Septic Shock | Norepinephrine & Hydrocortisone | • Vasopressin + corticosteroids significantly decreased 28-day mortality (35% vs. 44%) compared to norepinephrine + corticosteroids [1] | Not specifically highlighted | VASST Subgroup Analysis [1] | | Out-of-Hospital Cardiac Arrest | Epinephrine | • Similar effects in ventricular fibrillation & pulseless electrical activity • Superior to epinephrine in patients with asystole for hospital admission (29% vs. 20.3%) and discharge (4.7% vs. 1.5%) • Vasopressin followed by epinephrine more effective for refractory arrest [3] | Cerebral performance similar to epinephrine [3] | Wenzel et al., 2004 [3] |

Detailed Experimental Protocols

For the key studies cited, here are the methodologies used.

  • VASST (Vasopressin and Septic Shock Trial) [1]:

    • Design: Randomized, controlled, concealed trial.
    • Participants: Adults with septic shock.
    • Intervention: Vasopressin infusion titrated up to 0.03 U/min versus norepinephrine infusion titrated up to 12 μg/min.
    • Primary Endpoint: 28-day mortality.
  • Vasopressin vs. Epinephrine for Cardiac Arrest [3]:

    • Design: Out-of-hospital, randomized trial.
    • Participants: Adults with out-of-hospital cardiac arrest.
    • Intervention: Two injections of either 40 IU of vasopressin or 1 mg of epinephrine, followed by additional epinephrine if needed.
    • Primary Endpoint: Survival to hospital admission.

Vasopressin Signaling Pathway

The diverse physiological effects of vasopressin are mediated through its interaction with multiple receptor types. The diagram below illustrates the primary signaling pathways.

G cluster_receptors Vasopressin Receptors (GPCRs) Vasopressin Vasopressin V1 V1 Receptor (AVPR1a) Vasopressin->V1 V2 V2 Receptor (AVPR2) Vasopressin->V2 V3 V3 Receptor (AVPR1b) Vasopressin->V3 OTR Oxytocin Receptor (OTR) Vasopressin->OTR SystemicVC SystemicVC V1->SystemicVC  Vascular Smooth Muscle  Contraction GFR GFR V1->GFR  Renal Efferent Arteriole  Vasoconstriction AQP2 AQP2 V2->AQP2  Insertion of Aquaporin-2 (AQP2)  Water Channels vWF vWF V2->vWF  Release of von Willebrand  Factor (vWF) ACTH ACTH V3->ACTH  Pituitary: Stimulates  ACTH Release Vasodilation Vasodilation OTR->Vasodilation  Vascular Smooth Muscle:  Nitric Oxide-Mediated  Vasodilation

Key Clinical and Research Implications

  • Septic Shock Application: Vasopressin is a second-line agent for refractory septic shock, often used for its catecholamine-sparing effect and potential renal benefits, particularly in less severe cases [1] [2].
  • Receptor-Specific Effects: Understanding the signaling pathways is crucial for drug development. The V1 receptor mediates vasoconstriction, the V2 receptor is responsible for antidiuresis and coagulation effects, and the V3 receptor modulates the stress response via the cortisol axis [1] [2].
  • Diagnostic Context: Beyond its use as a medication, vasopressin physiology is central to diagnosing Arginine Vasopressin Deficiency (AVP-D). Advanced diagnostic tests now use hypertonic saline or arginine to stimulate copeptin (a stable surrogate marker for AVP) for more accurate diagnosis [4].

References

×

XLogP3

-6.6

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

29

Exact Mass

2413.1653162 Da

Monoisotopic Mass

2412.1619613 Da

Heavy Atom Count

170

UNII

GT7UX45K55

Dates

Last modified: 08-10-2024

Explore Compound Types